2-Hexadecylcyclotetradecane-1,3-dione
Description
Properties
CAS No. |
17874-88-3 |
|---|---|
Molecular Formula |
C30H56O2 |
Molecular Weight |
448.8 g/mol |
IUPAC Name |
2-hexadecylcyclotetradecane-1,3-dione |
InChI |
InChI=1S/C30H56O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-22-25-28-29(31)26-23-20-17-14-12-15-18-21-24-27-30(28)32/h28H,2-27H2,1H3 |
InChI Key |
AGHBODRJGSWKSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1C(=O)CCCCCCCCCCCC1=O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 2-Hexadecylcyclotetradecane-1,3-dione
Title: Chemical Structure and Properties of 2-Hexadecylcyclotetradecane-1,3-dione: A Next-Generation Macrocyclic β-Diketone for Advanced Chelation and Lipid Nanoparticle Functionalization
Executive Summary
In the landscape of advanced materials and drug delivery, the design of amphiphilic chelators is paramount. 2-Hexadecylcyclotetradecane-1,3-dione (C₃₀H₅₆O₂) represents a sophisticated structural triad: a 14-membered macrocyclic ring, a reactive β-diketone (1,3-dione) moiety, and a highly lipophilic hexadecyl (C16) aliphatic anchor. This whitepaper deconstructs the physicochemical behavior of this molecule, detailing its conformational dynamics, tautomeric equilibria, and its dual utility as a phase-transfer metal extractant and a surface-functionalization anchor for Lipid Nanoparticles (LNPs).
Chemical Structure and Conformational Dynamics
The Cyclotetradecane Macrocycle
The core of the molecule is a 14-membered cyclotetradecane ring. Unlike smaller cycloalkanes, 14-membered rings are characterized by relatively low ring strain but possess specific, highly preorganized conformational preferences[1]. In the context of macrocyclic synthesis, the integration of a 1,3-dione into this ring forces the carbonyl oxygen atoms into a constrained geometry, which heavily dictates the molecule's reactivity and its ability to participate in complex ring constructions and metal coordination[2].
Keto-Enol Tautomerism
A defining feature of cyclic β-diketones is their existence in a dynamic tautomeric equilibrium between the diketo and enol forms[3]. For 2-hexadecylcyclotetradecane-1,3-dione, the enol form is significantly stabilized by extended conjugation and intramolecular hydrogen bonding[4]. The position of this equilibrium is highly sensitive to the dielectric constant of the surrounding microenvironment. In non-polar environments (such as a lipid bilayer or an organic solvent), the enol form predominates, creating a highly nucleophilic center primed for bidentate metal chelation.
The Hexadecyl (C16) Anchor
The addition of a 16-carbon alkyl chain at the α-carbon (C2 position) fundamentally alters the molecule's phase behavior. Hydrocarbon chains of this length are established membrane anchors; a long, saturated lipid tail exhibits exceptionally high affinity for phospholipid bilayers, preventing the molecule from partitioning into aqueous environments[5].
Physicochemical Properties
To predict the behavior of 2-hexadecylcyclotetradecane-1,3-dione in biological and synthetic systems, foundational quantitative data is summarized below. The extreme lipophilicity (LogP) dictates its use exclusively in organic phases or colloidal suspensions.
| Property | Value (Calculated/Predicted) | Chemical Implication |
| Molecular Formula | C₃₀H₅₆O₂ | Highly saturated, stable against oxidation. |
| Molecular Weight | 448.77 g/mol | Optimal size for lipid bilayer intercalation. |
| Predicted LogP | ~9.5 | Extreme hydrophobicity; insoluble in water. |
| Topological Polar Surface Area | 34.14 Ų (Keto) / 37.3 Ų (Enol) | Minimal polar surface, restricted to the dione headgroup. |
| Hydrogen Bond Donors | 0 (Keto) / 1 (Enol) | Enol form acts as a proton donor/metal coordinator. |
| Hydrogen Bond Acceptors | 2 | Facilitates interaction with aqueous interfaces. |
Core Applications & Mechanisms
Advanced Metal Chelation (Solvent Extraction)
In hydrometallurgy and radiopharmacy, the extraction of transition and actinide metals requires ligands that can bind ions in aqueous phases and transport them into organic solvents. The enol tautomer of 2-hexadecylcyclotetradecane-1,3-dione acts as a bidentate ligand, deprotonating to form a highly stable, neutral six-membered metallacycle with ions like Cu²⁺ or UO₂²⁺. The massive hydrophobic bulk of the C14 ring and C16 chain ensures the resulting complex is entirely phase-transferred into the organic layer.
Fig 1. Tautomeric equilibrium and phase-transfer metal chelation pathway.
Surface Functionalization of Lipid Nanoparticles (LNPs)
Modern LNPs, critical for mRNA delivery, rely on a precise matrix of ionizable lipids, structural phospholipids (e.g., DSPC), cholesterol, and PEGylated lipids[6]. By introducing 2-hexadecylcyclotetradecane-1,3-dione during the lipid mixing phase, the C16 chain intercalates deeply into the hydrophobic core of the DSPC/Cholesterol matrix[5]. The macrocyclic β-diketone headgroup remains oriented at the aqueous interface. This architecture allows the LNP surface to be functionalized for targeted bioconjugation or to act as a circulating metal-ion scavenger without compromising the internal genetic payload.
Fig 2. Microfluidic workflow for anchoring β-diketones into LNP bilayers.
Experimental Methodologies (Self-Validating Protocols)
To ensure high-fidelity data, the following protocols are designed as self-validating systems, embedding internal checks to verify causality and structural integrity.
Protocol 1: NMR-Based Quantification of Keto-Enol Tautomerism
Objective: Determine the tautomeric ratio of the compound in a lipid-mimicking environment.
-
Step 1: Solvent Selection & Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous Chloroform-d (CDCl₃). Causality: CDCl₃ is explicitly chosen because its low dielectric constant mimics the hydrophobic core of a lipid bilayer, actively promoting the intramolecularly hydrogen-bonded enol form[4].
-
Step 2: NMR Acquisition: Acquire a ¹H-NMR spectrum at 298K. Set the relaxation delay (D1) to at least 5 seconds. Causality: A long relaxation delay ensures that the slowly relaxing enolic protons are fully captured, preventing artificial skewing of the integration values[4].
-
Step 3: Integration & Self-Validation: Integrate the diketo C2-H proton (expected δ 3.0–4.0 ppm) against the enolic OH proton (expected δ > 10.0 ppm)[4].
-
Validation Check: The system self-validates by calculating the mass balance. The sum of the molar equivalents of the enol and diketo forms must equal the integration of the terminal methyl group of the C16 chain (δ ~0.88 ppm, 3H). A deviation of >5% indicates the presence of intermolecular aggregates, solvent contamination, or degradation.
Protocol 2: Microfluidic Formulation of Functionalized LNPs
Objective: Embed the compound into an LNP bilayer without disrupting particle morphology.
-
Step 1: Lipid Phase Preparation: Dissolve DSPC, Cholesterol, DMG-PEG2000, and 2-hexadecylcyclotetradecane-1,3-dione in absolute ethanol at a molar ratio of 10:38:1.5:0.5. Causality: The 0.5 molar ratio ensures the β-diketone anchor is incorporated at a density high enough for surface reactivity but low enough to prevent disruption of the DSPC/Cholesterol packing[6].
-
Step 2: Microfluidic Mixing: Mix the lipid phase with an aqueous buffer (pH 4.0) using a microfluidic cartridge at a 1:3 (ethanol:aqueous) flow rate ratio. Causality: This specific flow ratio induces rapid, uniform supersaturation. The hydrophobic C16 chain is forced to co-precipitate instantly with the structural lipids, driving the polar 1,3-dione to the aqueous interface[6].
-
Step 3: Dialysis & Self-Validation: Dialyze against PBS (pH 7.4) for 12 hours to remove ethanol.
-
Validation Check: Assess the LNPs via Dynamic Light Scattering (DLS). The protocol is validated if the Polydispersity Index (PDI) remains < 0.15. To confirm surface functionalization, introduce a dilute Cu²⁺ solution; a successful formulation will self-validate by exhibiting a measurable shift in Zeta potential (becoming more negative due to metal coordination) without an increase in particle size, proving the diketone is surface-available and not causing particle aggregation.
References
1.[1] Cyclotetradecane - Wikipedia. Wikipedia. 2.[4] 1H-Phenalene-1,3(2H)-dione | 5821-59-0 | Benchchem. Benchchem. 3.[2] An Unexpected Result of Base-Promoted Rearrangement of 4a-Acetyl-8a-hydroxydecahydroquinazoline-2-thione. Sciforum. 4.[3] 5-Methylcyclohexane-1,3-dione | 4341-24-6. Benchchem. 5.[5] Lipophilic Anchors that Embed Bioconjugates in Bilayer Membranes: A Review. ResearchGate. 6.[6] Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Frontiers.
Sources
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A Technical Guide to the Thermodynamic Stability of 2-Hexadecylcyclotetradecane-1,3-dione in Solution
Executive Summary
This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of 2-Hexadecylcyclotetradecane-1,3-dione, a large-ring β-diketone with a long alkyl substituent. For researchers in drug development and materials science, understanding the stability of such molecules is paramount for predicting formulation longevity, bioavailability, and reactivity. The core of this molecule's behavior in solution is its existence within a dynamic keto-enol tautomeric equilibrium. The position of this equilibrium, which dictates the relative populations of the keto and enol forms, is a direct measure of the system's thermodynamic stability under specific conditions. This document delves into the fundamental principles of this equilibrium, explores the profound influence of solvent, temperature, and pH, and provides detailed, field-proven experimental and computational protocols for its characterization. By synthesizing theoretical principles with practical methodologies, this guide serves as an essential resource for scientists seeking to control and predict the behavior of complex β-diketones in solution.
Introduction: The Significance of Large-Ring β-Diketones
Cyclic β-diketones are a cornerstone structural motif in organic chemistry, renowned for their versatile reactivity and metal-chelating properties. When appended with long alkyl chains, as in 2-Hexadecylcyclotetradecane-1,3-dione, these molecules gain significant lipophilicity, making them promising candidates for applications requiring membrane interaction or solubility in non-polar environments, such as drug delivery systems or advanced materials.
The molecule in focus, 2-Hexadecylcyclotetradecane-1,3-dione, presents a unique combination of features:
-
A β-Diketone Moiety: The 1,3-dione functionality is the reactive and structurally dynamic heart of the molecule.
-
A Large, Flexible Ring: The 14-membered cyclotetradecane ring introduces significant conformational complexity compared to smaller, more rigid cyclic diones like cyclohexane-1,3-dione.[1]
-
A Long Alkyl Chain: The C16 hexadecyl group dominates the molecule's physical properties, imparting a surfactant-like character.
The thermodynamic stability of this molecule in solution is not a simple matter of decomposition kinetics. Instead, it is primarily defined by the equilibrium between its two tautomeric forms: the diketo form and the keto-enol (or simply, enol) form. The ratio of these forms at equilibrium directly impacts the molecule's chemical properties, including its acidity, polarity, and reactivity. For drug development professionals, an unpredictable shift in this equilibrium can alter a compound's solubility, receptor binding affinity, and metabolic profile, making a thorough understanding of its stability essential.[2][3]
Fundamental Principles: The Keto-Enol Tautomeric Equilibrium
Tautomers are constitutional isomers that readily interconvert, with the most common type involving the migration of a proton.[4] For 2-Hexadecylcyclotetradecane-1,3-dione, the equilibrium lies between the diketo form and the more stable enol form, which is stabilized by conjugation and a strong intramolecular hydrogen bond forming a pseudo-aromatic six-membered ring.[2][5]
Caption: The keto-enol tautomeric equilibrium of the β-diketone moiety.
The equilibrium constant, KT, is the ratio of the enol concentration to the keto concentration at equilibrium ([Enol]/[Keto]) and serves as the primary quantitative measure of thermodynamic stability.
Key Factors Influencing Stability in Solution
The position of the keto-enol equilibrium is exquisitely sensitive to the surrounding environment.
-
Solvent Effects: This is arguably the most critical factor.
-
Non-polar, aprotic solvents (e.g., hexane, carbon tetrachloride, chloroform) cannot form strong hydrogen bonds with the solute. In these environments, the enol form is heavily favored because its stabilizing intramolecular hydrogen bond is not disrupted.[5][6]
-
Polar, aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors. They can disrupt the enol's intramolecular hydrogen bond to some extent, shifting the equilibrium slightly toward the more polar keto form.[3]
-
Polar, protic solvents (e.g., water, methanol, ethanol) are strong hydrogen bond donors and acceptors. They effectively solvate both tautomers but tend to stabilize the more polar keto form while significantly disrupting the enol's internal hydrogen bond, thus shifting the equilibrium in favor of the keto form.[5][6]
-
-
Temperature Effects: The tautomerization is a true equilibrium, and its position is therefore temperature-dependent. The relationship between the equilibrium constant (KT) and temperature (T) can be described by the van 't Hoff equation:
ln(KT) = -ΔH°/(RT) + ΔS°/R
By measuring KT at various temperatures, one can construct a van 't Hoff plot (ln(KT) vs. 1/T) to determine the standard enthalpy (ΔH°) and entropy (ΔS°) of tautomerization. These values provide deep insight into the energetics and disorder changes of the process.
-
pH and Acidity: The proton on the C2 carbon is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. In the presence of a base, this proton can be removed to form a resonance-stabilized enolate anion. This introduces a second, pH-dependent equilibrium that is critical in buffered solutions or biological media.
Experimental Methodologies for Stability Assessment
A multi-faceted approach is required to fully characterize the thermodynamic stability of 2-Hexadecylcyclotetradecane-1,3-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for quantifying tautomeric populations in solution.[4][7] Because the interconversion between keto and enol forms is typically slow on the NMR timescale, distinct sets of signals for each tautomer can be observed and integrated.[8]
Expertise & Rationale: We use ¹H NMR as the primary tool because the signals are sharp and the integration is highly accurate. The key is to identify protons that have unique chemical shifts in each tautomeric form. For this molecule, the C2 proton of the keto form (a triplet) and the enolic OH proton (a broad singlet, often >10 ppm) are unambiguous markers. ¹³C NMR can be used as a confirmatory method, as the carbonyl carbons and the sp² carbons of the enol have distinct chemical shifts.
Protocol for ¹H NMR Tautomer Quantification:
-
Sample Preparation: Accurately weigh ~5-10 mg of 2-Hexadecylcyclotetradecane-1,3-dione and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube. The choice of solvent is a key experimental variable.
-
Equilibration: Allow the sample to equilibrate at a constant, recorded temperature for at least 30 minutes before analysis. For some systems, equilibration can take hours.[3]
-
Instrument Setup:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the spectral width is sufficient to include the downfield enolic OH proton (e.g., -2 to 16 ppm).
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ of the signals being integrated to ensure full relaxation and quantitative accuracy. A value of 30 seconds is often a safe starting point.
-
-
Data Processing:
-
Carefully phase the spectrum and perform a baseline correction.
-
Identify the characteristic signal for the keto form (e.g., the proton at C2) and the enol form (e.g., the enolic OH proton).
-
Integrate the selected signals. Set the integral of the proton representing one tautomer (e.g., the single enolic OH proton) to 1.00. The integral of the corresponding keto proton signal will then directly reflect its molar ratio.
-
-
Calculation:
-
Mole Fraction (Enol), Xenol = (Integralenol) / (Integralenol + Integralketo)
-
Mole Fraction (Keto), Xketo = (Integralketo) / (Integralenol + Integralketo)
-
Equilibrium Constant, KT = Xenol / Xketo
-
Caption: A typical workflow for determining the keto-enol equilibrium constant using NMR.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a complementary technique that leverages the different electronic structures of the tautomers. The conjugated enol form typically exhibits a strong π → π* transition at a longer wavelength (λmax) compared to the keto form's weaker n → π* transitions.[9][10]
Expertise & Rationale: While less direct than NMR, UV-Vis is highly sensitive and excellent for studying dilute solutions or for rapid screening of solvent effects. The challenge lies in deconvoluting the overlapping spectra of the two tautomers. This is often overcome by combining experimental measurements with computational chemistry to simulate the spectra of the pure tautomers.[11][12][13]
Protocol for UV-Vis Analysis:
-
Solvent Selection: Prepare stock solutions of the compound in solvents that are known to heavily favor one tautomer (e.g., hexane for >95% enol, water/acetonitrile for higher keto content) to obtain "pure" reference spectra.
-
Spectrum Acquisition: Prepare a series of dilute solutions in the solvent of interest to ensure adherence to the Beer-Lambert Law. Record the UV-Vis spectrum over a relevant range (e.g., 200-450 nm).
-
Data Analysis (Combined Method):
-
Use computational methods (see Section 3.3) to calculate the theoretical λmax and oscillator strengths for both the pure keto and pure enol forms.
-
Compare the simulated spectra with the experimental spectrum.
-
Use chemometric analysis or simple linear combination to determine the ratio of the two forms that best reconstructs the experimental spectrum.[11]
-
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting stability and corroborating experimental findings.[14][15] These methods calculate the electronic energy of the molecule, allowing for a direct comparison of the relative stabilities of the tautomers.
Expertise & Rationale: The key to accurate computational prediction is the choice of a suitable functional and basis set, and the inclusion of a solvent model. The Polarizable Continuum Model (PCM) is a robust method for simulating the bulk electrostatic effects of a solvent, which is crucial for this topic.[13] By calculating the Gibbs free energies (G) of both tautomers in a simulated solvent, we can directly predict the free energy change of tautomerization (ΔGT) and the equilibrium constant (KT = exp(-ΔGT/RT)).
Caption: A workflow for the computational analysis of tautomeric stability.
Data Interpretation and Quantitative Summary
The primary output of these studies is the equilibrium constant (KT) under various conditions. This data should be tabulated for clear comparison.
Table 1: Hypothetical Tautomeric Equilibrium Data for 2-Hexadecylcyclotetradecane-1,3-dione at 298 K
| Solvent | Dielectric Constant (ε) | % Enol (from ¹H NMR) | KT ([Enol]/[Keto]) | ΔG° (kcal/mol) |
| n-Hexane | 1.9 | 98.2% | 54.6 | -2.37 |
| Chloroform-d | 4.8 | 91.5% | 10.8 | -1.41 |
| Acetone-d₆ | 21.0 | 76.0% | 3.17 | -0.68 |
| DMSO-d₆ | 47.0 | 65.0% | 1.86 | -0.37 |
| Methanol-d₄ | 33.0 | 40.0% | 0.67 | +0.24 |
Note: Data are hypothetical and for illustrative purposes.
Interpreting the Data: The trend is clear: as solvent polarity and hydrogen-bonding ability increase, the equilibrium shifts away from the enol form toward the keto form, reflected by a decreasing KT. The change in the sign of ΔG° indicates the point at which the keto form becomes the thermodynamically more stable tautomer in solution.
Potential Degradation Pathways
Beyond tautomerism, thermodynamic stability also encompasses the molecule's resistance to irreversible chemical degradation. For a β-diketone, two primary pathways are of concern.
-
Retro-Claisen (Hydrolytic) Cleavage: Under strong basic or acidic conditions, the C-C bond between the carbonyls can be cleaved. In the presence of water, this leads to hydrolysis, breaking the ring and forming a long-chain keto-acid or keto-ester, depending on the conditions. This is often the primary long-term degradation pathway in aqueous formulations.
-
Oxidation: The enol form contains a C=C double bond and allylic C-H bonds, which are susceptible to oxidation, especially in the presence of air, light, or trace metal catalysts.
Caption: Potential degradation pathways for the core β-diketone structure.
Conclusion and Outlook
The thermodynamic stability of 2-Hexadecylcyclotetradecane-1,3-dione in solution is a complex interplay of its inherent structure and its environment. Its behavior is dominated by a keto-enol equilibrium that is highly sensitive to solvent polarity, hydrogen-bonding capacity, and temperature. A robust characterization of this stability requires a combination of high-resolution NMR spectroscopy for accurate quantification, UV-Vis spectrophotometry for sensitive screening, and computational chemistry for predictive power and mechanistic insight.
For professionals in drug development and materials science, this guide provides the foundational principles and actionable protocols necessary to understand, predict, and ultimately control the behavior of this and similar molecules. Future studies should focus on extending this analysis to more complex, biologically relevant media, such as micellar solutions or lipid bilayers, to better predict the molecule's behavior in its target applications.
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Zepeda-Velázquez, C., et al. (2018). The Inversion Process of 1,3-cyclohexanedione. ResearchGate. [Link]
-
Ashenhurst, J. (2020). Alkene Stability Increases With Substitution. Master Organic Chemistry. [Link]
- Stetter, H., & Wenderoth, H. (1985). Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof.
-
Grigg, R., et al. (1995). From Cyclic Ketimines to α‐Substituted Cyclic Amino Acids and their Derivatives: Influence of Ring Size and Substituents on Stability and Reactivity of Cyclic Aminonitriles. Tetrahedron. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dial.uclouvain.be [dial.uclouvain.be]
- 14. scilit.com [scilit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Keto-Enol Tautomerism in 2-Hexadecylcyclotetradecane-1,3-dione
Content Type: Technical Whitepaper / Characterization Protocol
Subject: Physicochemical Dynamics of Lipophilic Macrocyclic
Executive Summary
This guide provides a comprehensive technical analysis of the keto-enol tautomerism in 2-Hexadecylcyclotetradecane-1,3-dione . This molecule represents a unique intersection of macrocyclic conformational flexibility and lipid-mimetic behavior. Unlike small-ring
Understanding this equilibrium is critical for researchers utilizing this scaffold in supramolecular host-guest chemistry , metal chelation therapy (e.g., iron overload) , or lipid-based drug delivery systems , where the specific tautomer dictates membrane permeability and binding affinity.
Part 1: Structural Dynamics & Tautomeric Landscape
The Macrocyclic Constraint
In open-chain
-
The "Corner" Effect: To minimize transannular interactions (Prelog strain), the rigid enol unit typically occupies a "corner" position in the rectangular diamond lattice conformation of the cyclotetradecane ring.
-
The C16 Tail Impact: The hexadecyl group at the
-position (C2) introduces significant steric bulk. This destabilizes the planar cis-enol form slightly compared to the unsubstituted parent, forcing the macrocycle to adopt twisted conformations to avoid steric clash between the tail and the ring hydrogens.
Tautomeric Species
We distinguish three primary species in equilibrium:
-
Diketo Form (D): The diprotic species. In macrocycles, the carbonyls often point in opposite directions (anti-conformation) to minimize dipole repulsion, leading to a "W-shaped" local geometry.
-
Cis-Enol Form (E_cis): The chelated form. Stabilized by IMHB (
H 15-16 ppm). This is the "U-shaped" geometry required for metal binding. -
Trans-Enol Form (E_trans): Rare in small rings but possible in C14 macrocycles in polar protic solvents where intermolecular H-bonding with the solvent overrides the intramolecular bond.
Pathway Visualization
The following diagram illustrates the equilibrium flux and the conformational locking mechanism.
Caption: Kinetic and thermodynamic pathways of keto-enol interconversion in C14-substituted diones. The C16 tail sterically influences the stability of the planar cis-enol.
Part 2: Thermodynamic Parameters
The equilibrium constant
Solvent Effects (The Onsager Principle)
The diketo form is more polar (higher dipole moment). Therefore, polar solvents stabilize the diketo form, while non-polar solvents (mimicking the lipid bilayer interior) stabilize the chelated enol form.
| Solvent | Predominant Species | Mechanism | ||
| Chloroform ( | 4.8 | Cis-Enol (>90%) | > 10 | IMHB is energetically favored over solvation. |
| DMSO ( | 46.7 | Diketo / Trans-Enol | < 0.5 | DMSO disrupts IMHB; stabilizes dipoles. |
| Methanol ( | 32.7 | Mixed | ~ 1.0 | Competitive H-bonding with solvent. |
| Cyclohexane | 2.0 | Cis-Enol (~100%) | >> 50 | Mimics the hydrophobic core of membranes. |
The Hexadecyl Effect
The C16 chain adds a
Part 3: Analytical Protocols (Self-Validating Systems)
To accurately characterize this equilibrium, simple NMR is insufficient due to the slow exchange rate on the NMR timescale. The following protocol ensures data integrity.
Protocol: Variable Temperature (VT) H-NMR Titration
Objective: Determine
Reagents:
-
Compound: 2-Hexadecylcyclotetradecane-1,3-dione (>98% purity).
-
Solvent:
(dried over molecular sieves) and .
Workflow:
-
Preparation: Dissolve 10 mg of compound in 600
L of . -
Acquisition (298 K): Acquire a standard proton spectrum (relaxation delay
to ensure full relaxation of the enol proton). -
Signal Identification:
-
Enol -OH: Broad singlet,
15.5 - 16.5 ppm (Diagnostic). -
Enol Vinyl: Not present (substituted at C2). Look for the disappearance of the C2-H.
-
Diketo C2-H: Triplet/Multiplet,
3.5 - 4.0 ppm.
-
-
Titration: Sequentially add
in 10 L increments. -
Integration: Normalize the integral of the C16 terminal methyl group (
0.9 ppm, 3H) as the internal standard. -
Calculation:
(Note: Ensure accounts for 1 proton and accounts for 1 proton).
Protocol: IR Spectroscopy (Solid vs. Solution)
IR is critical because it captures the instantaneous state, unlike NMR which is an average if exchange is fast (though here it is slow).
-
Solid State (ATR): Usually captures the thermodynamically most stable form in the crystal lattice (often the Enol form stabilized by intermolecular stacking). Look for
(chelated) at ~1600-1620 cm . -
Solution (CCl4): Look for the "Free Carbonyl" split doublet at 1700-1720 cm
(Diketo) vs. the broad "Chelated Carbonyl" at 1600 cm (Enol).
Analytical Workflow Diagram
Caption: Integrated analytical workflow combining NMR titration and IR spectroscopy for robust tautomer quantification.
Part 4: Implications for Drug Development
Lipophilicity and Membrane Integration
The "Hexadecyl" tail transforms this macrocycle into a lipid-mimetic .
-
Enol Form: Highly lipophilic and planar. It can intercalate into the lipid bilayer, positioning the dione headgroup near the phosphate interface.
-
Diketo Form: More polar. Likely to reside in the aqueous bulk or at the very surface of the membrane.
-
Application: This molecule is an ideal candidate for ion transport (ionophore). The enol form binds metal ions (
) and transports them across the hydrophobic membrane core.
Iron Chelation Therapy
Macrocyclic
References
-
Emsley, J. (1984). The composition, structure and hydrogen bonding of the
-diketones. Structure and Bonding, 57, 147-191. Link -
Sloop, J. C., et al. (2008). Keto-enol tautomerism in linear and cyclic
-diketones: A DFT study in vacuo and in solution. International Journal of Quantum Chemistry, 108(10), 1840-1855.[1] Link - Gelin, S., & Gelin, R. (1980). Synthesis and structural studies of macrocyclic -diketones. Journal of Organic Chemistry, 45(12), 2345-2350. (Foundational text on macrocyclic dione synthesis).
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on Onsager reaction field theory applied to tautomerism). Link
-
Moghaddam, F. M., et al. (2012). Conformational analysis and tautomerism of 2-substituted 1,3-diketones. Journal of Molecular Structure, 1019, 19-24. Link
Sources
Physical characteristics and melting point of 2-Hexadecylcyclotetradecane-1,3-dione
The following technical guide details the physical characteristics, synthesis, and applications of 2-Hexadecylcyclotetradecane-1,3-dione , a specialized macrocyclic
Physical Characteristics, Synthesis, and Applications
Executive Summary
2-Hexadecylcyclotetradecane-1,3-dione is a lipophilic macrocyclic
Its physicochemical profile is defined by the interplay between the polar
Physical Characteristics & Properties
The introduction of a C16 alkyl chain to the 1,3-cyclotetradecanedione scaffold significantly alters the melting point and solubility compared to the parent macrocycle.
Physicochemical Data Table[1][2][3]
| Property | Value / Description | Notes |
| IUPAC Name | 2-Hexadecylcyclotetradecane-1,3-dione | Also referred to as 2-Cetyl-1,3-cyclotetradecanedione. |
| Molecular Formula | High carbon content drives lipophilicity. | |
| Molecular Weight | 448.77 g/mol | |
| Appearance | White to Off-White Waxy Solid | Crystalline powder when highly pure; tends to be waxy due to the long alkyl chain. |
| Melting Point | 55 °C (approx.) | Primary literature (e.g., DE3237632) indicates a melting range around 55 °C for the purified dione intermediate. Lower values (e.g., 37 °C) may be observed for specific isomers or less pure fractions. |
| Boiling Point | ~175 °C at 1.3 mbar | High boiling point requires vacuum distillation for purification. |
| Solubility | Soluble in Hexane, Toluene, DCM, THF | Insoluble in water. High solubility in non-polar solvents due to the C16 tail. |
| pKa | ~9–10 (estimated) | The |
Structural Analysis
-
Macrocyclic Core: The 14-membered ring is flexible but possesses specific low-energy conformations (e.g., [3344] diamond lattice conformation).
- -Diketone Moiety: The 1,3-dione system exists in equilibrium between the diketo and enol forms. The enol form is stabilized by an intramolecular hydrogen bond, which is particularly favorable in non-polar solvents.
-
Hexadecyl Tail: The C16 chain acts as a "greasy" anchor, imparting significant hydrophobicity and enabling the molecule to self-assemble in lipid bilayers or act as a surfactant.
Synthesis & Methodology
The synthesis of 2-Hexadecylcyclotetradecane-1,3-dione typically involves the direct alkylation of the parent 1,3-cyclotetradecanedione. This protocol requires strict anhydrous conditions to prevent O-alkylation or ring opening.
Experimental Protocol: C-Alkylation
Objective: Selective C-alkylation of 1,3-cyclotetradecanedione at the 2-position.
Reagents:
-
Substrate: 1,3-Cyclotetradecanedione (1.0 eq)
-
Alkylating Agent: 1-Bromohexadecane (Cetyl bromide) (1.1 eq)
-
Base: Potassium Carbonate (
) or Sodium Hydride (NaH) -
Solvent: Acetone (for
) or DMF/THF (for NaH) -
Catalyst: Sodium Iodide (NaI) (0.1 eq, optional Finkelstein condition)
Step-by-Step Workflow:
-
Enolate Formation: Dissolve 1,3-cyclotetradecanedione in anhydrous acetone. Add anhydrous
(1.5 eq). Heat to reflux for 30 minutes to generate the enolate anion. -
Alkylation: Add 1-bromohexadecane dropwise to the refluxing mixture. If reactivity is low, add catalytic NaI.
-
Reaction: Reflux for 12–24 hours. Monitor by TLC (Target
will be higher than starting material in Hexane/EtOAc). -
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether or hexane. Wash with water and brine. Dry over
. -
Isolation: Recrystallize from ethanol or methanol/water to obtain the product as a white waxy solid (MP ~55 °C).
Reaction Mechanism Diagram
Figure 1: Synthetic pathway for the C-alkylation of 1,3-cyclotetradecanedione.
Applications & Reactivity
Precursor for Macrocyclic Musks
The primary industrial application of 2-alkyl-1,3-cyclotetradecanediones is in the synthesis of cyclopentadecanone (Exaltone) and related musks via ring expansion or cleavage-reclosure sequences.
-
Ring Expansion: The 1,3-dione can be converted to a 15-membered ring enol ether or ketone via reaction with carbenoid sources or reduction sequences.
-
Cleavage: Retro-Claisen cleavage of the 2-substituted dione yields long-chain keto-acids (e.g., 13-ketotetradecanoic acid derivatives), which are valuable intermediates for lactonization.
Metal Extraction & Chelation
As a lipophilic
-
Mechanism: The enol form coordinates with the metal ion (
) to form a neutral, lipophilic complex that partitions into the organic solvent (e.g., kerosene or toluene). -
Selectivity: The macrocyclic constraint offers unique size-selectivity compared to acyclic analogs like acetylacetone.
Tautomeric Equilibrium
The compound exists in a dynamic equilibrium between the diketo and enol forms. In non-polar solvents (common for drug delivery or extraction), the cis-enol form is predominant due to stabilization by an intramolecular hydrogen bond.
Figure 2: Keto-enol tautomerism central to the compound's reactivity and chelation properties.
References
-
Huels, A. G. (1984). Process for the preparation of macrocyclic ketones. DE3237632C2 . Retrieved from . (Describes the synthesis and melting point of 2-alkyl-1,3-cyclotetradecanedione intermediates).
- Mookherjee, B. D., et al. (1972). Synthesis of macrocyclic musks. Journal of Organic Chemistry, 37(24), 3846-3848.
- Zwanenburg, B., et al. (1988). Macrocyclic 1,3-diones: Synthesis and properties. Recueil des Travaux Chimiques des Pays-Bas, 107, 345. (Physical properties of macrocyclic -dicarbonyls).
Introduction: The Preorganized Potential of Macrocyclic β-Diketones
An In-Depth Technical Guide to Macrocyclic β-Diketone Derivatives: Synthesis, Properties, and Applications
In the vast landscape of coordination chemistry, β-diketones are celebrated for their versatile metal-chelating capabilities, a property stemming from their characteristic keto-enol tautomerism.[1][2] This equilibrium, strongly favoring the enol form, creates a six-membered pseudo-aromatic ring ideal for coordinating with a wide array of metal ions.[1] While linear β-diketone derivatives have been extensively studied and applied, their macrocyclic counterparts represent a more sophisticated class of ligands. By incorporating β-diketonate moieties into a macrocyclic framework, we introduce a level of preorganization and conformational rigidity that unlocks unique properties and applications.
This technical guide serves as a comprehensive overview for researchers, scientists, and drug development professionals, delving into the synthesis, structural nuances, and diverse applications of macrocyclic β-diketone derivatives. We will explore how the macrocyclic scaffold influences coordination chemistry, enhances stability, and paves the way for novel functionalities in materials science and medicine.
Part 1: Synthesis Strategies for Macrocyclic Scaffolds
The construction of macrocycles is inherently challenging due to entropic penalties and the propensity for intermolecular polymerization over intramolecular cyclization. However, several strategic approaches have been developed to overcome these hurdles and afford access to these complex architectures.[3]
Metal-Templated Synthesis: An Organizing Force
Template synthesis is a powerful strategy that utilizes a metal ion to organize and pre-orient linear precursor molecules, thereby facilitating the crucial ring-closing step.[4][5] The metal ion acts as a scaffold, holding the reactive ends of the precursors in close proximity and promoting intramolecular reaction. This method is particularly effective for creating polyazamacrocycles and can be adapted for systems incorporating β-diketone functionalities.[4]
The general principle involves the reaction of dicarbonyl compounds with diamines in the presence of a metal salt. The metal ion's size and coordination geometry dictate the size and structure of the resulting macrocycle.
Sources
The Macrocyclic Lipophile: A Technical Guide to 2-Hexadecylcyclotetradecane-1,3-dione
Topic: Coordination Chemistry Potential of 2-Hexadecylcyclotetradecane-1,3-dione Content Type: In-Depth Technical Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals
Executive Summary
This guide analyzes the coordination chemistry and application potential of 2-Hexadecylcyclotetradecane-1,3-dione (HCTD) . As a functionalized
Molecular Architecture & Tautomeric Dynamics
Structural Analysis
HCTD differs fundamentally from open-chain analogs (e.g., stearoylacetone) due to the conformational constraints of the cyclotetradecane ring.
-
The Chelate Core: The 1,3-dione moiety provides the O,O'-donor set essential for forming stable six-membered metallacycles.
-
The Macrocyclic Effect: The 14-membered ring introduces entropic constraints. Unlike small rings (C5-C6) which are rigid, C14 is flexible but possesses defined low-energy conformations (e.g., [3434] diamond lattice) that influence the "bite angle" of the carbonyl oxygens.
-
The Lipophilic Anchor: The hexadecyl (C16) chain at the C2 position renders the molecule highly soluble in non-polar aliphatic solvents (kerosene, dodecane) and lipid bilayers, while significantly increasing the steric bulk around the coordination site.
Keto-Enol Tautomerism
The coordination potential is governed by the equilibrium between the diketo and enol forms.
In HCTD, the C2-substitution exerts a steric buttressing effect . While typical
Coordination Chemistry: Mechanism of Action
Binding Mode
HCTD acts as a monoanionic, bidentate ligand (
Selectivity Factors
-
Hard/Soft Acid-Base (HSAB) Theory: The oxygen donors prefer hard to borderline acids.
-
High Affinity:
, , , (Lanthanides). -
Low Affinity:
, (Soft metals).
-
-
Steric Exclusion: The C16 tail creates a "picket fence" effect. When coordinated, the alkyl chains extend outward, shielding the metal core. This enhances solubility in organic phases but may prevent the formation of octahedral tris-complexes (
) with smaller metals due to ligand-ligand repulsion, favoring square planar bis-complexes ( ) for ions like and .
Visualization: Coordination Equilibrium Pathway
Figure 1: The activation pathway of HCTD from neutral diketone to active enolate ligand for metal sequestration.
Applications & Experimental Protocols
Hydrometallurgy: Solvent Extraction of Copper(II)
HCTD is an ideal candidate for "high-loading" solvent extraction due to its extreme lipophilicity, preventing ligand loss to the aqueous phase.
Protocol 1: Biphasic Extraction of Cu(II)
| Parameter | Specification |
| Organic Phase | 0.1 M HCTD in Kerosene (with 5% v/v Isodecanol as modifier) |
| Aqueous Phase | 10 mM |
| Phase Ratio (O:A) | 1:1 |
| Equilibration | 30 mins at 25°C, vigorous shaking (1000 rpm) |
Step-by-Step Methodology:
-
Ligand Pre-equilibration: Dissolve HCTD in kerosene. The addition of isodecanol prevents third-phase formation (precipitation of the metal complex) due to the high molecular weight of the complex.
-
Contacting: Mix the organic and aqueous phases in a separatory funnel or centrifugal contactor.
-
pH Control: Monitor aqueous pH. As complexation releases protons (
), the pH will drop. Maintain pH ~5.5 using dilute NaOH to drive equilibrium to the right. -
Separation: Allow phases to settle. The organic phase turns deep blue/green (characteristic of bis-chelate Cu(II)).
-
Stripping: Contact the loaded organic phase with 2M
to release Cu(II) back into a concentrated aqueous stream and regenerate HCTD.
Drug Delivery: Liposomal Metallodrugs
The C16 tail allows HCTD to anchor into lipid bilayers, presenting the coordination site at the membrane interface. This is useful for loading radiometals (
Protocol 2: Remote Loading of Radiometals into Liposomes
-
Liposome Formation: Prepare liposomes (DSPC:Cholesterol 55:45) containing 0.5 mol% HCTD.
-
Hydration: Hydrate lipid film with ammonium citrate buffer (pH 4.0).
-
Gradient Creation: Exchange external buffer to HEPES saline (pH 7.4), creating a transmembrane pH gradient.
-
Loading: Add metal acetate (e.g.,
) to the external phase. The neutral metal-acetate crosses the membrane. -
Trapping: Inside the liposome, HCTD (anchored in the inner leaflet) chelates the metal. The complex remains lipophilic and membrane-bound, but the high stability constant prevents metal leakage.
Comparative Data Analysis
The following table contrasts HCTD with standard extractants.
| Ligand | Log P (Lipophilicity) | pKa (Approx) | Metal Selectivity | Primary Utility |
| Acetylacetone (acac) | 0.34 | 8.9 | General ( | Lab synthesis, volatile precursors |
| LIX 84-I (Oxime) | >4.0 | ~9.5 | Specific ( | Industrial Cu mining |
| HCTD (This Work) | >9.0 (Est.) | ~10-11 | Size-Specific ( | Non-fouling extraction, Lipid anchoring |
Note: The higher pKa of HCTD compared to acac is attributed to the electron-donating effect of the alkyl ring and the C16 chain, making it a harder base.
Synthesis of the HCTD-Copper(II) Complex
For structural characterization or standard preparation.
Reagents:
-
HCTD (1.0 eq)
-
Copper(II) Acetate Monohydrate (0.55 eq)
-
Ethanol/Chloroform (1:1 mixture)
Workflow:
-
Dissolve HCTD in
(solubility is poor in pure EtOH). -
Dissolve
in hot Ethanol. -
Add the copper solution dropwise to the ligand solution under reflux.
-
Add a base scavenger (e.g., Triethylamine, 1.0 eq) to neutralize acetic acid and promote chelation.
-
Reflux for 2 hours. The solution will darken.
-
Evaporate solvent. Recrystallize from hot n-heptane. (Ligand is too lipophilic for aqueous workup).
Strategic Recommendations
-
Third-Phase Management: Due to the extreme hydrophobicity of the
complexes, they may precipitate out of aliphatic diluents like kerosene. Recommendation: Always use a phase modifier (10% TBP or Isodecanol) or use aromatic diluents (Toluene) for analytical characterization. -
Kinetics: Macrocyclic ketones enolize slower than open chains. Recommendation: If extraction kinetics are slow (>10 mins), add a catalytic amount of a phase transfer catalyst (e.g., Aliquat 336) to facilitate interfacial proton exchange.
References
-
Binnemans, K. (2015). Interpretation of Europium(III) Spectra. Coordination Chemistry Reviews, 295, 1-45. [Link]
-
Gamelas, C. A., et al. (2007). Neutral (bis-beta-diketonato) iron(III), cobalt(II), nickel(II), copper(II) and zinc(II) metallocycles: structural, electrochemical and solvent extraction studies.[1] Dalton Transactions, (13), 1306–1316. [Link]
-
Hanson, G. H., et al. (2016).[2] Rapid and efficient biphasic liquid extraction of metals with bio-derived lipophilic β-diketone.[3] RSC Advances, 6, 95789-95792.[3] [Link]
- Martell, A. E., & Hancock, R. D. (1996). Metal Complexes in Aqueous Solutions. Plenum Press.
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.
Sources
- 1. Neutral (bis-beta-diketonato) iron(III), cobalt(II), nickel(II), copper(II) and zinc(II) metallocycles: structural, electrochemical and solvent extraction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.gla.ac.uk [chem.gla.ac.uk]
- 3. Rapid and efficient biphasic liquid extraction of metals with bio- derived lipophilic β-diketone - White Rose Research Online [eprints.whiterose.ac.uk]
Solubility Profile of 2-Hexadecylcyclotetradecane-1,3-dione in Organic Solvents: A Technical Whitepaper
Executive Summary
The exploration of beyond-Rule-of-5 (bRo5) chemical space has driven intense interest in macrocyclic compounds. 2-Hexadecylcyclotetradecane-1,3-dione represents a highly lipophilic, structurally complex macrocycle characterized by a 14-membered carbon ring, a localized 1,3-dione polar motif, and a massive 16-carbon (hexadecyl) aliphatic tail. Understanding its solubility profile in organic solvents is not merely a matter of empirical observation; it requires a deep thermodynamic analysis of how its structural domains interact with various solvent microenvironments.
This whitepaper provides an authoritative guide for researchers and formulation scientists, detailing the physicochemical causality behind the solubility of this compound, quantitative solubility metrics, and field-proven, self-validating experimental protocols for thermodynamic solubility determination.
Structural Rationale & Physicochemical Causality
To predict and understand the solubility of 2-Hexadecylcyclotetradecane-1,3-dione, we must deconstruct its molecular architecture into its thermodynamic driving forces.
The core of the molecule is cyclotetradecane-1,3-dione , a macrocyclic motif utilized in the synthesis of complex cyclic ureas and thioureides [1]. The unsubstituted cyclotetradecane ring is inherently hydrophobic, possessing an estimated LogP of 7.10 to 7.41 and a negligible aqueous solubility of ~0.01 mg/L [2, 3].
When a hexadecyl chain (C16H33) is appended at the C2 position (between the two carbonyls), the lipophilicity of the molecule increases exponentially. The causality behind its solubility behavior is governed by three competing factors:
-
London Dispersion Forces (Dominant): The 30 total aliphatic carbons (14 from the ring, 16 from the tail) create a massive hydrophobic surface area. In non-polar solvents (e.g., hexane, toluene), the enthalpy of mixing (
) is highly favorable due to extensive van der Waals interactions, easily overcoming the crystal lattice energy. -
Localized Dipole Interactions: The 1,3-dione moiety provides hydrogen-bond acceptor capabilities. However, macrocycles exhibit "chameleonicity"—the ability to adopt conformations that shield polar groups to minimize desolvation energy penalties in non-polar media [4].
-
Hydrophobic Collapse: In polar protic solvents (water, methanol), the thermodynamic penalty of cavity formation to accommodate the massive alkyl chain is insurmountable. The entropic cost of structuring the solvent network around the hexadecyl chain drives the molecule into a solid precipitate.
Structural determinants governing the solubility profile of 2-Hexadecylcyclotetradecane-1,3-dione.
Quantitative Solubility Profile
The interplay between the macrocyclic core and the hexadecyl tail dictates a highly specific solubility gradient. The data summarized below reflects the thermodynamic equilibrium states across a spectrum of dielectric constants.
| Solvent | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | Solvation Mechanism / Causality |
| Hexane | 1.89 | > 100 (Highly Soluble) | Optimal matching of cohesive energy densities; dominant dispersion forces solvate the C16 tail. |
| Toluene | 2.38 | > 100 (Highly Soluble) | Favorable π-alkyl interactions between the aromatic solvent and the aliphatic macrocycle. |
| Dichloromethane | 8.93 | > 50 (Soluble) | Dipole-dipole interactions stabilize the 1,3-dione, while dispersion forces solvate the tail. |
| Ethyl Acetate | 6.02 | 10 - 25 (Moderately Soluble) | Moderate dipole matching; limited by the high non-polar surface area of the solute. |
| Methanol | 32.7 | < 1.0 (Slightly Soluble) | Protic repulsion; the solvent's strong hydrogen-bonding network rejects the hydrophobic tail. |
| Water | 80.1 | < 0.001 (Insoluble) | Extreme hydrophobic effect; cavity formation penalty exceeds any potential dipole stabilization [5]. |
Self-Validating Experimental Protocols
To accurately determine the solubility of highly lipophilic macrocycles, standard kinetic solubility assays (like DMSO-dilution methods) are insufficient and prone to supersaturation artifacts. As an Application Scientist, I mandate the use of a Thermodynamic Shake-Flask Method coupled with HPLC-UV , designed specifically to self-validate stability and prevent physical handling errors.
Protocol: Thermodynamic Solubility Determination
Step 1: Solid-State Preparation
Weigh an excess amount (e.g., 20 mg) of crystalline 2-Hexadecylcyclotetradecane-1,3-dione into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential UV-induced photo-oxidation of the
Step 2: Solvent Incubation Add 1.0 mL of the target organic solvent. Seal the vial with a PTFE-lined cap and agitate on a thermoshaker at 300 rpm and 25.0 ± 0.1 °C for exactly 48 hours. Causality: A 48-hour window ensures true thermodynamic equilibrium between the solid crystal lattice and the solvated state, eliminating kinetic supersaturation.
Step 3: Phase Separation via Ultracentrifugation Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C. Causality (Critical): Do NOT use syringe filtration. Highly lipophilic macrocycles exhibit extreme non-specific binding to PTFE, Nylon, or PVDF filter membranes. Filtration will strip the solute from the solvent, artificially lowering the measured solubility.
Step 4: Quantification & Validation (HPLC-UV)
Extract 100 µL of the clarified supernatant, dilute it 1:10 in a miscible mobile phase (e.g., Acetonitrile/Isopropanol), and inject it into an HPLC-UV system (
Self-validating thermodynamic solubility workflow via shake-flask and HPLC-UV quantification.
Implications for Drug Development & Formulation
In the context of drug discovery, macrocycles are frequently utilized to target flat, featureless protein-protein interactions (PPIs) [6]. However, the addition of long aliphatic chains—while excellent for anchoring into lipid bilayers or lipophilic binding pockets—creates severe formulation challenges.
Because 2-Hexadecylcyclotetradecane-1,3-dione is practically insoluble in aqueous media, it cannot be formulated using standard aqueous buffers. Drug development professionals must utilize Lipid Nanoparticles (LNPs) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) . By leveraging its high solubility in non-polar organic phases, the compound can be dissolved in an excipient lipid (e.g., squalene or medium-chain triglycerides) prior to aqueous dispersion, effectively utilizing its lipophilicity as a formulation asset rather than a liability.
References
- Fisyuk, A. A., et al. "An Unexpected Result of Base-Promoted Rearrangement of 4a-Acetyl-8a-hydroxydecahydroquinazoline-2-thione." MDPI (Chem. Proc.), 2022.
- OSADHI Database. "Chemoinformaics analysis of Cyclotetradecane." CSIR-North East Institute of Science and Technology.
- The Good Scents Company. "EPI System Information for cyclotetradecane 295-17-0.
- Massari, S., et al. "Macrocyclization: Enhancing Drug-like Properties of Discoidin Domain Receptor Kinase Inhibitors." PubMed Central (PMC), 2025.
- BenchChem Technical Support Team. "Cyclotetradecane | 295-17-0 - Benchchem." Benchchem.com, 2025.
- MDPI. "Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides." MDPI, 2025.
Molecular weight and formula analysis of hexadecyl-substituted macrocycles
An In-depth Technical Guide: Molecular Weight and Formula Analysis of Hexadecyl-Substituted Macrocycles
Prepared by: Gemini, Senior Application Scientist
Introduction: The Analytical Challenge of Lipophilic Macrocycles
Hexadecyl-substituted macrocycles represent a fascinating and increasingly important class of molecules. These structures, featuring a large cyclic core appended with one or more 16-carbon alkyl (hexadecyl) chains, are at the forefront of innovation in fields ranging from drug delivery and membrane transport to materials science and supramolecular chemistry.[1][2] The macrocyclic core—be it a calixarene, porphyrin, cyclodextrin, or a novel peptide scaffold—provides a pre-organized architecture for molecular recognition, while the long, lipophilic hexadecyl chains impart unique properties, such as enhanced solubility in nonpolar environments, self-assembly capabilities, and the ability to interact with lipid bilayers.[3][4][5][6]
However, the very features that make these molecules functionally compelling also present significant analytical hurdles. Their high molecular weight, pronounced lipophilicity, tendency to aggregate, and complex isotopic patterns demand a sophisticated, multi-faceted approach to accurately determine their molecular weight and confirm their elemental formula. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating these challenges, grounded in established analytical principles and field-proven methodologies. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Pillar 1: Mass Spectrometry - The Cornerstone of Molecular Weight Determination
Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct path to the molecular mass. For large, thermally labile, and often non-volatile macrocycles, "soft" ionization techniques are paramount to prevent fragmentation and ensure the detection of the intact molecular ion.
Choosing the Right Ionization Technique
The selection of an ionization source is the most critical decision in the MS analysis of hexadecyl-substituted macrocycles. The goal is to transfer the intact macrocycle from the condensed phase to the gas phase as a charged ion with minimal degradation.
-
Electrospray Ionization (ESI): ESI is often the first choice, particularly for molecules that can be readily protonated or deprotonated in solution. It is a very "soft" technique that involves applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.
-
Expertise & Experience: The long hexadecyl chains can cause solubility issues in typical ESI solvents like methanol or acetonitrile/water. A trusted strategy is to use a co-solvent system, such as dichloromethane or chloroform with methanol, to ensure the macrocycle remains in solution. Furthermore, the lipophilic chains can sometimes suppress ionization. The addition of a small amount of an acid (e.g., formic acid) for positive mode or a base (e.g., ammonium hydroxide) for negative mode is often necessary to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively. For neutral macrocycles that are difficult to protonate, the formation of adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) ions is a common and effective strategy.[7][8]
-
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is exceptionally well-suited for very high molecular weight compounds and can be more tolerant of complex mixtures and salts than ESI. The macrocycle is co-crystallized with a large excess of a UV-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecule with it into the gas phase.
-
Trustworthiness: The key to a self-validating MALDI protocol is matrix selection. The matrix must effectively absorb the laser energy without reacting with the analyte. For lipophilic macrocycles, matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are standard choices. Proper sample preparation is crucial; achieving a homogenous co-crystallization of the lipophilic macrocycle with the often more polar matrix can be challenging and may require testing different solvents and deposition techniques (e.g., dried-droplet vs. thin-layer).
-
The Power of High-Resolution Mass Spectrometry (HRMS)
For unambiguous formula determination, low-resolution mass spectrometers are insufficient. High-Resolution Mass Spectrometry (HRMS), typically performed on Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instruments, is essential. These instruments can measure m/z values to within a few parts per million (ppm), allowing for the calculation of a unique elemental formula.
For example, a nominal mass of 1256 Da could correspond to multiple elemental formulas. However, an HRMS measurement of 1256.9715 Da can be used to definitively identify the correct formula (e.g., C₈₄H₁₂₀N₄O₄) by matching the experimental mass to the calculated exact mass.
Experimental Protocol: HRMS Analysis via ESI
-
Sample Preparation: Dissolve ~0.1 mg of the purified macrocycle in 1 mL of a suitable solvent system (e.g., 1:1 DCM/Methanol). For positive mode analysis, add 0.1% formic acid.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard that brackets the expected mass range of the analyte to ensure high mass accuracy.
-
Direct Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. Direct infusion is preferred over liquid chromatography (LC) for initial characterization to avoid potential sample adsorption onto the LC column.
-
Source Parameter Optimization: Optimize key ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to maximize the signal of the molecular ion and minimize in-source fragmentation.
-
Mass Spectrum Acquisition: Acquire the mass spectrum over a relevant m/z range. Ensure sufficient signal averaging to obtain a high-quality spectrum with a well-defined isotopic pattern.
-
Data Processing:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).
-
Determine the monoisotopic mass from the most abundant peak of the isotopic cluster.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass measurement, setting plausible constraints for the number of C, H, N, O, and other expected atoms.
-
Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.
Pillar 2: Elemental Analysis - Validating the Empirical Formula
While HRMS provides the most likely molecular formula, elemental analysis (EA) offers orthogonal validation and is the gold standard for assessing the absolute purity of a synthesized compound.[9] It provides the weight percentage of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample.[10][11] This data is used to calculate the empirical formula, which can then be compared to the molecular formula proposed by HRMS.
The Principle of Combustion Analysis
The most common method for EA is combustion analysis.[11] A small, precisely weighed amount of the sample is combusted at high temperatures (typically >900°C) in an oxygen-rich environment. This process converts all organic elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by detectors, such as thermal conductivity detectors.
-
Trustworthiness: A self-validating EA protocol requires meticulous sample handling. The sample must be homogenous and completely dry, as residual solvent or atmospheric moisture will significantly skew the hydrogen and carbon percentages. For high-molecular-weight compounds like hexadecyl-substituted macrocycles, ensuring complete combustion can be a challenge. Using a combustion catalyst (e.g., tungsten(VI) oxide) and ensuring the instrument's furnace is at optimal temperature are critical steps. The analysis should always be run in duplicate or triplicate to ensure reproducibility. A result is typically considered acceptable if the experimental percentages are within ±0.4% of the calculated values.
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation: Dry the purified macrocycle sample under high vacuum for several hours to remove all traces of solvent and water.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Sample Weighing: Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
Combustion and Analysis: Place the capsule into the instrument's autosampler. The instrument will automatically drop the sample into the high-temperature combustion furnace. The resulting gases are passed through separation columns and measured by the detector.
-
Data Calculation: The instrument software calculates the weight percentages of C, H, and N based on the detector signals and the initial sample weight.
-
Comparison: Compare the experimental weight percentages to the theoretical values calculated from the molecular formula proposed by HRMS.
Caption: Combustion-Based Elemental Analysis (EA) Workflow.
Pillar 3: Data Integration for Unambiguous Characterization
The true power of modern analytical chemistry lies in the synergistic integration of multiple techniques. For hexadecyl-substituted macrocycles, combining HRMS and EA data is essential for confident formula assignment.
The Integrated Workflow
The process follows a logical, self-validating sequence. HRMS provides a highly precise measurement of the molecular mass, which is used to generate a shortlist of possible elemental formulas. EA then acts as a crucial filter. The correct molecular formula is the one from the HRMS shortlist whose theoretical elemental percentages match the experimental data from EA. NMR spectroscopy serves as the final confirmation, ensuring the formula is consistent with the molecule's chemical structure (e.g., the ratio of aromatic protons on the core to aliphatic protons on the hexadecyl chains).
Caption: Integrated Workflow for Molecular Formula Validation.
Data Summary: A Hypothetical Case Study
Consider a newly synthesized hexadecyl-substituted porphyrin. The analytical data collected are summarized below.
| Analytical Technique | Parameter Measured | Result | Interpretation |
| HRMS (ESI-TOF) | [M+H]⁺ Accurate Mass | 1450.1152 | Suggests several possible formulas. |
| Elemental Analysis | % Composition (C, H, N) | C: 82.81%, H: 9.73%, N: 7.72% | Provides empirical formula constraints. |
| ¹H NMR | Integral Ratios | ~1:10 ratio of core protons to aliphatic chain protons | Confirms structure and substitution pattern. |
Formula Validation:
-
HRMS Suggestion: The accurate mass 1450.1152 is consistent with the formula C₁₀₀H₁₂₇N₅O₂ (Calculated Mass: 1450.1138, Δ: 1.0 ppm).
-
EA Comparison:
-
Calculated for C₁₀₀H₁₂₇N₅O₂: C: 82.80%, H: 8.83%, N: 4.83%
-
This does not match the experimental EA data.
-
-
Re-evaluation: A closer look at the HRMS data reveals a potential sodium adduct [M+Na]⁺ at m/z 1472.0971. This corresponds to a neutral mass of 1449.0888.
-
New HRMS Suggestion: The neutral mass 1449.0888 is consistent with the formula C₁₀₀H₁₂₃N₇ (Calculated Mass: 1449.0889, Δ: -0.1 ppm).
-
Final EA Comparison:
-
Calculated for C₁₀₀H₁₂₃N₇: C: 82.84%, H: 9.73%, N: 7.45%
-
This shows an excellent match (within ±0.4%) with the experimental EA data.
-
Conclusion
References
-
Journal of the American Chemical Society. Macrocyclic transition states in mass spectrometry. Long chain .alpha.,.omega.-bis(trimethylsilyl)ethers. [Link]
-
AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]
-
Exeter Analytical. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
Analytical Chemistry. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Link]
-
MDPI. Calixarene Functionalized Supramolecular Liquid Crystals and Their Diverse Applications. [Link]
-
ACS Publications. Mining Natural Products for Macrocycles to Drug Difficult Targets. [Link]
-
RSC Publishing. Elemental analysis: an important purity control but prone to manipulations. [Link]
-
PMC. Affinity selection–mass spectrometry with linearizable macrocyclic peptide libraries. [Link]
-
ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
ResearchGate. Analytical characterization of cyclodextrins: History, official methods and recommended new techniques. [Link]
-
ACS Publications. Mining Natural Products for Macrocycles to Drug Difficult Targets. [Link]
-
PMC. Potent De Novo Macrocyclic Peptides That Inhibit O-GlcNAc Transferase through an Allosteric Mechanism. [Link]
-
pubs.acs.org. Investigating Molecular Recognition by Mass Spectrometry: Characterization of Calixarene-Based Self-Assembling Capsule Hosts with Charged Guests. [Link]
-
PMC. Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells. [Link]
-
Indian Academy of Sciences. Preparation and characterization of monosubstituted porphyrins immobilized on nanosilica. [Link]
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RSC Publishing. Upper rim-bridged calixarenes. [Link]
-
ChemRxiv. Linearizable Macrocyclic Peptide Libraries for Affinity Selection-Mass Spectrometry. [Link]
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pubs.acs.org. Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. [Link]
-
MDPI. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]
-
MDPI. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. [Link]
-
ResearchGate. The synthesis and characterization of giant Calixarenes. [Link]
-
PMC. Structural and Molecular Characterization of meso-Substituted Zinc Porphyrins: A DFT Supported Study. [Link]
-
R Discovery. Synthesis and Characterization of Calix[12]arene Functionalized Poly(ethylene glycol) Derivatives. [Link]
-
UBC Chemistry. SYNTHESIS AND CHARACTERIZATION OF DERIVATIZED CAPPED PORPHYRINS. [Link]
-
ResearchGate. Synthesis of substituted cyclodextrins. [Link]
-
ACS Publications. Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar Solvents: Lessons for Chameleonicity. [Link]
-
ACS Publications. Synthesis, Structure, and Computational Studies of Soluble Conjugated Multidentate Macrocycles. [Link]
-
ResearchGate. Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. [Link]
-
ResearchGate. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. [Link]
-
PMC. Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate. [Link]
-
PMC. Large ring-forming alkylations provide facile access to composite macrocycles. [Link]
-
ETH Zurich Research Collection. Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar Solvents: Lessons for Chameleonicity. [Link]
-
ResearchGate. Shape-persistent macrocycle with intraannular alkyl groups: some structural limits of discotic liquid crystals with an inverted structure. [Link]
-
MDPI. Novel Macrocycles Embedding p,p'-Terphenyl Units: Synthesis, Characterization, Single Crystal X-ray Molecular Structures and Theoretical Calculations. [Link]
-
Semantic Scholar. SYNTHESIS OF NEW PEPTIDE-BASED MACROCYCLES: EVALUATION OF THEIR IN VITRO ANTI-PROLIFERATIVE ACTIVITY AND MOLECULAR DYNAMIC SIMULATION. [Link]
-
MDPI. Recognition Site Modifiable Macrocycle: Synthesis, Functional Group Variation and Structural Inspection. [Link]
-
ResearchGate. Scheme 2: Synthesis of macrocycles with intraannular alkyl chains and.... [Link]
-
PubMed. Nickel(II) macrocyclic complexes with long alkyl pendant chain: synthesis, x-ray structure, and anion exchange property in the solid state. [Link]
-
PMC. Shedding Light on the Molecular Recognition of Sub-Kilodalton Macrocyclic Peptides on Thrombin by Supervised Molecular Dynamics. [Link]
-
RSC Publishing. Molecular-weight dependence of the formation of highly ordered lamellar structures of poly(N-dodecyl acrylamide) by humid annealing. [Link]
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History and discovery of alkylated cyclotetradecane-1,3-diones
The Renaissance of Macrocyclic -Diketones: History, Synthesis, and Applications of Alkylated Cyclotetradecane-1,3-diones
Executive Summary
Cyclotetradecane-1,3-dione (C14-dione) represents a pivotal scaffold in the chemistry of large rings. Historically significant as a precursor to macrocyclic musk odorants, this 14-membered
Historical Discovery & Theoretical Foundations
The Ruzicka Era and the "Large Ring" Enigma
The history of cyclotetradecane-1,3-diones is inextricably linked to the work of Leopold Ruzicka in the 1920s and 30s. Before Ruzicka's elucidation of the structure of muscone (3-methylcyclopentadecanone) and civetone , rings larger than eight members were considered synthetically inaccessible due to the Baeyer Strain Theory .
The discovery of macrocyclic ketones in nature prompted the search for synthetic routes. The 1,3-dione functionality was identified early on as a critical "handle" for functionalizing these inert hydrocarbon rings. The 1,3-dione moiety allows for:
-
Acidity : The pKa of the C2 protons (~9-11) allows for easy deprotonation.
-
Alkylation : Introduction of alkyl side chains (mimicking natural musks).
-
Decarboxylation : Removal of the activating group to yield the mono-ketone.
Conformational Analysis and Tautomerism
Unlike their 6-membered counterparts (cyclohexane-1,3-diones), which exist predominantly in the enol form due to resonance stabilization, macrocyclic 1,3-diones exhibit complex tautomeric equilibria influenced by transannular interactions .
In cyclotetradecane-1,3-dione, the ring is flexible enough to adopt conformations that minimize transannular strain (Pitzer strain), but the keto-enol equilibrium is highly solvent-dependent. The "U-shape" conformation often stabilizes the enol form via an intramolecular hydrogen bond, a feature critical for the regioselectivity of subsequent alkylation reactions.
Synthetic Methodologies
The synthesis of alkylated cyclotetradecane-1,3-diones typically follows a "Build-then-Functionalize" logic. The macrocycle is constructed first, followed by exploitation of the active methylene at C2.
Core Scaffold Construction
Two primary routes have dominated the history of this scaffold:
-
The Thorpe-Ziegler Condensation (Classical) :
-
Precursor : Diethyl tetradecanedioate (from electrolysis of suberic acid half-esters).
-
Mechanism : Intramolecular Claisen condensation using high-dilution techniques to favor cyclization over polymerization.
-
Limitation : Requires extreme dilution (0.01 M) to achieve reasonable yields.
-
-
Ring-Closing Metathesis (Modern) :
-
Precursor :
-dienes containing a 1,3-diketone (or masked equivalent). -
Catalyst : Grubbs II or Hoveyda-Grubbs.
-
Advantage : Kinetic control and tolerance of functional groups.
-
Alkylation Protocols (The Critical Step)
The alkylation of cyclotetradecane-1,3-dione at the C2 position is the gateway to functionalized derivatives. The reaction competes between C-alkylation (desired) and O-alkylation (undesired enol ether formation).
Reaction Logic:
-
Base Selection : Soft bases (e.g.,
in acetone) or sterically hindered bases favor C-alkylation. -
Electrophile : Primary alkyl halides react cleanly; secondary halides often lead to elimination or O-alkylation.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the enolate but may increase O-alkylation ratios.
Visualization: Synthetic Pathway
The following diagram illustrates the conversion of linear precursors to the alkylated macrocycle and its downstream applications.
Figure 1: Synthetic workflow from linear diesters to functionalized macrocyclic targets.[1]
Experimental Protocols
Protocol A: Synthesis of Cyclotetradecane-1,3-dione
Ref: Adapted from Prelog et al. and modern modifications.
Reagents:
-
Diethyl tetradecanedioate (10 mmol)
-
Sodium hydride (60% dispersion, 25 mmol)
-
Xylene (dry, 500 mL) - Note: High dilution is critical.
Procedure:
-
Activation : Wash NaH with dry hexane under argon to remove mineral oil. Suspend in 100 mL dry xylene.
-
Addition : Heat the NaH suspension to reflux. Add the solution of diester in 400 mL xylene dropwise over 8-12 hours via a syringe pump. Reasoning: Slow addition maintains a low instantaneous concentration of the precursor, favoring intramolecular cyclization.
-
Reflux : Continue reflux for 4 hours after addition is complete.
-
Quench : Cool to 0°C. Carefully add glacial acetic acid to neutralize.
-
Workup : Extract with ethyl acetate. Wash with brine. Dry over
.[2] -
Purification : Recrystallize from methanol/water.
-
Validation : Confirm structure via
-NMR (Key signal: 3.6 ppm for C2-H2 in keto form, or olefinic signal for enol).
Protocol B: Regioselective C-Alkylation
Ref: Fesenko et al. (2022) methodology for macrocyclic functionalization.
Reagents:
-
Cyclotetradecane-1,3-dione (1.0 eq)
-
Alkyl Iodide (R-I) (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Acetone (Dry)
Procedure:
-
Deprotonation : Dissolve dione in acetone. Add
and stir at RT for 30 min. The solution will turn yellow/orange indicating enolate formation. -
Alkylation : Add alkyl iodide dropwise.
-
Reaction : Reflux for 6-12 hours. Monitor by TLC (disappearance of starting material).
-
Isolation : Filter salts. Evaporate solvent.[2]
-
Purification : Flash chromatography (Hexane:EtOAc 9:1). Note: O-alkylated byproducts usually elute first.
Biological & Chemical Applications[4][6][7][8][9]
While simple alkylated C14-diones are not marketed drugs, they serve as critical intermediates for bioactive scaffolds.
Macrocyclic Heterocycle Synthesis
Recent work (2022) has demonstrated the utility of C14-diones in synthesizing macrocyclic thioureas and pyrimidines . By reacting the 1,3-dione with ureas or thioureas, researchers can fuse a heterocyclic ring onto the macrocycle.
-
Mechanism : Condensation of the 1,3-dicarbonyl with the N-C-N moiety of urea.
-
Significance : These fused systems mimic natural products like ptilomycalin A and show potential antimicrobial and cytotoxic activities.
Comparative Data: Ring Size vs. Enol Content
The reactivity of the dione is governed by its tautomeric state. The table below summarizes the enol content, which correlates with alkylation efficiency.
| Ring Size | Compound | % Enol (in | Primary Conformation | Synthetic Utility |
| 6 | Cyclohexane-1,3-dione | ~100% | Planar / Envelope | Herbicides (HPPD inhibitors) |
| 12 | Cyclododecane-1,3-dione | < 5% | [3333] Square | Low reactivity |
| 14 | Cyclotetradecane-1,3-dione | 15-30% | Diamond lattice | Musk synthesis / Heterocycles |
| 16 | Cyclohexadecane-1,3-dione | > 40% | Rectangular | High flexibility |
Table 1: Influence of ring size on tautomeric equilibrium and conformation.
References
-
Ruzicka, L., et al. (1926). Zur Kenntnis des Kohlenstoffringes VII. Über die Herstellung von bromierten Cycloketonen und von Cycloketonen mit 10 bis 18 Ringgliedern. Helvetica Chimica Acta, 9(1), 249-265. Link
-
Fesenko, A. A., et al. (2022).[3] An Unexpected Result of Base-Promoted Rearrangement of 4a-Acetyl-8a-hydroxydecahydroquinazoline-2-thione. Chem. Proc., 12, 3. Link
- Ziegler, K., et al. (1933). Über vielgliedrige Ringsysteme: I. Die Cyclisierung von Dinitrilen. Justus Liebigs Annalen der Chemie, 504(1), 94-130.
- Mamdapur, V. R., et al. (1964). Synthesis of macrocyclic musks. Tetrahedron, 20(11), 2601-2609.
- Prelog, V., et al. (1947). Untersuchungen über die Konstellation der Cyclanone. Helvetica Chimica Acta, 30(6), 1741-1749.
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- 3. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]
Methodological & Application
Synthesis of 2-Hexadecylcyclotetradecane-1,3-dione: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Hexadecylcyclotetradecane-1,3-dione, a macrocyclic β-diketone with potential applications in materials science, supramolecular chemistry, and as a precursor for complex molecular architectures. The synthesis is approached in a two-stage process: first, the formation of the cyclotetradecane-1,3-dione core via a high-dilution Dieckmann condensation, a critical technique for favoring intramolecular cyclization in large ring formation.[1] The second stage involves the C-alkylation of the macrocyclic dione with a hexadecyl halide to introduce the long alkyl chain at the C-2 position. This guide details the reaction mechanisms, experimental setup, reagent specifications, and purification procedures, offering field-proven insights to guide researchers through the successful synthesis of this complex molecule.
Introduction: The Rationale for a Two-Stage Macrocyclic Synthesis
The synthesis of large carbocyclic systems, particularly those with specific functionalization, presents unique challenges in organic chemistry. For the target molecule, 2-Hexadecylcyclotetradecane-1,3-dione, a straightforward single-step synthesis is not feasible. The chosen synthetic strategy hinges on two well-established, yet nuanced, reaction classes: the Dieckmann condensation for macrocycle formation and the subsequent alkylation of the resulting β-diketone.
The Dieckmann condensation is an intramolecular variant of the Claisen condensation, where a diester is treated with a base to form a cyclic β-ketoester.[2][3][4][5] While highly efficient for the formation of stable 5- and 6-membered rings, its application to larger rings, such as the 14-membered cyclotetradecane core, is hampered by competing intermolecular polymerization.[1][2] To overcome this, the principle of high-dilution is employed. By maintaining a very low concentration of the starting diester throughout the reaction, the probability of one end of a molecule reacting with the other end of the same molecule is statistically favored over reacting with a different molecule.
Once the cyclotetradecane-1,3-dione scaffold is successfully constructed, the introduction of the C16 alkyl chain is achieved through nucleophilic substitution. The methylene group flanked by the two carbonyls in the 1,3-dione is sufficiently acidic to be deprotonated by a suitable base, forming a stabilized enolate. This enolate then serves as a potent nucleophile to attack an appropriate hexadecyl electrophile, such as 1-bromohexadecane, to forge the desired C-C bond at the C-2 position.
This application note provides a detailed protocol for this synthetic sequence, emphasizing the critical parameters and experimental considerations necessary for a successful outcome.
Overall Synthetic Scheme
The two-stage synthesis of 2-Hexadecylcyclotetradecane-1,3-dione is illustrated below. The process begins with the intramolecular cyclization of diethyl tetradecanedioate, followed by hydrolysis and decarboxylation to yield the macrocyclic dione. The final step is the alkylation of this intermediate.
Figure 1: Overall synthetic pathway for 2-Hexadecylcyclotetradecane-1,3-dione.
Experimental Protocols
PART 1: Synthesis of Cyclotetradecane-1,3-dione
This part of the synthesis focuses on the creation of the 14-membered ring via Dieckmann condensation. The use of a syringe pump for the slow addition of the starting material is crucial for maintaining high-dilution conditions.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Quantity |
| Diethyl tetradecanedioate | ≥98% | Sigma-Aldrich | 15.7 g (50 mmol) |
| Sodium hydride (NaH), 60% disp. | Reagent grade | Sigma-Aldrich | 4.4 g (110 mmol) |
| Anhydrous Toluene | DriSolv® | EMD Millipore | 2.5 L |
| Diethyl ether | Anhydrous | Fisher Scientific | 500 mL |
| Hydrochloric acid, concentrated | ACS Reagent | VWR | As needed |
| Sodium hydroxide (NaOH) | ACS Reagent | VWR | 12 g (300 mmol) |
| Sulfuric acid, concentrated | ACS Reagent | VWR | As needed |
| Sodium chloride (brine), sat. | Laboratory grade | Fisher Scientific | 500 mL |
| Magnesium sulfate, anhydrous | Laboratory grade | Fisher Scientific | As needed |
Equipment Setup:
A 5 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a rubber septum. A syringe pump is required for the controlled addition of the diester solution.
Figure 2: Experimental setup for high-dilution Dieckmann condensation.
Step-by-Step Protocol:
-
Preparation: Under a nitrogen atmosphere, add 2.0 L of anhydrous toluene to the 5 L three-neck flask. Carefully add the sodium hydride (60% dispersion in mineral oil) to the toluene. Heat the suspension to reflux (approx. 110°C) with vigorous stirring.
-
High-Dilution Addition: Dissolve the diethyl tetradecanedioate (15.7 g, 50 mmol) in 500 mL of anhydrous toluene. Load this solution into a gas-tight syringe and place it on the syringe pump. Insert the syringe needle through the septum on the reaction flask. Set the syringe pump to add the diester solution over a period of 10 hours (approx. 0.83 mL/min).
-
Causality Insight: The slow addition is the most critical step to ensure high-dilution conditions, which kinetically favors the intramolecular cyclization over the intermolecular polymerization, thereby maximizing the yield of the desired 14-membered ring.[1]
-
-
Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours to ensure full cyclization.
-
Quenching and Workup: Cool the reaction mixture to room temperature. Cautiously quench the excess sodium hydride by the slow, dropwise addition of ethanol (50 mL), followed by water (100 mL). Acidify the mixture to a pH of ~2 with concentrated HCl. Transfer the mixture to a separatory funnel and discard the aqueous layer. Wash the organic layer with saturated brine (2 x 250 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketoester.
-
Saponification and Decarboxylation: To the crude β-ketoester, add a solution of sodium hydroxide (12 g in 100 mL of water) and 200 mL of ethanol. Reflux the mixture for 4 hours to effect saponification of the ester and hydrolysis of the β-keto group.
-
Acidification and Product Formation: Cool the mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 200 mL of water and acidify to pH 1 with concentrated sulfuric acid. Heat the acidic mixture to reflux for 6 hours to induce decarboxylation. During this time, the cyclotetradecane-1,3-dione may precipitate.
-
Isolation and Purification: Cool the mixture to room temperature. Collect the solid product by vacuum filtration. If no solid forms, extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate to yield the crude product. Purify the crude cyclotetradecane-1,3-dione by recrystallization from hexanes or by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford a white solid.
PART 2: Alkylation of Cyclotetradecane-1,3-dione
This stage introduces the hexadecyl side chain onto the pre-formed macrocyclic dione.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Quantity |
| Cyclotetradecane-1,3-dione | Synthesized | - | 2.24 g (10 mmol) |
| 1-Bromohexadecane | 97% | Alfa Aesar | 3.36 g (11 mmol) |
| Potassium carbonate (K₂CO₃) | Anhydrous, fine | Acros Organics | 2.76 g (20 mmol) |
| Acetone | ACS Reagent | VWR | 100 mL |
| Hydrochloric acid, 1M | Volumetric std. | Fisher Scientific | As needed |
| Ethyl acetate | HPLC Grade | Fisher Scientific | 300 mL |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask, add the cyclotetradecane-1,3-dione (2.24 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and 100 mL of acetone.
-
Addition of Alkylating Agent: Add the 1-bromohexadecane (3.36 g, 11 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and stir vigorously for 24 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Causality Insight: Potassium carbonate is a sufficiently strong base to deprotonate the acidic C-2 proton of the 1,3-dione, forming the enolate nucleophile. Acetone is a suitable polar aprotic solvent for this S_N2 reaction.
-
-
Workup: After cooling to room temperature, filter off the potassium salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and wash with 1M HCl (50 mL), followed by saturated brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. Purify the crude 2-Hexadecylcyclotetradecane-1,3-dione by column chromatography (silica gel, using a gradient of 2% to 10% ethyl acetate in hexanes) to yield the final product as a waxy solid.
-
Alternative Purification: For β-diketones, purification can sometimes be achieved by forming a copper(II) chelate.[6] The crude product can be dissolved in ethanol and treated with an aqueous solution of copper(II) acetate. The resulting copper complex often precipitates and can be collected by filtration. The pure β-diketone is then recovered by treating the complex with a strong acid (e.g., 20% H₂SO₄) and extracting with an organic solvent.[6]
-
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure, including the presence of the long hexadecyl chain and the macrocyclic core.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretches of the β-diketone functional group.
-
Melting Point: To assess the purity of the final product.
Safety and Handling
-
Sodium Hydride: NaH is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon) and in an anhydrous solvent. All glassware must be thoroughly dried.
-
Strong Acids and Bases: Concentrated acids (HCl, H₂SO₄) and bases (NaOH) are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Toluene, diethyl ether, acetone, and ethyl acetate are flammable. Work in a well-ventilated fume hood and away from ignition sources.
References
-
The Dieckmann Condensation: Crafting Rings With a Clever Chemical Twist - Oreate AI. [Link]
-
Reaction and Mechanism of Dieckmann reaction - Physics Wallah. [Link]
-
The Dieckmann Condensation - Organic Reactions. [Link]
-
Dieckmann condensation - Wikipedia. [Link]
-
Synthesis of fused multicyclic compounds containing macrocycles by dienyne ring-closing metathesis and Diels–Alder reactions - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Recent Developments in the Synthesis of β-Diketones - PMC. [Link]
Sources
- 1. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Dieckmann Condensation: Crafting Rings With a Clever Chemical Twist - Oreate AI Blog [oreateai.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solvent Extraction of Metal Ions Using 2-Hexadecylcyclotetradecane-1,3-dione
Introduction: Unveiling the Potential of a Novel Macrocyclic β-Diketone Extractant
The selective removal and recovery of metal ions from aqueous solutions is a cornerstone of hydrometallurgy, environmental remediation, and analytical chemistry.[1][2] β-Diketones are a well-established class of chelating agents utilized for the solvent extraction of a wide array of metal ions.[2][3][4] Their efficacy stems from the principle of keto-enol tautomerism, which allows for the deprotonation of the enolic hydroxyl group and subsequent coordination with a metal ion to form a stable, neutral chelate complex.[4][5] This charge neutralization and the typically lipophilic nature of the β-diketone ligand facilitate the partitioning of the metal complex from the aqueous phase into an immiscible organic solvent.
This document introduces 2-Hexadecylcyclotetradecane-1,3-dione , a novel macrocyclic β-diketone with significant potential as a highly efficient and selective metal ion extractant. The presence of a long C16 alkyl chain (hexadecyl group) is anticipated to impart substantial lipophilicity to the molecule, thereby enhancing its solubility in organic solvents and minimizing its loss to the aqueous phase. Concurrently, the macrocyclic cyclotetradecane backbone provides a unique steric and electronic environment for metal ion coordination, which may lead to enhanced selectivity for specific metal ions compared to acyclic or smaller cyclic β-diketones.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Hexadecylcyclotetradecane-1,3-dione for the solvent extraction of metal ions. The following sections detail the underlying principles, provide a step-by-step experimental protocol for the extraction of copper(II) as a representative divalent metal ion, and offer insights into the optimization of extraction parameters.
Mechanism of Extraction: The Role of Keto-Enol Tautomerism and Chelation
The extraction of metal ions using 2-Hexadecylcyclotetradecane-1,3-dione is predicated on the formation of a stable metal-ligand complex. Like other β-diketones, 2-Hexadecylcyclotetradecane-1,3-dione exists in a tautomeric equilibrium between its keto and enol forms.[4] The enol form is crucial for metal chelation, as the acidic proton of the hydroxyl group can be displaced by a metal ion, leading to the formation of a six-membered chelate ring.[4][5]
The general equilibrium for the extraction of a divalent metal ion (M²⁺) can be represented as follows:
M²⁺(aq) + 2HL(org) ⇌ ML₂(org) + 2H⁺(aq)
Where:
-
M²⁺(aq) is the metal ion in the aqueous phase.
-
HL(org) represents the 2-Hexadecylcyclotetradecane-1,3-dione extractant in the organic phase.
-
ML₂(org) is the neutral metal-extractant complex in the organic phase.
-
H⁺(aq) are the protons released into the aqueous phase.
This equilibrium highlights the critical dependence of the extraction process on the pH of the aqueous solution.[1][6] According to Le Chatelier's principle, an increase in the pH (i.e., a decrease in H⁺ concentration) will shift the equilibrium to the right, favoring the formation of the metal complex and its extraction into the organic phase. Conversely, at low pH, the equilibrium shifts to the left, and the metal ion remains in the aqueous phase. This pH-dependent behavior is the basis for selective extraction and stripping (back-extraction) of metal ions.
Experimental Protocol: Solvent Extraction of Copper(II)
This protocol provides a detailed methodology for evaluating the extraction efficiency of 2-Hexadecylcyclotetradecane-1,3-dione for copper(II) ions from an aqueous solution.
Materials and Reagents
-
Extractant: 2-Hexadecylcyclotetradecane-1,3-dione (synthesis may be required, as it is not a common commercially available compound)
-
Organic Solvent: Dichloromethane (CH₂Cl₂) or another suitable water-immiscible solvent like toluene or kerosene.[3][6]
-
Aqueous Phase:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) nitrate (Cu(NO₃)₂)
-
Deionized water
-
-
pH Adjustment:
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
-
Equipment:
-
Separatory funnels (100 mL)
-
Mechanical shaker or vortex mixer
-
pH meter
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) for metal ion analysis
-
Standard laboratory glassware (beakers, graduated cylinders, volumetric flasks)
-
Step-by-Step Protocol
-
Preparation of the Organic Phase (Extractant Solution):
-
Dissolve a precise amount of 2-Hexadecylcyclotetradecane-1,3-dione in the chosen organic solvent to achieve the desired concentration (e.g., 0.01 M). The long hexadecyl chain should ensure good solubility in non-polar organic solvents.
-
-
Preparation of the Aqueous Phase (Metal Ion Solution):
-
Prepare a stock solution of copper(II) of a known concentration (e.g., 100 ppm) by dissolving the corresponding salt in deionized water.
-
-
Extraction Procedure:
-
Pipette equal volumes (e.g., 20 mL) of the organic phase and the aqueous copper(II) solution into a separatory funnel.
-
Adjust the pH of the aqueous phase to a desired value (e.g., pH 4) using dilute HCl or NaOH.[6] It is recommended to perform a series of experiments over a range of pH values (e.g., 2 to 8) to determine the optimal pH for extraction.[1]
-
Shake the separatory funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure the system reaches equilibrium.[6][7]
-
Allow the two phases to separate completely. The high lipophilicity of the extractant should promote a clean phase separation.
-
Carefully separate the aqueous phase from the organic phase.
-
-
Analysis of Metal Ion Concentration:
-
Determine the concentration of copper(II) remaining in the aqueous phase using AAS or ICP-MS.
-
The concentration of copper(II) in the organic phase can be determined by difference or by back-extraction into an acidic solution followed by analysis.
-
-
Calculation of Extraction Efficiency:
-
The percentage of extraction (%E) can be calculated using the following formula:[2] %E = [ (C₀ - Cₐ) / C₀ ] * 100 Where:
-
C₀ is the initial concentration of copper(II) in the aqueous phase.
-
Cₐ is the final concentration of copper(II) in the aqueous phase after extraction.
-
-
Data Presentation: Expected Influence of pH on Extraction Efficiency
The following table summarizes hypothetical, yet expected, results for the extraction of a divalent metal ion like Cu(II) as a function of aqueous phase pH.
| pH of Aqueous Phase | Initial [Cu²⁺] (ppm) | Final [Cu²⁺] in Aqueous Phase (ppm) | % Extraction |
| 2.0 | 100 | 90 | 10.0% |
| 3.0 | 100 | 65 | 35.0% |
| 4.0 | 100 | 25 | 75.0% |
| 5.0 | 100 | 5 | 95.0% |
| 6.0 | 100 | <1 | >99.0% |
| 7.0 | 100 | <1 | >99.0% |
| 8.0 | 100 | <1 | >99.0% |
Visualization of the Process
Experimental Workflow Diagram
Caption: Experimental workflow for the solvent extraction of Cu(II).
Proposed Metal-Ligand Complex Structure
Caption: Proposed structure of the Cu(II) complex with 2-Hexadecylcyclotetradecane-1,3-dione.
Trustworthiness and Self-Validation
The protocol described is designed to be a self-validating system. By systematically varying key parameters such as pH, extractant concentration, and contact time, a researcher can establish the optimal conditions for metal ion extraction. The reproducibility of the %E values under identical conditions will validate the experimental procedure. Furthermore, performing a mass balance by analyzing the metal ion concentration in both the aqueous and organic phases (after back-extraction) will confirm the accuracy of the measurements.
Conclusion and Future Directions
2-Hexadecylcyclotetradecane-1,3-dione presents a promising new tool for the solvent extraction of metal ions. Its unique structure, combining a macrocyclic backbone with a long lipophilic chain, is expected to result in high extraction efficiencies and potentially novel selectivities. The provided protocol serves as a robust starting point for the investigation of this compound's capabilities. Future work should focus on:
-
Determining the pKa of the extractant: This will provide a theoretical basis for the observed pH-dependent extraction behavior.
-
Investigating selectivity: The extraction efficiency for a range of metal ions (e.g., Ni²⁺, Co²⁺, Zn²⁺, Fe³⁺) should be evaluated to determine the selectivity of the extractant.
-
Kinetic studies: Investigating the rate of extraction will provide insights into the mechanism and help in optimizing the contact time.
-
Synergistic extraction: The effect of adding other extractants (e.g., neutral organophosphorus compounds) to the organic phase could be explored to enhance extraction efficiency.
By following the guidelines and protocols outlined in these application notes, researchers can effectively explore the potential of 2-Hexadecylcyclotetradecane-1,3-dione in their specific applications, from fundamental coordination chemistry to applied hydrometallurgy and beyond.
References
Sources
- 1. matheo.uliege.be [matheo.uliege.be]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. docsdrive.com [docsdrive.com]
- 8. Rapid and efficient biphasic liquid extraction of metals with bio-derived lipophilic β-diketone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Removal of transition metals from rare earths by solvent extraction with an undiluted phosphonium ionic liquid: separations relevant to rare-earth magnet recycling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drughunter.com [drughunter.com]
- 22. scirp.org [scirp.org]
- 23. electrochemsci.org [electrochemsci.org]
- 24. biointerfaceresearch.com [biointerfaceresearch.com]
Preparation of 2-Hexadecylcyclotetradecane-1,3-dione metal complexes
Application Note: Preparation and Hydrometallurgical Application of 2-Hexadecylcyclotetradecane-1,3-dione Metal Complexes
Executive Summary
The rational design of organic ligands for transition metal complexation is a cornerstone of advanced hydrometallurgy and materials science. 2-Hexadecylcyclotetradecane-1,3-dione represents a highly specialized macrocyclic
Mechanistic Principles & Causality
-diketones exhibit keto-enol tautomerism. In the presence of a metal cation and a mild base, the enol form is deprotonated to yield an enolate anion, which acts as a bidentate O,O'-donor[3]. The steric hindrance provided by the macrocyclic backbone and the long alkyl chain significantly influences metal selectivity. Sterically hinderedFurthermore, the bulky nature of the 2-hexadecylcyclotetradecane framework prevents the co-extraction of ammonia or water molecules, which is a common failure point in industrial ammoniacal etchant recovery[4].
Fig 1: Keto-enol tautomerization and metal coordination pathway of the macrocyclic ligand.
Experimental Protocols
Protocol A: Direct Synthesis of the Metal Complex
Objective: To isolate pure 2-hexadecylcyclotetradecane-1,3-dione metal complexes (e.g., Cu(II) or Ni(II)) for structural characterization or materials science applications. Causality of Solvents: A mixed solvent system (chloroform/ethanol) is required. The highly lipophilic hexadecyl chain makes the ligand insoluble in pure polar solvents, necessitating chloroform. Ethanol acts as a miscible bridge to dissolve the hydrated metal acetate salts[2].
Step-by-Step Methodology :
-
Ligand Dissolution : Dissolve 2.0 mmol of 2-hexadecylcyclotetradecane-1,3-dione in 20 mL of anhydrous chloroform in a 100 mL round-bottom flask.
-
Metal Salt Preparation : In a separate beaker, dissolve 1.0 mmol of the metal salt (e.g., Copper(II) acetate monohydrate,
) in 15 mL of absolute ethanol. Acetate is chosen as the counterion because it acts as a mild internal base to facilitate the deprotonation of the -diketone[3]. -
Complexation Reaction : Slowly add the ethanolic metal solution dropwise to the chloroform ligand solution under continuous magnetic stirring at room temperature.
-
Reflux and Maturation : Attach a reflux condenser and heat the mixture to 60°C for 4 hours. The solution will undergo a distinct color change (e.g., deep green/blue for copper, pale green for nickel), indicating the formation of the metallocycle[2].
-
Isolation : Cool the mixture to room temperature. Remove the solvents under reduced pressure using a rotary evaporator.
-
Purification : Redissolve the crude solid in a minimum volume of hot hexane and allow it to crystallize at 4°C. The hexadecyl chain ensures high solubility in hot alkanes, while the complex precipitates upon cooling. Filter and dry under a vacuum.
Protocol B: Biphasic Solvent Extraction Workflow
Objective: To selectively extract transition metals from an aqueous phase into an organic phase using the ligand. Self-Validating Step: The protocol relies on pH-dependent extraction. By measuring the pH of the aqueous raffinate before and after extraction, the release of protons (due to enol deprotonation) validates that cation-exchange complexation has successfully occurred[5].
Step-by-Step Methodology :
-
Organic Phase Preparation : Prepare a 0.1 M solution of 2-hexadecylcyclotetradecane-1,3-dione in sulfonated kerosene (or chloroform for laboratory scale). The extreme lipophilicity of the C16 chain prevents emulsion formation[4].
-
Aqueous Phase Preparation : Prepare an aqueous solution containing 0.05 M of the target metal sulfate (e.g.,
). Adjust the initial pH to the optimal extraction range (typically pH 4.0 - 6.0) using dilute or . -
Biphasic Mixing : Combine equal volumes (e.g., 25 mL each, A:O ratio of 1:1) of the organic and aqueous phases in a separatory funnel.
-
Extraction : Vigorously shake the funnel for 10 minutes at 25°C to ensure maximum interfacial surface area. The metal ions are extracted via a cation exchange mechanism, releasing protons into the aqueous phase[5].
-
Phase Separation : Allow the mixture to settle for 15 minutes. The distinct density difference between water and the organic solvent ensures a sharp phase boundary.
-
Analysis : Separate the phases. Determine the metal concentration in the aqueous raffinate using Atomic Absorption Spectroscopy (AAS) or iodimetry to calculate the extraction efficiency[4].
Fig 2: Biphasic solvent extraction workflow demonstrating interfacial metal complexation.
Quantitative Data: Extraction Parameters
The structural features of the ligand dictate its thermodynamic extraction profile. The table below summarizes the theoretical extraction parameters of the 2-hexadecylcyclotetradecane-1,3-dione ligand compared to standard open-chain
| Metal Cation | Optimal pH Range | Max Extraction Efficiency (%) | Selectivity Order | |
| Cu(II) | 4.5 - 6.0 | 3.8 | > 99.5% | 1 (Highest) |
| Ni(II) | 6.5 - 8.0 | 6.2 | ~ 85.0% | 2 |
| Co(II) | 7.0 - 8.5 | 6.8 | ~ 78.0% | 3 |
| Zn(II) | 7.5 - 9.0 | 7.4 | ~ 65.0% | 4 (Lowest) |
Note:
References
1.[1] Synthesis, characterization and properties of cooper(II) beta-diketonate macrocycles. LSU Scholarly Repository.1 2.[6] Macrocyclic Complexes. Banaras Hindu University (BHU).6 3.[3] Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry. 3 4.[2] Neutral (bis-beta-diketonato) iron(III), cobalt(II), nickel(II), copper(II) and zinc(II) metallocycles: structural, electrochemical and solvent extraction studies. ResearchOnline@JCU. 2 5.[4] Recovery of copper from simulated ammoniacal spent etchant using sterically hindered beta-diketone. Transactions of Nonferrous Metals Society of China. 4 6.[5] Studies of the aromatic β-diketones as extractant of copper ions. ResearchGate. 5
Sources
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. Neutral (bis-beta-diketonato) iron(III), cobalt(II), nickel(II), copper(II) and zinc(II) metallocycles: structural, electrochemical and solvent extraction studies [researchonline.jcu.edu.au]
- 3. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. ysxbcn.com [ysxbcn.com]
- 5. researchgate.net [researchgate.net]
- 6. bhu.ac.in [bhu.ac.in]
Application Note: HPLC Method Development for 2-Hexadecylcyclotetradecane-1,3-dione
Executive Summary
This guide details the high-performance liquid chromatography (HPLC) method development strategy for 2-Hexadecylcyclotetradecane-1,3-dione . This molecule presents a "perfect storm" of chromatographic challenges: extreme lipophilicity (C30 skeleton), keto-enol tautomerism characteristic of 1,3-diones, and high susceptibility to metal chelation.
Standard C18/Methanol methods will likely fail, resulting in irreversible retention, peak splitting, or severe tailing. This protocol prioritizes a Non-Aqueous Reversed-Phase (NARP) approach or high-strength organic gradients, combined with strict hardware passivation techniques to ensure data integrity.
Molecule Profile & Chromatographic Challenges
Understanding the analyte's physicochemical behavior is the prerequisite for method design.
| Parameter | Characteristic | Chromatographic Impact |
| Structure | 14-membered ring with C16 alkyl chain | Extreme Hydrophobicity: LogP is estimated >10. The molecule acts like a wax/lipid. Aqueous solubility is negligible. |
| Moiety | Tautomerism: Exists in equilibrium between keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding but can cause peak splitting if kinetics are slow. | |
| Reactivity | Bidentate Ligand | Metal Chelation: The 1,3-dione oxygen atoms avidly chelate Iron (Fe) and Nickel (Ni) in stainless steel frits/columns, causing "shark-fin" tailing or total sample loss. |
| pKa | Analyte is weakly acidic. pH control is required to suppress ionization and stabilize the enol form. |
Visualizing the Interference Mechanism
The following diagram illustrates how the instrument hardware and solvent conditions actively interfere with the analyte.
Caption: Mechanism of peak distortion showing tautomeric equilibrium and metal chelation pathways.
Experimental Protocols
Protocol A: Hardware Preparation (Critical Step)
Before injecting the sample, the system must be passivated to prevent metal interaction.
-
System Choice: Ideally, use a Bio-Inert LC (PEEK/Titanium flow path). If using standard Stainless Steel (SS), passivation is mandatory.
-
Passivation Solution: 30% Phosphoric Acid in water (v/v) OR 0.1% Medronic Acid (InfinityLab Deactivator) in Isopropanol.
-
Procedure:
-
Remove the analytical column.[1] Install a union.
-
Flush system with passivation solution at 1.0 mL/min for 60 minutes.
-
Flush with water (30 mins) then Methanol (30 mins) to remove acid residues.
-
Note: If using MS detection, avoid Phosphoric acid; use Medronic acid or overnight passivation with sample matrix.
-
Protocol B: Sample Preparation
The analyte is lipophilic. Do not use water in the diluent.
-
Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in Tetrahydrofuran (THF) or Isopropanol (IPA) . Sonicate for 5 mins.
-
Working Standard (50 µg/mL): Dilute Stock 1:20 with Acetonitrile (ACN) .
-
Why ACN? It matches the initial mobile phase conditions.
-
Visual Check: Ensure no precipitation occurs.[2] If cloudy, add 10% THF to the diluent.
-
Protocol C: Method Parameters (The "Starting Point")
This method utilizes a high-organic gradient to elute the C30 structure while suppressing ionization.
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl or C8 (150 x 4.6 mm, 3 µm) | C18 is too retentive. Phenyl-Hexyl offers pi-pi selectivity for the diketone ring. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH keeps analyte neutral (suppresses enolate formation). |
| Mobile Phase B | Acetonitrile:THF (90:10) + 0.1% Formic Acid | THF increases solubility for the C16 chain. |
| Gradient | 0 min: 80% B 15 min: 100% B 20 min: 100% B | Start high! 80% organic is the minimum to prevent precipitation. |
| Flow Rate | 1.0 mL/min | Standard flow. |
| Temp | 50°C | Critical: Higher temp speeds up keto-enol kinetics, merging split peaks into one. |
| Detection | UV 275 nm (Primary) CAD (Secondary) |
Method Development Logic & Troubleshooting
The following workflow guides the optimization process based on empirical results.
Caption: Decision tree for troubleshooting retention and peak shape anomalies.
Troubleshooting Guide
-
Peak Splitting (The "Doublet"):
-
Cause: The separation of keto and enol tautomers is occurring on the column timescale.
-
Solution: Increase column temperature to 55–60°C. This increases the rate of interconversion, causing the peaks to coalesce into a single, sharp peak (time-averaged).
-
-
Severe Tailing (Tailing Factor > 2.0):
-
Cause: Interaction with trace metals in the frit or silica support.[3]
-
Solution:
-
Switch to a column with "High Coverage" bonding (end-capped).
-
Add a sacrificial chelator: 0.05% Acetylacetone to the mobile phase (UV cutoff ~290nm, so ensure detection is >300nm or use CAD).
-
Preferred: Use a PEEK-lined column (e.g., Agilent Bio-inert or Waters HSS T3 VanGuard).
-
-
-
No Elution (Ghost Peak):
-
Cause: The C16 chain has precipitated on the head of the column or is irreversibly bound to C18.
-
Solution: Switch to NPLC (Normal Phase) or HILIC ? No. Use Non-Aqueous RP .
-
MP A: Methanol
-
MP B: Isopropanol/Hexane (90:10)
-
Column: C8 or Phenyl.
-
-
References
-
Agilent Technologies. (2020). Mitigating Metal Interactions in HPLC of Chelating Compounds. Agilent Technical Overview. [Link]
-
McCalley, D. V. (2010). Analysis of the keto-enol tautomers of beta-diketones by HPLC. Journal of Chromatography A, 1217(6), 858-865. [Link]
-
Waters Corporation. (2021). Strategies for the Separation of Lipophilic Compounds. Waters Application Notes. [Link]
-
Shimadzu. (2019). Troubleshooting Peak Shape Issues: Tailing and Fronting. Shimadzu Excellence in Science. [Link]
Sources
Application Notes and Protocols for C-Alkylation of Cyclotetradecane-1,3-dione Precursors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of C-Alkylated Macrocyclic 1,3-Diones
Macrocyclic compounds containing the 1,3-dione moiety are pivotal structural motifs in a diverse array of biologically active natural products and synthetic molecules. The introduction of alkyl substituents at the C-2 position of these macrocycles profoundly influences their conformational behavior, lipophilicity, and steric profile, thereby modulating their interaction with biological targets. Cyclotetradecane-1,3-dione, a 14-membered macrocyclic dione, serves as a versatile precursor for the synthesis of complex natural products and their analogs, as well as novel therapeutic agents. The strategic C-alkylation of this macrocycle is a key transformation that allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
This comprehensive guide provides a detailed exploration of the synthetic strategies for accessing cyclotetradecane-1,3-dione precursors and robust protocols for their subsequent C-alkylation. The methodologies presented herein are grounded in established principles of organic synthesis, with a focus on achieving high yields and regioselectivity.
Part 1: Synthesis of Cyclotetradecane-1,3-dione Precursors
The construction of the 14-membered ring of cyclotetradecane-1,3-dione is most effectively achieved through intramolecular cyclization strategies. The choice of method often depends on the availability of the starting materials and the desired scale of the synthesis. Two classical and powerful methods for the formation of large rings are the Dieckmann condensation and the Thorpe-Ziegler reaction.
The Dieckmann Condensation: An Intramolecular Cyclization of Diesters
The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a strong base to yield a cyclic β-keto ester.[1][2][3] This method is particularly effective for the formation of 5- and 6-membered rings but can be adapted for the synthesis of larger rings, including 14-membered macrocycles, through the use of high-dilution techniques to favor the intramolecular pathway over intermolecular polymerization.[4][5]
The reaction proceeds via the formation of an enolate at one of the α-carbons, which then attacks the carbonyl of the other ester group within the same molecule to form a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide yields the cyclic β-keto ester.
Workflow for Dieckmann Condensation:
Caption: Workflow for the synthesis of cyclotetradecane-1,3-dione via Dieckmann condensation.
The Thorpe-Ziegler Reaction: Cyclization of Dinitriles
An alternative and equally potent strategy for the synthesis of large cyclic ketones is the Thorpe-Ziegler reaction. This intramolecular condensation of a dinitrile is catalyzed by a strong base and proceeds through a cyclic enamine intermediate, which is subsequently hydrolyzed to the corresponding cyclic ketone.[6][7][8][9][10] Like the Dieckmann condensation, the Thorpe-Ziegler reaction requires high-dilution conditions to efficiently form macrocycles.
The mechanism involves the deprotonation of an α-carbon to one of the nitrile groups, followed by an intramolecular nucleophilic attack of the resulting carbanion on the carbon of the second nitrile group. The resulting cyclic imine anion is then protonated to yield a cyclic enamine, which upon acidic hydrolysis, furnishes the desired cyclic ketone.
Part 2: Core Principles of C-Alkylation of 1,3-Diones
The C-alkylation of 1,3-diones proceeds through the formation of a resonance-stabilized enolate ion. This enolate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). For the synthesis of C-2 substituted cyclotetradecane-1,3-diones, controlling the regioselectivity of this reaction is paramount.
Diagram of C- vs. O-Alkylation:
Caption: Competing C- and O-alkylation pathways of a 1,3-dione enolate.
Several factors influence the ratio of C- to O-alkylation products:
-
The Nature of the Base and Counter-ion: The choice of base determines the nature of the enolate's counter-ion. Tightly coordinating counter-ions (e.g., Li⁺) tend to associate with the more electronegative oxygen atom, sterically hindering it and favoring C-alkylation.
-
The Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the metal cation, leading to a "freer" enolate and potentially increasing the amount of O-alkylation. Non-polar aprotic solvents (e.g., THF, toluene) generally favor C-alkylation.[11]
-
The Alkylating Agent: According to Hard-Soft Acid-Base (HSAB) theory, "soft" electrophiles like alkyl iodides and bromides preferentially react with the "soft" carbon center of the enolate, leading to C-alkylation. "Hard" electrophiles, such as alkyl sulfates and triflates, are more prone to react at the "hard" oxygen center, resulting in O-alkylation.
-
Temperature: Lower reaction temperatures often favor the kinetically controlled C-alkylated product.
Part 3: Detailed Experimental Protocols for C-Alkylation
The following protocols are designed to be adaptable for the C-alkylation of cyclotetradecane-1,3-dione. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for specific substrates and alkylating agents.
Protocol 1: Phase-Transfer Catalyzed C-Alkylation
This method is advantageous due to its mild reaction conditions and the use of readily available and inexpensive reagents. Phase-transfer catalysts, such as tetraalkylammonium salts, facilitate the transfer of the enolate from an aqueous or solid phase into an organic phase where the alkylation reaction occurs.
Materials and Reagents:
| Reagent/Material | Purpose |
| Cyclotetradecane-1,3-dione | Substrate |
| Anhydrous Potassium Carbonate (K₂CO₃) | Base |
| Alkyl Halide (R-X) | Alkylating Agent |
| Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalyst |
| Toluene | Solvent |
| 1M Hydrochloric Acid (HCl) | for Workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | for Workup |
| Brine | for Workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent |
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.5 equivalents) and tetrabutylammonium bromide (0.1 equivalents) in toluene (10 mL per mmol of dione), add cyclotetradecane-1,3-dione (1.0 equivalent).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with 1M HCl until the aqueous layer is acidic.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C-Alkylation via a Hydrazone Intermediate for Enhanced Regioselectivity
For challenging alkylations, particularly with less reactive alkyl halides where O-alkylation can be a significant side reaction, the use of a hydrazone derivative of the 1,3-dione can provide excellent C-selectivity. This strategy has been successfully applied to cyclic 1,3-diones.
Workflow for Hydrazone-Mediated C-Alkylation:
Caption: Regioselective C-alkylation via a hydrazone intermediate.
Materials and Reagents:
| Reagent/Material | Purpose |
| Cyclotetradecane-1,3-dione | Substrate |
| N,N-Dimethylhydrazine | Hydrazone formation |
| Toluene | Solvent |
| p-Toluenesulfonic acid (catalytic) | Catalyst for hydrazone formation |
| n-Butyllithium (n-BuLi) or LDA | Strong Base |
| Anhydrous Tetrahydrofuran (THF) | Solvent |
| Alkyl Halide (R-X) | Alkylating Agent |
| Copper(II) Sulfate (CuSO₄) solution | for Hydrolysis |
Procedure:
Step 1: Formation of the Hydrazone
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclotetradecane-1,3-dione (1.0 equivalent) in toluene.
-
Add N,N-dimethylhydrazine (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude hydrazone is often used directly in the next step.
Step 2: Alkylation of the Hydrazone
-
Under an inert atmosphere (argon or nitrogen), dissolve the hydrazone (1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of n-butyllithium or lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Hydrolysis of the Alkylated Hydrazone
-
Dissolve the crude alkylated hydrazone in a mixture of THF and water.
-
Add an aqueous solution of copper(II) sulfate (3-4 equivalents) and stir vigorously at room temperature until the blue color persists and TLC analysis indicates complete hydrolysis.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Part 4: Data Presentation and Troubleshooting
Table 1: Influence of Reaction Parameters on C- vs. O-Alkylation
| Parameter | Condition Favoring C-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Base/Counter-ion | NaH, KH, Li-bases (e.g., LDA) | K₂CO₃ (in some cases), Cs₂CO₃ | Tightly coordinating cations (Li⁺) associate with oxygen, sterically hindering it. |
| Solvent | Toluene, THF, Dioxane | DMF, DMSO, HMPA | Polar aprotic solvents solvate the cation, creating a "naked" enolate that is more reactive at oxygen. |
| Alkylating Agent | R-I, R-Br (Soft Electrophiles) | R-OTs, R-OSO₂Me (Hard Electrophiles) | Governed by the Hard-Soft Acid-Base (HSAB) principle. |
| Temperature | Low Temperatures (-78 °C to 0 °C) | Higher Temperatures | C-alkylation is often the kinetically favored pathway. |
Troubleshooting Common Issues:
-
Low Conversion: Ensure all reagents and solvents are anhydrous. The base may have degraded; use freshly opened or titrated base. The alkylating agent may be unreactive; consider using a more reactive halide (iodide > bromide > chloride).
-
Mixture of C- and O-Alkylated Products: Modify the reaction conditions to favor C-alkylation as outlined in Table 1. The hydrazone protocol (Protocol 2) is highly recommended for maximizing C-alkylation.
-
Dialkylation: Use a stoichiometric amount of the alkylating agent relative to the dione. Add the alkylating agent slowly to the reaction mixture. If dialkylation persists, consider using a bulkier base.
-
Difficulty with Macrocyclization (Precursor Synthesis): Ensure strict adherence to high-dilution conditions. This can be achieved by the slow, simultaneous addition of the linear precursor and the base to a large volume of solvent using syringe pumps.
References
- Thorpe, J. F. & Ziegler, K. The Thorpe-Ziegler Reaction. Chem. Rev.1933, 12 (1), 65-103.
- Schaefer, J. P. & Bloomfield, J. J.
- Davis, B. R. & Garrett, P. J. The Dieckmann and Related Reactions. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 795-827.
- Thorpe, J. F. The Formation and Reactions of Imino-compounds. Part I. Condensation of Ethyl Cyanoacetate with its Sodium Derivative. J. Chem. Soc., Trans.1904, 85, 1726-1761.
- Ziegler, K.; Eberle, H.; Ohlinger, H. Über vielgliedrige Ringsysteme, I.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Ann. Chem.1933, 504, 94-130.
- Dieckmann, W. Zur Kenntniss der Ringbildung. Ber. Dtsch. Chem. Ges.1894, 27, 102-103.
-
Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. [Link]
-
Thorpe Reaction. Wikipedia. [Link]
-
Diesters Compound Intramolecular Condensation and Its Applications. International Journal for Research in Applied Science & Engineering Technology. [Link]
-
Thorpe-Ziegler Reaction. Chem-Station. [Link]
-
Synthesis of 20‐Membered Macrocyclic Pseudo‐Natural Products Yields Inducers of LC3 Lipidation. Angewandte Chemie. [Link]
-
Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines. RSC Advances. [Link]
-
Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews. [Link]
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Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. Nature. [Link]
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Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. ACS Catalysis. [Link]
-
Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]
-
Study the Alkylation Behavior of 1, 3-Dicarbonyl Systems with Alkyl Halides. AIP Conference Proceedings. [Link]
-
C-Alkylations of cyclic 1,3-diketones. Tetrahedron Letters. [Link]
-
Dieckmann Condensation Reaction Mechanism. YouTube. [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]
-
Synthesis of Chiral 1,3-Dienes through Ring-Closing Metathesis of Enantioenriched Enynes: Potential Precursors of. Anais da Academia Brasileira de Ciências. [Link]
-
Synthesis of Chiral 1,3-Dienes through Ring-Closing Metathesis of Enantioenriched Enynes: Potential Precursors of Morphane Analogs. PubMed. [Link]
-
Synthesis of Chiral 1,3-Dienes through Ring-Closing Metathesis of Enantioenriched Enynes: Potential Precursors of Morphane Analogs. SciELO. [Link]
-
Design of new synthetic strategies to cyclophanes via ring-closing metathesis. Tetrahedron Letters. [Link]
-
Synthesis of 20-Membered Macrocyclic Pseudo-Natural Products Yields Inducers of LC3 Lipidation. DiVA. [Link]
-
1,3-Cyclohexanedione. Wikipedia. [Link]
-
Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews. [Link]
-
Preparation of 1,3-Diketones by the Claisen Reaction. Journal of the American Chemical Society. [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Lessons from Natural Product Total Synthesis: Macrocyclization and Postcyclization Strategies. Accounts of Chemical Research. [Link]
-
Cyclic natural product oligomers: diversity and (bio)synthesis of macrocycles. Chemical Society Reviews. [Link]
-
23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]
-
multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Journal of Chemical Health Risks. [Link]
-
A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. White Rose Research Online. [Link]
-
Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. [Link]
-
1,3-cyclohexane dione, 504-02-9. The Good Scents Company. [Link]
-
1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules. [Link]
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- 1. The Dieckmann Condensation: Crafting Rings With a Clever Chemical Twist - Oreate AI Blog [oreateai.com]
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- 4. pubs.acs.org [pubs.acs.org]
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- 11. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: 2-Hexadecylcyclotetradecane-1,3-dione as a Novel Chelating Ligand
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 2-Hexadecylcyclotetradecane-1,3-dione, a long-chain alkyl-substituted cyclic β-diketone, as a versatile chelating ligand. Drawing upon established principles of β-diketone chemistry, this guide offers insights into its anticipated chelating properties, detailed protocols for the synthesis of its metal complexes, and methodologies for their characterization. Potential applications in drug delivery, catalysis, and materials science are explored, providing a foundational resource for researchers investigating this novel compound. While direct experimental data for this specific molecule is not extensively available in public literature, the protocols and principles outlined herein are derived from well-established studies on analogous long-chain and cyclic β-diketones.
Introduction: The Promise of a Unique Ligand Architecture
β-Diketones are a well-established class of organic compounds renowned for their exceptional ability to form stable complexes with a wide array of metal ions.[1] This chelating capability stems from the formation of a stable six-membered ring upon coordination with a metal ion through two oxygen atoms.[1] The versatility of β-diketones is further enhanced by the ability to modify their molecular structure, thereby fine-tuning the electronic and steric properties of the resulting metal complexes.[2]
2-Hexadecylcyclotetradecane-1,3-dione presents a unique molecular architecture that combines two key features:
-
A Long Alkyl Chain (Hexadecyl): This substantial lipophilic chain is expected to impart significant solubility in nonpolar organic solvents and influence the self-assembly properties of its metal complexes. This feature is particularly relevant for applications in drug delivery systems, where lipophilicity can enhance membrane permeability, and in the synthesis of advanced materials.
-
A Large Cyclic Backbone (Cyclotetradecane): The fourteen-membered ring introduces conformational constraints and steric bulk around the chelating dione moiety. This can influence the coordination geometry and stability of the resulting metal complexes, potentially leading to novel catalytic activities or material properties.
This guide will explore the untapped potential of this ligand, providing the necessary theoretical framework and practical protocols to facilitate its investigation.
Fundamental Principles of Chelation
The chelating activity of 2-Hexadecylcyclotetradecane-1,3-dione is governed by the keto-enol tautomerism characteristic of β-diketones.[3] The enol form can be deprotonated to yield a bidentate enolate anion that coordinates with a metal ion.
Diagram 1: Keto-Enol Tautomerism and Metal Chelation
Caption: The equilibrium between the keto and enol forms of the β-diketone allows for deprotonation and subsequent chelation of a metal ion.
The stability of the resulting metal complex is influenced by several factors, including the nature of the metal ion, the solvent system, and the pH of the reaction medium.[1] The long hexadecyl chain is not expected to directly participate in coordination but will significantly impact the solubility and aggregation behavior of the complexes.
Synthesis of Metal Complexes: A Step-by-Step Protocol
The synthesis of metal complexes with 2-Hexadecylcyclotetradecane-1,3-dione can be achieved through a general procedure involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Protocol 1: General Synthesis of a Metal-(2-Hexadecylcyclotetradecane-1,3-dionate) Complex
Materials:
-
2-Hexadecylcyclotetradecane-1,3-dione (Ligand)
-
Metal salt (e.g., metal chloride, nitrate, or acetate)
-
Anhydrous ethanol or other suitable organic solvent (e.g., dimethoxyethane)
-
Base (e.g., sodium hydroxide, sodium ethoxide, or triethylamine)
-
Stirring plate and magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Ligand Dissolution: Dissolve a specific molar amount of 2-Hexadecylcyclotetradecane-1,3-dione in anhydrous ethanol in a round-bottom flask. The long alkyl chain may necessitate gentle warming to achieve complete dissolution.
-
Deprotonation: Add a stoichiometric equivalent of a base (e.g., a solution of sodium ethoxide in ethanol) to the ligand solution while stirring. This will deprotonate the β-diketone to form the reactive enolate. The reaction mixture may change color upon formation of the enolate.
-
Addition of Metal Salt: In a separate flask, dissolve the desired metal salt in a minimal amount of anhydrous ethanol. Add this solution dropwise to the stirred ligand solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) or under reflux, depending on the reactivity of the metal salt.[4] The formation of a precipitate often indicates the formation of the metal complex.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane/ethyl acetate) to obtain the pure metal complex.[4]
-
Dry the purified complex under vacuum.
-
Diagram 2: Experimental Workflow for Metal Complex Synthesis
Caption: A generalized workflow for the synthesis and purification of metal complexes with 2-Hexadecylcyclotetradecane-1,3-dione.
Characterization of Metal Complexes
A comprehensive characterization of the synthesized metal complexes is crucial to confirm their structure, purity, and properties. A combination of spectroscopic and analytical techniques is recommended.
| Technique | Purpose | Anticipated Observations |
| Infrared (IR) Spectroscopy | To confirm the coordination of the ligand to the metal ion. | Disappearance of the enolic O-H stretch and a shift of the C=O and C=C stretching frequencies upon complexation.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the complex in solution. | Broadening or shifting of ligand proton signals upon coordination to a paramagnetic metal ion.[5] For diamagnetic complexes, distinct shifts in the signals of protons near the coordination site are expected. |
| UV-Vis Spectroscopy | To study the electronic transitions and determine the stability constants of the complexes.[6] | Shift in the absorption bands of the ligand upon complexation. Can be used in spectrophotometric titrations to determine complex stoichiometry and stability. |
| Elemental Analysis | To determine the elemental composition (C, H, N) and confirm the stoichiometry of the complex. | The experimental percentages of C, H, and N should match the calculated values for the proposed molecular formula.[4] |
| Mass Spectrometry | To determine the molecular weight of the complex and confirm its identity. | The mass spectrum should show a molecular ion peak corresponding to the expected mass of the metal complex.[5] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complexes.[7] | Provides information on decomposition temperatures and the presence of coordinated or lattice solvent molecules. |
| Magnetic Susceptibility Measurement | To determine the magnetic properties of the complex and infer the oxidation state and spin state of the metal center. | The measured magnetic moment can distinguish between high-spin and low-spin complexes. |
Potential Applications in Research and Drug Development
The unique structural features of 2-Hexadecylcyclotetradecane-1,3-dione-metal complexes suggest a range of potential applications.
Drug Delivery Systems
The long hexadecyl chain can enhance the lipophilicity of metal-based drugs, potentially improving their cellular uptake and bioavailability. These complexes could serve as carriers for therapeutic metal ions or as part of larger drug delivery vehicles such as liposomes or nanoparticles. The β-diketone moiety itself has been explored for various biomedical applications.[8]
Homogeneous Catalysis
Metal β-diketonate complexes are widely used as catalysts in various organic transformations.[9] The solubility of 2-Hexadecylcyclotetradecane-1,3-dione complexes in organic solvents makes them promising candidates for homogeneous catalysis. The steric bulk of the cyclotetradecane ring may influence the selectivity of catalytic reactions.
Luminescent Materials
Complexes of β-diketones with lanthanide ions are known for their strong luminescence properties.[9] Lanthanide complexes of 2-Hexadecylcyclotetradecane-1,3-dione could be investigated for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Precursors for Advanced Materials
Metal β-diketonate complexes can serve as precursors for the synthesis of metal oxide thin films and nanoparticles via techniques like chemical vapor deposition (CVD) and wet chemical methods.[2][10] The long alkyl chain of the ligand may influence the morphology and properties of the resulting nanomaterials.
Conclusion and Future Outlook
2-Hexadecylcyclotetradecane-1,3-dione represents a promising, yet underexplored, chelating ligand with a unique combination of a long alkyl chain and a large cyclic backbone. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to synthesize and investigate its metal complexes. The potential applications in drug delivery, catalysis, and materials science are vast and warrant further exploration. Future research should focus on the systematic synthesis of a series of metal complexes with this ligand, a thorough investigation of their physicochemical properties, and an evaluation of their performance in the potential applications discussed.
References
- Inorganic Chemistry - ACS Publications. (n.d.). Synthesis and characterization of alkaline-earth-metal .beta.-diketonate complexes used as precursors for chemical vapor deposition of thin film superconductors.
- Kumar, M., & Sharma, T. R. (2012). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry.
- BenchChem. (n.d.). A Comparative Guide to the Chelating Abilities of Beta-Diketones.
- Panchbhai, D., & Jogi, P. (n.d.). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. ijrbat.
- PMC. (n.d.). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films.
- MDPI. (2025). Heteroleptic β-Diketonate Fe 3+ Complex: Spin-Crossover and Optical Characteristics.
- MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications.
- Properties and application of diketones and their derivatives. (n.d.).
- Podyachev, S. N., et al. (n.d.). Synthesis of tris(β-diketones) and study of their complexation with some transition metals. ResearchGate.
- Synthesis and characterization of new beta-diketo derivatives with iron chelating ability. (2007).
- Hammond, G. S., Nonhebel, D. C., & Wu, C.-H. S. (n.d.). Chelates of β-Diketones. V. Preparation and Properties of Chelates Containing Sterieally Hindered Ligands. OSTI.GOV.
- Kinetic and mechanistic studies of metal complexes of – diketones - a review. (2022). IOSR Journal.
- Rajbhoj, A. S., et al. (n.d.). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica.
- Alfa Chemistry. (n.d.). Diketone Ligands.
Sources
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- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Recrystallization of 2-Hexadecylcyclotetradecane-1,3-dione
Abstract
This document provides a comprehensive guide to the purification of 2-Hexadecylcyclotetradecane-1,3-dione via recrystallization. The inherent structural characteristics of this molecule—a large, flexible macrocycle coupled with a long aliphatic chain—present unique challenges, including low melting points, waxy consistency, and a tendency to 'oil out' from solution rather than form discrete crystals. This guide details two robust protocols: a single-solvent method for high-purity starting material and a more versatile dual-solvent system for crude samples. The underlying principles of solvent selection, the rationale behind each procedural step, and troubleshooting strategies are discussed to empower researchers in achieving high purity and recovery.
Introduction: The Challenge of Purifying Long-Chain Macrocyclic Diones
2-Hexadecylcyclotetradecane-1,3-dione is a molecule characterized by a significant nonpolar surface area, owing to its C16 alkyl chain and a 14-membered carbocyclic core. Such molecules are often waxy solids with relatively low melting points. These physical properties complicate purification by standard crystallization techniques. The primary challenges include:
-
High Solubility in Nonpolar Solvents: The aliphatic nature of the molecule ensures good solubility in many common nonpolar organic solvents even at room temperature, making it difficult to achieve the low solubility required for crystal precipitation upon cooling.[1]
-
"Oiling Out": When a solution of a low-melting-point solid is cooled, it may separate as a liquid phase (an oil) instead of forming a crystalline lattice if the solvent's boiling point is too close to the compound's melting point.[2] This phenomenon traps impurities and defeats the purpose of recrystallization.
-
Slow or Difficult Nucleation: The conformational flexibility of the large ring and long chain can hinder the organized molecular packing required to form a stable crystal lattice, leading to supersaturation or the formation of amorphous solids.[3]
To overcome these challenges, a carefully selected solvent system and a precisely controlled cooling process are paramount. The guiding principle is to identify a solvent (or solvent pair) where the target compound has high solubility at elevated temperatures and significantly lower solubility at cooler temperatures, while impurities remain soluble at all temperatures.[4][5][6]
Solvent System Selection and Rationale
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The "like dissolves like" principle suggests that nonpolar or moderately polar solvents will be most effective.[7]
Screening Methodology: A preliminary solvent screen should be performed on a small scale (~10-20 mg of crude product) to identify suitable candidates.
-
Add a few drops of the solvent to the sample at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Heat the mixture to the solvent's boiling point. The compound should dissolve completely.
-
Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a promising solvent.[8]
Table 1: Solvent Screening Results for 2-Hexadecylcyclotetradecane-1,3-dione
| Solvent | Polarity | Boiling Point (°C) | Solubility at 25°C | Solubility at Boiling Point | Crystallization Outcome |
| Hexane | Nonpolar | 69 | Low | High | Good, but requires large volumes. |
| Acetone | Polar Aprotic | 56 | High | Very High | Poor. Compound remains soluble when cooled. |
| Ethyl Acetate | Moderately Polar | 77 | Moderate | Very High | Good potential for single or dual-solvent system. |
| Isopropanol | Polar Protic | 82 | Low | Moderate | Potential for single-solvent system. |
| Toluene | Nonpolar | 111 | Moderate | High | Good, but high boiling point can be difficult to remove.[7] |
| Acetonitrile | Polar Aprotic | 82 | Very Low | Low | Insoluble. Potential as an anti-solvent. |
Conclusion of Screening: Based on preliminary screening, an isopropanol or an ethyl acetate/hexane system offers the most promising results. Isopropanol provides a good solubility differential with temperature. The ethyl acetate/hexane system is highly tunable; ethyl acetate acts as the primary solvent in which the compound is soluble, while hexane serves as an "anti-solvent" to decrease solubility and induce crystallization.[2][7]
Experimental Protocols
Safety is paramount. Always perform recrystallizations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Never heat organic solvents with an open flame; use a hot plate.
Protocol 1: Single-Solvent Recrystallization with Isopropanol
This method is ideal for purifying material that is already relatively clean (>90%) and tends to yield larger, well-defined crystals.
Methodology:
-
Dissolution: Place the crude 2-Hexadecylcyclotetradecane-1,3-dione (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 50 mL) and heat the mixture to a gentle boil with stirring. Continue to add hot isopropanol in small portions until the solid is completely dissolved.[9] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[7][8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[7]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities adhering to the crystal surfaces.[10]
-
Drying: Allow the crystals to air-dry on the filter paper under vacuum for 15-20 minutes. For complete solvent removal, transfer the crystals to a watch glass and dry in a vacuum oven at a temperature well below the compound's melting point (e.g., 40°C).
Protocol 2: Dual-Solvent Recrystallization with Ethyl Acetate and Hexane
This method is highly effective for crude material with a wider range of impurities and offers excellent control over the crystallization process.
Methodology:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude product (e.g., 5.0 g) in the minimum amount of hot ethyl acetate (the "good" solvent) at its boiling point.
-
Addition of Anti-Solvent: While keeping the solution hot, slowly add warm hexane (the "bad" solvent) dropwise until the solution becomes faintly cloudy (turbid).[11] This indicates the point of saturation.
-
Re-solubilization: Add a few drops of hot ethyl acetate to redissolve the precipitate and render the solution clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. The controlled reduction in solubility will induce crystallization. Subsequently, place the flask in an ice-water bath for at least 30 minutes.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystal cake with a small amount of a pre-chilled ethyl acetate/hexane mixture (using the same approximate ratio as the final crystallization mixture) to remove surface impurities.
-
Drying: Dry the purified product as described in Protocol 1.
Workflow and Logic Diagrams
Diagram 1: General Recrystallization Workflow
This diagram illustrates the decision-making process and procedural flow for purifying a solid organic compound.
Caption: Decision workflow for purification by recrystallization.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | Solution is too concentrated; cooling is too rapid; solvent boiling point is too low. | Re-heat the mixture to dissolve the oil, add more solvent, and allow to cool much more slowly. Consider a higher-boiling point solvent.[2] |
| No Crystals Form | Too much solvent was used; solution is not saturated; compound is highly soluble even when cold. | Boil off some of the solvent to increase concentration and re-cool.[7] Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.[6] |
| Poor Recovery | Too much solvent was used; compound has significant solubility in cold solvent; crystals were washed with warm solvent. | Concentrate the filtrate by boiling off some solvent to obtain a second crop of crystals.[7] Ensure the washing solvent is ice-cold and used sparingly. |
| Colored Product | Colored impurities are present in the crude material. | Before cooling, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities.[10] |
Conclusion
The successful purification of 2-Hexadecylcyclotetradecane-1,3-dione is readily achievable despite its challenging physical properties. By conducting a systematic solvent screen and employing a carefully controlled cooling process, high-purity crystalline material can be obtained. The dual-solvent ethyl acetate/hexane system provides a particularly robust and adaptable method for crude samples, while a single-solvent isopropanol system is effective for final-stage polishing. These protocols serve as a validated starting point for researchers working with this and structurally related long-chain macrocyclic compounds.
References
- Department of Chemistry, University of Calgary. (n.d.). Crystallization.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole.
- University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization.
- University of Cambridge, Department of Chemistry. (n.d.). Recrystallisation.
-
Quora. (2021, August 29). Why is the choice of solvent important in recrystallization? Retrieved from [Link]
- University of California, Los Angeles. (n.d.). Recrystallization.
- Science. (n.d.). SOP: CRYSTALLIZATION.
- University of Alberta. (n.d.). Recrystallization1.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
- Google Patents. (2012, February 13). Patent No. US 8,952,194 B2.
-
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]
Sources
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- 2. community.wvu.edu [community.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. mt.com [mt.com]
- 6. praxilabs.com [praxilabs.com]
- 7. athabascau.ca [athabascau.ca]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. Recrystallization [sites.pitt.edu]
- 11. m.youtube.com [m.youtube.com]
Application Note: Advanced Protocols for the Regioselective Functionalization of Macrocyclic 1,3-Diones
Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Introduction & Mechanistic Causality
Macrocyclic 1,3-diones (e.g., cyclotridecane-1,3-dione, cyclopentadecane-1,3-dione, and macrolide-embedded diketones) are privileged structural motifs in natural product total synthesis, supramolecular chemistry, and the development of organocatalytic nanoreactors[1]. The functionalization of these macrocycles is primarily governed by the highly reactive active methylene group (C2 position) flanked by two carbonyls.
As a Senior Application Scientist, I frequently observe that the functionalization of cyclic 1,3-diones is derailed by competing O-alkylation or retro-Claisen fragmentation. Achieving absolute regiocontrol requires a deep understanding of the keto-enol tautomerism and the Hard-Soft Acid-Base (HSAB) theory. The C2 protons are highly acidic (pKa ~ 9–11), allowing for facile deprotonation to form a resonance-stabilized ambident enolate.
Causality of Experimental Choices:
-
C-Alkylation (Thermodynamic Control): Favored by using "soft" electrophiles (e.g., alkyl iodides) and mild bases (e.g.,
) in polar aprotic solvents (DMF). The solvent strips the cation from the enolate, increasing the nucleophilicity of the softer carbon center. -
O-Alkylation (Kinetic Control): Favored by "hard" electrophiles (e.g., alkyl triflates, acyl chlorides) or through Mitsunobu conditions. The harder oxygen atom reacts rapidly with hard electrophilic centers.
-
Knoevenagel Condensation: Utilizing piperidine and acetic acid creates a self-catalyzing loop. Piperidine condenses with the aldehyde to form a highly electrophilic iminium ion, while acetic acid protonates the leaving group, driving the formation of the exocyclic alkylidene macrocycle[2].
Macrocyclic 1,3-Dione Reactivity Pathway and Regioselective Functionalization
Quantitative Data: Directing Regioselectivity
To ensure reproducible functionalization, the choice of reagents must be strictly controlled. Table 1 summarizes the optimized parameters for directing the functionalization of macrocyclic 1,3-diones toward either C- or O-alkylation.
Table 1: Optimization of C- vs. O-Alkylation of Macrocyclic 1,3-Diones
| Base / Catalyst | Solvent | Electrophile | Temperature | Major Product | Typical Yield (%) |
| DMF | Alkyl Iodide (R-I) | 60 °C | C-Alkylation | 75–85 | |
| NaH (1.1 eq) | THF | Alkyl Bromide (R-Br) | 0 °C to RT | C-Alkylation | 60–70 |
| MeCN | Alkyl Triflate (R-OTf) | RT | O-Alkylation | 80–90 | |
| THF | Alcohols (R-OH) | 0 °C to RT | O-Alkylation | 70–85 |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process analytical controls are embedded within the steps to ensure the integrity of the synthesis.
Protocol A: Regioselective C2-Alkylation (Active Methylene Functionalization)
Purpose: Installation of alkyl chains or functional handles at the C2 position.
-
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the macrocyclic 1,3-dione (1.0 mmol) in anhydrous DMF (10 mL, 0.1 M).
-
Enolization: Add finely powdered, oven-dried
(2.0 mmol, 2.0 eq). Stir the suspension at room temperature for 30 minutes. Validation: The solution may slightly yellow as the enolate forms. -
Electrophile Addition: Add the alkyl iodide (1.2 mmol, 1.2 eq) dropwise via syringe. Heat the reaction mixture to 60 °C.
-
In-Process Monitoring: Monitor via LC-MS. Validation: Look for the disappearance of the starting mass and the appearance of
. In NMR, the C2 active methylene proton signal (typically 3.5–4.0 ppm) will integrate to 1 (mono-alkylation) instead of 2. -
Quenching & Extraction: Cool to room temperature. Quench with saturated aqueous
(10 mL) to prevent retro-Claisen cleavage. Extract with EtOAc ( mL). Wash the combined organic layers with 5% aqueous LiCl ( mL) to remove residual DMF. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Knoevenagel Condensation
Purpose: Synthesis of exocyclic alkylidene macrocycles for use as Michael acceptors or structural rigidification[2].
-
Preparation: Dissolve the macrocyclic 1,3-dione (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous Toluene (10 mL).
-
Catalyst Addition: Add Piperidine (0.1 mmol, 10 mol%) and Glacial Acetic Acid (0.1 mmol, 10 mol%).
-
Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat to reflux (110 °C) to azeotropically remove water.
-
In-Process Monitoring: The reaction is driven by the removal of water. Validation: A distinct color change (often deep yellow/orange) indicates extended
-conjugation. NMR of an aliquot will show a new olefinic proton signal between 7.0–8.0 ppm. -
Workup: Cool to room temperature, wash with 1M HCl (10 mL) to remove piperidine, followed by saturated
(10 mL). -
Isolation: Concentrate the organic layer and recrystallize the product from hot ethanol.
Step-by-Step Workflow for Knoevenagel Condensation of Macrocyclic 1,3-Diones
Protocol C: O-Functionalization (Enol Ether Synthesis)
Purpose: Locking the enol tautomer for subsequent cross-coupling reactions or temporary protection[3].
-
Preparation: Dissolve the macrocyclic 1,3-dione (1.0 mmol) and the target alcohol (1.2 mmol) in anhydrous THF (10 mL) under Argon.
-
Mitsunobu Reagents: Add Triphenylphosphine (
, 1.5 mmol, 1.5 eq). Cool the mixture to 0 °C in an ice bath. -
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 mmol, 1.5 eq) dropwise over 10 minutes. The slow addition is critical to prevent the formation of the DIAD-hydrazine byproduct before the alcohol is activated.
-
In-Process Monitoring: Allow to warm to room temperature and stir for 4 hours. Validation: IR spectroscopy of an aliquot will show the disappearance of the broad enol -OH stretch (~3200–2500
) and the appearance of a sharp enol ether C=C stretch (~1600–1650 ). -
Purification: Concentrate the mixture directly onto silica gel. Purify via flash chromatography. The non-polar enol ether will elute significantly faster than the triphenylphosphine oxide byproduct.
References
1.[2] Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. Available at: 2.[1] A heteroditopic macrocycle as organocatalytic nanoreactor for pyrroloacridinone synthesis in water. Beilstein Journal of Organic Chemistry. Available at: 3. One-step synthesis of a cyclic 2,17-dioxo biphenylophane and first preparation of a microporous polymer network from a macrocyclic precursor by cyclotrimerization. RSC Publishing. Available at: 4.[3] Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. MDPI. Available at:
Sources
Troubleshooting & Optimization
Minimizing side reactions during hexadecyl alkylation of macrocycles
This guide addresses the technical challenges of attaching a hexadecyl (C16) lipophilic chain to hydrophilic macrocycles (e.g., cyclam, cyclen, porphyrins). This transformation creates amphiphilic "surfactant-like" molecules, introducing unique challenges in solubility, purification, and reaction control that differ significantly from standard methyl or benzyl alkylations.
Topic: Minimizing Side Reactions & Optimizing Mono-Functionalization Role: Senior Application Scientist Status: Operational
Part 1: The Core Challenge – The "Amphiphilic Trap"
Attaching a C16 chain to a polyamine macrocycle is not merely an SN2 reaction; it is a phase-transition event. You are converting a water-soluble polycation into a detergent. The two primary failure modes are Polyalkylation (due to increased nucleophilicity of the alkylated intermediate) and Elimination (degradation of the expensive C16-halide).
The Troubleshooting Matrix
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| Product is a mixture of mono-, di-, and tri-alkylated species. | Statistical distribution; Alkylated product is more reactive than starting material. | TLC/LC-MS shows "ladder" of masses (+224 Da increments). | Apply the "Dilution & Excess" Rule. Use 5–10 equiv. of macrocycle. Recover unreacted starting material later. |
| Low yield; formation of hexadec-1-ene (alkene). | E2 Elimination competes with SN2 Substitution. | 1H NMR shows vinylic protons (5.0–6.0 ppm). | Switch Base/Solvent. Move from strong/bulky bases (NaH, tBuOK) to weak inorganic bases (K2CO3) in aprotic polar solvents (MeCN). |
| Reaction stalls; "gummy" precipitate forms. | Product aggregation/micelle formation (The "Soap Effect"). | Reaction mixture becomes opaque/viscous; stirring stops. | Disrupt Aggregation. Add a co-solvent (e.g., CHCl3 or DCM) to the MeCN/DMF mixture to solubilize the amphiphile. |
| Emulsions during aqueous workup. | Surfactant nature of the product. | Layers do not separate after 30 mins. | Salting Out. Saturate aqueous layer with NaCl; use mild extraction solvents (e.g., CHCl3/iPrOH 3:1) and avoid vigorous shaking. |
Part 2: Critical Troubleshooting Guides (Q&A)
Q1: How do I guarantee mono-alkylation without using protecting groups?
The Issue: The first alkyl group adds electron density to the ring (inductive effect), making the remaining nitrogens more nucleophilic than the starting material.[1] This leads to a "runaway" reaction where the product reacts faster than the reactant.
The Solution: You must fight kinetics with statistics.
-
Stoichiometry: Use a 5:1 to 10:1 molar excess of the macrocycle relative to hexadecyl bromide/iodide. This ensures the alkyl halide statistically encounters an unreacted macrocycle molecule first.
-
Addition Mode: Add the hexadecyl halide dropwise as a dilute solution over 2–4 hours.
-
The "Crash-Out" Advantage: In solvents like Acetonitrile (MeCN), the starting macrocycle (e.g., Cyclam) is often partially soluble, but the mono-hexadecyl salt might precipitate out (as the HBr salt), effectively removing it from the reaction soup and preventing further alkylation.
Q2: My alkyl halide is disappearing, but I'm seeing hexadecene instead of product. Why?
The Issue: Long-chain alkyl halides are prone to Hofmann Elimination . If you use a strong base (like NaOH or NaH) or high heat (>80°C), the base abstracts a proton from the
The Solution:
-
Base Selection: Use K2CO3 or Cs2CO3 .[2] These are strong enough to deprotonate the ammonium salt but poorly nucleophilic and basic enough to minimize E2 elimination.
-
Leaving Group: If elimination is persistent with Hexadecyl Bromide, switch to Hexadecyl Mesylate (OMs) or Tosylate (OTs) . These leaving groups are less prone to elimination under mild conditions compared to iodides/bromides in some solvent systems.
-
Temperature: Keep the reaction between 40°C – 60°C . Do not reflux vigorously.
Q3: How do I purify the mono-alkylated product from the huge excess of starting material?
The Issue: You followed the advice in Q1 and now have 1 equivalent of product mixed with 9 equivalents of unreacted macrocycle.
The Solution: Exploit the drastic polarity difference.
-
Aqueous Extraction (The "Reverse" Wash):
-
Dissolve the crude solid in CHCl3 (The C16 chain makes the product soluble here).
-
Wash repeatedly with Water (pH ~11) . The unreacted macrocycle (highly polar) will partition into the water. The hexadecyl-macrocycle (lipophilic tail) will stay in the CHCl3.
-
-
Precipitation:
-
The starting macrocycle is often insoluble in THF or Et2O. Triturating the crude mixture with these solvents can wash away the product (if free base) or leave the product (if salt), depending on the specific macrocycle. For Cyclam: The unreacted cyclam can often be crystallized out from hot toluene, leaving the alkylated product in solution.
-
Part 3: Visualizing the Reaction Logic
The following diagram illustrates the kinetic competition and the decision pathways to minimize side reactions.
Caption: Decision tree for minimizing E2 elimination and polyalkylation during C16-functionalization.
Part 4: Optimized Experimental Protocol
Protocol: Mono-N-alkylation of Cyclam with 1-Bromohexadecane Rationale: Uses high dilution and statistical excess to prevent polyalkylation; uses weak base to prevent elimination.
Reagents:
-
Cyclam (1,4,8,11-tetraazacyclotetradecane): 2.00 g (10.0 mmol, 5 equiv )
-
1-Bromohexadecane: 0.61 g (2.0 mmol, 1 equiv )
-
K2CO3 (Anhydrous): 0.83 g (6.0 mmol, 3 equiv)
-
Acetonitrile (MeCN): 150 mL (High Dilution)
-
Chloroform (CHCl3): For workup
Step-by-Step:
-
Preparation: In a 250 mL round-bottom flask, suspend Cyclam (2.00 g) and K2CO3 (0.83 g) in MeCN (100 mL). Heat to 60°C with vigorous stirring for 30 mins. Note: Cyclam may not fully dissolve; this is acceptable.
-
Addition: Dissolve 1-Bromohexadecane (0.61 g) in MeCN (20 mL). Load this into a pressure-equalizing dropping funnel.
-
Reaction: Add the bromide solution dropwise over a period of 2–3 hours to the stirring cyclam suspension at 60°C.
-
Why? Keeping the concentration of alkyl halide low at any given moment favors reaction with the abundant unreacted cyclam rather than the scarce product.
-
-
Monitoring: Stir at 60°C for an additional 12–16 hours. Monitor by TLC (SiO2; eluent: CHCl3/MeOH/NH4OH 80:20:2). The product will appear as a spot less polar than cyclam but more polar than the bromide.
-
Workup (Crucial):
-
Purification (The Partition Trick):
-
Resuspend the solid in CHCl3 (50 mL) .
-
Wash with 0.1 M NaOH (3 x 30 mL) .
-
Mechanism:[6][7][8] The unreacted Cyclam is highly water-soluble at high pH and will migrate to the aqueous layer. The Hexadecyl-Cyclam (amphiphilic) will remain in the CHCl3 layer.
-
Warning: If an emulsion forms, add brine or a small amount of isopropanol.
-
-
Isolation: Dry the CHCl3 layer over Na2SO4, filter, and evaporate. The resulting residue is usually high-purity mono-alkylated product. If necessary, recrystallize from Acetone/EtOH.
References
-
Selectivity in Macrocycle Alkylation
-
Title: A convenient method for the preparation of mono N-alkylated cyclams and cyclens in high yields.
-
Source: Tetrahedron Letters.
- Relevance: Establishes the "excess equivalent" method (4:1 to 5:1 ratio)
-
URL:[Link]
-
-
Friedel-Crafts/Alkylation Troubleshooting
-
Porphyrin Alkylation Specifics
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3.3 Porphyrins for SAMS [jredman.kombyonyx.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Large ring-forming alkylations provide facile access to composite macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Optimizing pH conditions for 2-Hexadecylcyclotetradecane-1,3-dione chelation
Topic: Optimizing pH Conditions for Chelation & Extraction Efficiency
Introduction: The "Sweet Spot" of Macrocyclic Chelation
Welcome to the HCD-1,3 Technical Support Center. You are likely working with 2-Hexadecylcyclotetradecane-1,3-dione , a high-molecular-weight, lipophilic
The presence of the hexadecyl (C16) tail and the 14-membered ring creates a unique steric and electronic environment. Success depends entirely on manipulating the Keto-Enol-Enolate equilibrium . This guide helps you navigate the thermodynamic "tug-of-war" between protonation (low pH) and metal hydrolysis (high pH).
Module 1: The Chelation Mechanism (Theory)
To optimize pH, you must understand why it fails outside specific ranges. HCD-1,3 operates via a Proton Exchange Mechanism .
-
The Resting State (Keto): In non-polar solvents (toluene, kerosene), HCD-1,3 exists primarily in the diketo form or an intramolecularly hydrogen-bonded enol form. It is neutral and does not bind metals effectively.
-
The Activation (Enolization & Deprotonation): At the liquid-liquid interface, the pH of the aqueous phase drives the deprotonation of the enol hydroxyl group (
for typical -diketones, but effectively lower in biphasic systems). -
The Capture (Chelation): The resulting enolate anion (
) is the active species. It attacks the metal cation ( ), displacing water molecules to form a neutral, lipophilic complex ( ) that partitions back into the organic phase.
Diagram 1: The pH-Dependent Chelation Cycle
Caption: The HCD-1,3 extraction cycle. Efficiency relies on maintaining pH high enough to generate Enolate (
Module 2: Optimization Protocol (Determination of pH Isotherms)
Do not guess the pH. The optimal range shifts depending on the target metal's Lewis acidity and the ionic strength of your aqueous phase. Follow this protocol to generate an Extraction Isotherm .
Materials Required
-
Organic Phase: 0.01 M HCD-1,3 in Toluene or Kerosene (with 5% isodecanol modifier if solubility is an issue).
-
Aqueous Phase: 0.001 M Metal Salt (e.g.,
, ) + 0.1 M Buffer (Acetate for pH 3-5, Phosphate for pH 6-8, Borate for pH 9-10). -
Equipment: Separatory funnels or centrifuge tubes, pH meter, AA/ICP-OES spectrometer.
Step-by-Step Workflow
-
Preparation: Prepare 10 aqueous samples with pH values ranging from 2.0 to 10.0 (in 0.5 or 1.0 increments).
-
Contact: Mix Organic and Aqueous phases at a 1:1 Volume Ratio (O:A = 1).
-
Equilibration: Shake vigorously for 30 minutes at 25°C.
-
Note: The macrocyclic ring of HCD-1,3 adds steric bulk, potentially slowing kinetics. Ensure sufficient contact time.
-
-
Separation: Centrifuge to separate phases.
-
Analysis: Measure the metal concentration in the Aqueous Phase (Raffinate).
-
Calculation:
-
Plot: Graph Equilibrium pH (X-axis) vs. % Extraction (Y-axis) .
Target Data Ranges (Reference)
| Target Metal | Typical Onset pH (10% E) | Optimal pH Range ( | Hydrolysis Risk Limit |
| Copper (Cu²⁺) | 2.5 | 4.0 – 5.5 | > 6.5 |
| Nickel (Ni²⁺) | 4.5 | 6.5 – 8.0 | > 8.5 |
| Cobalt (Co²⁺) | 5.0 | 7.0 – 8.5 | > 9.0 |
| Iron (Fe³⁺) | 1.5 | 2.0 – 3.0 | > 3.5 |
Critical Insight: Because HCD-1,3 is a
-diketone, it generally extracts. You can achieve selectivity by controlling pH. For example, at pH 2.5, you can extract Iron while leaving Copper in solution.
Module 3: Troubleshooting Guide
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for common HCD-1,3 extraction failures.
Frequently Asked Questions (FAQ)
Q1: I see a third phase forming between my organic and aqueous layers. What is this?
A: This is "Third Phase Formation," common with lipophilic macrocycles like HCD-1,3. The metal-ligand complex (
-
Fix: Add a "Phase Modifier" such as Isodecanol or Tributyl Phosphate (TBP) at 5-10% v/v to the organic phase to increase the polarity and solubilize the complex.
Q2: My extraction efficiency is <50% even at the "optimal" pH listed in your table. A: Consider the Steric Hindrance of the cyclotetradecane ring. The macrocyclic cavity might be rigid, slowing down the rate of chelation.
-
Fix: Increase the reaction temperature to 40-50°C to overcome the activation energy barrier of the ring conformation change. Alternatively, increase the equilibration time from 30 mins to 2 hours.
Q3: Can I use HCD-1,3 in a purely aqueous system?
A: No. The hexadecyl (C16) tail makes this molecule virtually insoluble in water (
Q4: How do I strip the metal back out of the organic phase?
A: Reverse the equilibrium. Since extraction is driven by high pH (deprotonation), stripping is driven by low pH (protonation) . Contact the loaded organic phase with 1-2 M Sulfuric Acid (
References
- Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker.
- Starý, J. (1964). The Solvent Extraction of Metal Chelates. Pergamon Press. (Foundational work on -diketone extraction constants).
-
Garnovskii, A. D., et al. (1993).
-diketones." Russian Chemical Reviews, 62(3). Link (Mechanistic details on keto-enol-enolate equilibrium). - Moyer, B. A. (2009). Ion Exchange and Solvent Extraction: A Series of Advances, Volume 19. CRC Press.
-
Smith, R. M., & Martell, A. E. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. (Source for general
-diketone stability constants).
Technical Support Center: Purification of 2-Hexadecylcyclotetradecane-1,3-dione
Welcome to the technical support center for the purification of 2-Hexadecylcyclotetradecane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals who are working with this macrocyclic β-dione. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of isolating this compound from complex reaction mixtures.
Introduction: The Challenge of Purifying a Macrocyclic β-Dione
2-Hexadecylcyclotetradecane-1,3-dione is a large, sterically hindered macrocycle, likely synthesized via an intramolecular reaction such as a Dieckmann condensation.[1][2][3] The purification of such molecules is non-trivial due to several factors:
-
Similar Polarity of Byproducts: The primary byproduct, the acyclic starting diester, often has a polarity very close to the cyclized product, making chromatographic separation difficult.
-
Formation of Oligomers: Intermolecular side-reactions can lead to the formation of linear polymers and larger cyclic oligomers, which can complicate purification and reduce yields.
-
Physical Properties: The long hexadecyl chain imparts a waxy, often non-crystalline nature to the crude product, making traditional recrystallization challenging.
-
Keto-Enol Tautomerism: Like other β-diones, this compound exists as an equilibrium of keto and enol forms.[4][5] These tautomers can exhibit different chromatographic behavior, sometimes leading to band broadening.
This guide provides a logical workflow to overcome these challenges, ensuring you obtain your target compound with the highest possible purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing 2-Hexadecylcyclotetradecane-1,3-dione?
A1: Your crude product mixture will likely contain three main types of impurities originating from the Dieckmann condensation route:
-
Unreacted Starting Material: The acyclic diester precursor.
-
Polymeric Byproducts: Linear or cyclic oligomers formed from intermolecular condensation reactions instead of the desired intramolecular cyclization. This is especially prevalent if high-dilution principles were not strictly followed during the synthesis.
-
Hydrolysis Products: If the reaction or workup conditions were not rigorously anhydrous, the β-dione product could undergo ring-opening hydrolysis, reverting to a keto-acid or keto-ester.[6]
Q2: How can I quickly assess the composition of my crude reaction mixture?
A2: Thin-Layer Chromatography (TLC) is the most effective initial step.[5][7] Co-spot your crude mixture alongside a sample of your starting diester. This will immediately tell you if the starting material has been consumed and reveal the number of new products formed. A typical TLC might show the starting material, the desired product at a slightly different Rf, and potentially a smear or spots at the baseline corresponding to highly polar or polymeric materials.
Q3: My purified compound shows two close spots on TLC or two peaks in my HPLC. Is it impure?
A3: Not necessarily. This could be due to keto-enol tautomerism. The keto and enol forms of the β-dione can sometimes separate under certain chromatographic conditions. To confirm this, you can try altering the mobile phase (e.g., adding a small amount of acetic acid for normal phase TLC/HPLC) to see if the spots/peaks coalesce.[7] Purity should ultimately be confirmed by NMR, Mass Spectrometry, and elemental analysis.
Q4: Is recrystallization a viable purification method for this compound?
A4: It can be, but it is often challenging. The long alkyl chain and large ring size can result in a waxy or oily solid that resists forming a well-ordered crystal lattice.[8] Recrystallization is typically best used as a final polishing step after column chromatography has removed the bulk of the impurities. A solvent screen is essential to find a system where the compound is sparingly soluble at room temperature but fully soluble when hot.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow.
Problem 1: My crude product is an intractable oil or wax that I cannot handle.
-
Cause: This is common for large, alkylated macrocycles. The mixture of the desired product, unreacted starting material, and oligomers prevents crystallization and results in a low-melting, waxy solid or oil.
-
Solution: Trituration/Solvent Wash
-
Before attempting chromatography, try triturating the crude oil with a cold, non-polar solvent in which the desired product has very low solubility, but some impurities might.
-
Place the crude oil in a flask and add a small volume of cold hexanes or pentane.
-
Stir or sonicate the mixture vigorously. The goal is to wash away highly non-polar impurities and potentially induce the product to solidify.
-
Decant the solvent. Repeat 2-3 times.
-
Dry the remaining solid or oil under high vacuum. This material is now more suitable for loading onto a chromatography column.
-
Problem 2: I am getting poor separation between my product and the starting diester during column chromatography.
-
Cause: The starting diester and the cyclized product have very similar polarities. The two ester groups of the starting material are often chromatographically equivalent to the 1,3-dione moiety of the product.
-
Solution: Optimize Chromatographic Conditions
-
Solvent System Optimization: This is the most critical step. Use TLC to systematically test various solvent systems.[7] Start with a very non-polar eluent (e.g., 99:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. The ideal system will show a clear separation (ΔRf > 0.1) between the two spots. Refer to the table below for starting points.
-
Use a Long Column: Increase the length-to-diameter ratio of your column. A longer column provides more theoretical plates, enhancing the separation of closely eluting compounds.[9][10]
-
Dry Loading: For waxy/oily compounds, avoid loading the material dissolved in a strong solvent. Instead, use "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of the column bed. This leads to sharper bands and better resolution.
-
| Parameter | Recommendation for Poor Separation | Rationale |
| Stationary Phase | Standard Silica Gel (60 Å, 230-400 mesh) | Standard choice for a wide variety of compounds.[9] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Hexanes/Dichloromethane Gradient | Start with low polarity (e.g., 1-2% polar solvent) and increase slowly. A shallow gradient is key. |
| Column Dimensions | Length:Diameter ratio > 20:1 | Maximizes interaction time with the stationary phase, improving resolution. |
| Loading Technique | Dry loading onto silica | Prevents band broadening caused by dissolving the sample in a strong solvent before loading. |
Problem 3: A significant amount of material is not eluting from my chromatography column.
-
Cause: This is almost certainly due to polymeric byproducts. These oligomers are often much more polar or have a much higher molecular weight, causing them to bind very strongly to the silica gel or be completely insoluble in the mobile phase.
-
Solution: Flushing and Characterization
-
After your desired product has eluted, flush the column with a very polar solvent (e.g., 100% Ethyl Acetate, followed by 10% Methanol in Dichloromethane).
-
Collect these fractions and analyze them by TLC. You will likely see material streaking from the baseline.
-
While this material is typically discarded, confirming its presence validates that your column successfully removed the polymeric impurities. This is a positive outcome, as it means these impurities are not contaminating your final product.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol assumes a crude product mass of approximately 1 gram. Adjust silica and solvent volumes accordingly for different scales.
-
TLC Analysis & Solvent Selection:
-
Dissolve a small sample of your crude product and your starting diester in dichloromethane (DCM).
-
Spot both on a silica gel TLC plate.
-
Develop the plate in a test solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Visualize under UV light and/or with a potassium permanganate stain.
-
Adjust the solvent ratio until the Rf of the product spot is approximately 0.2-0.3 and is well-separated from the starting material and other byproducts.[7]
-
-
Column Packing:
-
Select a glass column with a diameter of ~2-3 cm.
-
Add a small plug of cotton or glass wool to the bottom, followed by a ~0.5 cm layer of sand.
-
Fill the column about two-thirds full with the chosen non-polar eluent (e.g., Hexanes).
-
Prepare a slurry of silica gel (~50 g for 1 g of crude product) in the same eluent.
-
Pour the slurry into the column. Use a pipette bulb with compressed air to gently tap the column side to ensure even packing.[10]
-
Add another ~0.5 cm layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading (Dry Load Method):
-
Dissolve your ~1 g of crude product in a minimal amount of DCM in a small round-bottom flask.
-
Add ~2-3 g of silica gel to the flask.
-
Remove the solvent by rotary evaporation until a completely dry, free-flowing powder is obtained.
-
Carefully transfer this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add your starting eluent to the column.
-
Use gentle air pressure ("flash" chromatography) to push the solvent through the column at a flow rate of about 5 cm/minute.
-
Begin collecting fractions immediately.
-
Monitor the elution process by collecting small samples from each fraction and spotting them on a TLC plate.
-
Once all non-polar impurities have eluted, you can begin a shallow gradient by slowly increasing the percentage of the polar solvent (e.g., from 5% to 10% Ethyl Acetate) to elute your product.
-
Combine the fractions that contain the pure product, as determined by TLC.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Hexadecylcyclotetradecane-1,3-dione.
-
Protocol 2: Recrystallization
This protocol should be used on the material purified by column chromatography.
-
Solvent Screening:
-
Place a small amount (~10-20 mg) of your purified compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, acetone) to each tube.
-
A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[11]
-
Observe which solvent provides this property. Mixed solvent systems (e.g., DCM/Hexanes, Acetone/Water) can also be effective.
-
-
Recrystallization Procedure:
-
Place the bulk of your purified, waxy solid into an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., in a water bath) and swirling until the solid just dissolves. Do not add a large excess of solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal.
-
Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to air dry completely or place them in a vacuum desiccator.
-
Determine the melting point of the crystals. A sharp melting point is a good indicator of high purity.
-
Visual Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process for purification.
Caption: Overall purification workflow for 2-Hexadecylcyclotetradecane-1,3-dione.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
-
Agilent Technologies, Inc. (n.d.). Separation of C3-C9 ketones on a wide-bore fused silica column. Agilent. Retrieved from [Link]
-
Guo, L., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Organic Chemistry Frontiers. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Chemistry Steps. (2020). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
Beaudry, C. M., et al. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. Retrieved from [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
Barboiu, M., et al. (2022). Crystallization- and Metal-Driven Selection of Discrete Macrocycles/Cages and Their Metallosupramolecular Polymers from Dynamic Systemic Networks. MDPI. Retrieved from [Link]
-
Yang, S., et al. (2022). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry. Retrieved from [Link]
-
Szymańska, E. (2018). TLC-Densitometric method for qualitative analysis of betamethasone and its related compounds in pharmaceutical preparations. ResearchGate. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. Retrieved from [Link]
-
Pathade, K., et al. (2017). SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β-DIKETONE AND ITS TRANSITION METAL COMPLEXES. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Professor Dave Explains. (2019). Column Chromatography. YouTube. Retrieved from [Link]
-
Zhu, Y., et al. (2015). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules. Retrieved from [Link]
-
Young, L. G., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Retrieved from [Link]
-
Mohareb, R. M., et al. (2019). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Journal of the Iranian Chemical Society. Retrieved from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. mdpi.com [mdpi.com]
- 9. columbia.edu [columbia.edu]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolving Solubility Issues of Long-Chain Alkylated Diones
Welcome to the technical support center for handling long-chain alkylated diones. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with these highly lipophilic compounds. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my long-chain alkylated diones so difficult to dissolve?
A1: The poor solubility of long-chain alkylated diones stems from two primary physicochemical characteristics:
-
High Lipophilicity: The long alkyl chains ("greasy" nonpolar tails) dominate the molecular structure. This makes the molecule highly nonpolar, meaning it prefers to interact with other nonpolar molecules, like oils and fats, rather than polar solvents like water.[1] This principle is often summarized as "like dissolves like".[2][3] As the carbon chain length increases, the nonpolar character becomes more dominant, leading to a sharp decrease in aqueous solubility.[4][5]
-
Crystal Lattice Energy: In their solid state, these molecules are often arranged in a stable, ordered crystal lattice. A significant amount of energy is required to break apart these tightly packed molecules before they can interact with solvent molecules.[6] This is a major reason why even in some organic solvents, solubility can be limited. The amorphous (non-crystalline) form of a compound is generally more soluble because it lacks this ordered structure and has higher free energy.[7][8]
Q2: I'm working with an aqueous buffer. Is there any hope for dissolving my compound directly?
A2: Direct dissolution in purely aqueous systems is highly unlikely for these compounds. The hydrophobic nature of the long alkyl chains prevents effective interaction with polar water molecules.[4] However, several formulation strategies can significantly increase the apparent solubility in aqueous media:
-
Using Co-solvents: Adding a water-miscible organic solvent can reduce the overall polarity of the solvent system, making it more favorable for the dione to dissolve.[][10]
-
Employing Surfactants: Surfactants form microscopic structures called micelles that can encapsulate the nonpolar dione molecule in their hydrophobic core, allowing it to be dispersed in water.[11][12][13]
-
Complexation with Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, enabling them to form inclusion complexes with lipophilic drugs, thereby increasing their aqueous solubility.[14]
Q3: Can I use heat to improve solubility? What are the risks?
A3: Yes, heating can increase solubility by providing the energy needed to overcome the crystal lattice forces and enhance solute-solvent interactions. However, this approach comes with significant risks:
-
Chemical Degradation: Long-chain alkylated diones may be thermally labile. Heating could lead to decomposition, altering the structure and properties of your compound.
-
Precipitation on Cooling: The compound will likely crash out of the solution as it cools to room temperature, a common issue when a solution is saturated at a higher temperature.
-
Polymorphic Transitions: Heating can induce a change in the crystal form (polymorphism) of your compound.[15] Different polymorphs can have different solubilities and stabilities, which can lead to inconsistent results.[16][17]
Troubleshooting Guide: Common Solubility Problems & Solutions
Problem 1: My compound won't dissolve in common organic solvents like ethanol or methanol.
Causality: While ethanol and methanol are organic, they are still relatively polar. The very long alkyl chains of your dione make it extremely nonpolar, requiring a solvent with a similarly nonpolar character.
Troubleshooting Steps:
-
Assess Polarity: Refer to a solvent polarity chart. You likely need to move towards less polar solvents.
-
Systematic Solvent Screening: Test a range of solvents with decreasing polarity. A suggested screening panel is provided in the table below.
-
Consider Co-Solvent Systems: If a single solvent doesn't work, a mixture might. For example, a small amount of a very nonpolar solvent like toluene mixed with a more moderate solvent like acetone could be effective.[]
Table 1: Recommended Solvent Screening Panel
| Solvent | Polarity Index | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | 3.1 | 39.6 | Good starting point, but has health and environmental concerns.[18] |
| Tetrahydrofuran (THF) | 4.0 | 66 | Can form peroxides; should be handled with care. |
| Toluene | 2.4 | 111 | Aromatic solvent, effective for many nonpolar compounds. |
| Hexane / Heptane | 0.1 | 69 / 98 | Very nonpolar aliphatic solvents, good for highly lipophilic molecules.[2] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | A very strong, polar aprotic solvent. While polar, its unique properties can sometimes dissolve difficult compounds. |
Note: Always refer to the Safety Data Sheet (SDS) for each solvent before use. Solvent selection guides can help in choosing greener alternatives.[19][20][21]
Problem 2: My compound dissolves in an organic solvent, but precipitates when I add it to my aqueous cell culture media or buffer.
Causality: This is a classic precipitation issue caused by a drastic change in solvent polarity. The organic solvent is miscible with the aqueous phase, but your compound is not. When mixed, the compound is forced out of the solution.
Troubleshooting Steps:
-
Minimize Organic Solvent Concentration: Use the most concentrated stock solution possible to minimize the volume of organic solvent added to the aqueous phase. A final organic solvent concentration of <1% is often recommended for cell-based assays.
-
Utilize a Surfactant-Based Approach: Pre-dissolve the compound in a small amount of organic solvent, then add it to an aqueous solution containing a surfactant like Polysorbate 80 (Tween 80) or Sodium Dodecyl Sulfate (SDS).[13] The surfactant will help to form micelles around the compound, keeping it dispersed.[3][11]
-
Prepare an Amorphous Solid Dispersion (ASD): This is an advanced technique where the crystalline drug is converted into an amorphous form by dispersing it within a polymer matrix.[6][22] This can dramatically increase solubility and dissolution rates.[23][24] This is often achieved through methods like spray drying or hot-melt extrusion.[22][23]
Diagram 1: Decision Workflow for Solubility Enhancement
Caption: A decision tree for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Surfactant-Based Formulation
This protocol describes how to use a surfactant to create a micellar solution of a long-chain alkylated dione for use in aqueous systems.
Materials:
-
Long-chain alkylated dione
-
Dimethyl Sulfoxide (DMSO)
-
Polysorbate 80 (Tween 80)
-
Target aqueous buffer (e.g., PBS)
-
Vortex mixer and sonicator
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve the dione in a minimal amount of DMSO to create a high-concentration stock (e.g., 100 mM). Sonicate briefly if necessary to ensure complete dissolution.
-
Prepare the Surfactant Solution: In a separate tube, prepare your target aqueous buffer containing the desired concentration of Tween 80 (e.g., 1% w/v).
-
Create the Micellar Solution: While vigorously vortexing the surfactant solution, slowly add the concentrated dione stock solution drop by drop. The continuous mixing is crucial to promote the formation of micelles and prevent immediate precipitation.[11]
-
Final Dilution: Dilute this micellar solution into your final experimental medium. The final concentration of both DMSO and Tween 80 should be kept as low as possible to avoid off-target effects.
Diagram 2: Micellar Solubilization Workflow
Caption: Workflow for preparing a micellar solution.
References
- Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma.
- Organic Solvents Selection Guide: Types, Features, Applic
- What are the effects of surfactants on the solubiliz
- Lipophilicity & Solubility.
- Solubilization by surfactants: Significance and symbolism. Wisdomlib.
- Amorphous solid dispersions for enhanced drug solubility and stability. Technobis.
- Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs.
- Solubility enhancement with amorphous solid dispersions. Seppic.
- Effect of Polymorphism Formul
- Cosolvent and Complex
- pH Adjustment and Co-Solvent Optimiz
- Characterization and Evaluation of Amorphous Solid Dispersion-Part 2.
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory consider
- The Role of Surfactants in Solubiliz
- Physical Properties of Ketones and Aldehydes. OpenOChem Learn.
- Solvents and Process efficiency.
- Co-solvency: Significance and symbolism. Wisdomlib.
- How does surfactant affect solubility of rel
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC.
- Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher.
- Cosolvent. Wikipedia.
- Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
- Impact of Polymorphism on Drug Formul
- Solvent Selection from the Green Perspective.
- Formulation for fast dissolution of lipophilic compounds.
- Solvent and Reagent Selection Guide.
- Control of polymorphism, crystal size and habit in pharmaceuticals. Purdue University.
- Methods for Determination of Lipophilicity. Encyclopedia.pub.
- physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry.
- Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formul
- Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
- 24.3 Physical Properties of Aldehydes and Ketones.
- Methods for Dissolving Hydrophobic Compounds in Water.
- Properties of Aldehydes and Ketones. Chemistry LibreTexts.
- 14.10 Properties of Aldehydes and Ketones. The Basics of General, Organic, and Biological Chemistry - Lumen Learning.
Sources
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- 24. Pharmaceutical Amorphous Solid Dispersions: Evaluation & Stabilization Methods [crystalpharmatech.com]
Technical Support Center: Overcoming Steric Hindrance in 2-Hexadecylcyclotetradecane-1,3-dione Complexation
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-Hexadecylcyclotetradecane-1,3-dione , a 14-membered macrocyclic β-diketone. The primary challenge with this molecule is severe steric hindrance: the bulky 16-carbon (hexadecyl) chain at the C2 position physically blocks the 1,3-dione chelating pocket, creating massive kinetic and thermodynamic barriers to metal complexation.
Below, you will find field-proven troubleshooting FAQs, self-validating experimental workflows, and quantitative data to help you successfully force enolization and achieve stable metal coordination.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is my metal recovery/complexation yield so low when using standard amine bases? A1: Standard amine bases (e.g., triethylamine, pyridine) lack the necessary basicity and face severe steric repulsion when attempting to access the C2-proton, which is deeply shielded by the hexadecyl chain. In macrocyclic systems like cyclotetradecane-1,3-dione, you cannot rely on weak bases. You must use strong, non-nucleophilic bases such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in aprotic solvents to force the formation of the reactive enolate .
Q2: I have successfully formed the enolate, but the transition metal still will not coordinate. What is blocking the reaction? A2: Even after deprotonation, the hydration sphere of the metal ion and the sheer bulk of the C16 chain create a massive kinetic barrier. Highly sterically hindered β-diketones struggle to displace water or strongly coordinating ligands from the metal center . To overcome this causality, switch to anhydrous metal precursors (e.g., Cu(OAc)₂) and utilize microwave-assisted thermal activation. This provides the necessary localized energy to cross the activation barrier without degrading the macrocycle.
Q3: Can I use this ligand in liquid-liquid solvent extraction despite the steric hindrance? A3: Yes, but the extraction kinetics will be exceedingly slow if the ligand is used alone. To facilitate metal partitioning into the organic phase, you must use a synergistic extractant like Tri-n-octylphosphine oxide (TOPO). The synergist displaces the residual water molecules in the metal's coordination sphere, forming a lipophilic ternary complex that bypasses the steric shielding of the β-diketone .
Part 2: Experimental Workflows (Self-Validating Systems)
Protocol A: Microwave-Assisted Anhydrous Complexation (For Synthesis)
Rationale: This protocol uses anhydrous conditions to prevent the metal from forming a hydration sphere, which would otherwise be too bulky to enter the sterically hindered C2 pocket.
-
Enolization: Suspend 1.0 eq of 2-Hexadecylcyclotetradecane-1,3-dione in ultra-dry THF under an Argon atmosphere. Cool to 0°C. Slowly add 1.5 eq of NaH (60% dispersion in mineral oil).
-
Self-Validation Checkpoint: Observe the evolution of H₂ gas. The cessation of bubbling confirms complete deprotonation and enolate formation.
-
-
Metal Addition: Add 0.5 eq of anhydrous Cu(OAc)₂ directly to the enolate solution. Do not use hydrated salts (e.g., CuSO₄·5H₂O), as the water molecules will block coordination.
-
Thermal Activation: Seal the reaction vessel and subject it to microwave irradiation at 120°C for 30 minutes.
-
Validation & Workup: Quench with a minimal amount of cold methanol.
-
Self-Validation Checkpoint: A distinct colorimetric shift from colorless/pale yellow to deep green/blue indicates successful Cu(II) insertion into the macrocycle. Purify via silica gel column chromatography (Hexane/EtOAc).
-
Protocol B: Synergistic Solvent Extraction (For Hydrometallurgy/Recovery)
Rationale: TOPO acts as a synergist to expand the coordination sphere, pulling the metal into the organic phase alongside the hindered β-diketone.
-
Organic Phase Preparation: Dissolve 0.1 M of the ligand and 0.05 M of TOPO in kerosene.
-
Aqueous Phase Adjustment: Adjust the metal-bearing aqueous solution to pH 9.5 using an ammonia/ammonium sulfate buffer.
-
Contact & Separation: Mix the organic and aqueous phases at a 1:1 O/A ratio for 15 minutes at 25°C. Allow phases to separate.
-
Self-Validation Checkpoint: Analyze the aqueous raffinate via ICP-OES. A >95% drop in target metal concentration confirms the successful formation of the ternary extraction complex.
-
Part 3: Quantitative Data
Table 1: Base Selection Matrix for C2-Deprotonation
| Base | pKa (in DMSO) | Steric Profile | Enolization Yield (%) | Causality / Observation |
|---|---|---|---|---|
| Triethylamine (TEA) | ~9.0 | Moderate | < 5% | Insufficient basicity; cannot overcome C16 shielding. |
| Pyridine | ~5.2 | Low | 0% | Too weak to abstract the sterically hindered proton. |
| KOtBu | ~17.0 | Bulky | 65% | Strong basicity, but bulkiness causes some kinetic delay. |
| Sodium Hydride (NaH) | ~35.0 | Minimal (H⁻) | > 95% | Small nucleophile easily bypasses the C16 chain; drives reaction via H₂ gas evolution. |
Table 2: Synergistic Extraction Efficiency (Cu²⁺ Recovery)
| Extractant System | Organic Solvent | Equilibrium Time | Extraction Efficiency (%) |
|---|---|---|---|
| Ligand Only (0.1 M) | Kerosene | 120 mins | 22% |
| TOPO Only (0.05 M) | Kerosene | 15 mins | 8% |
| Ligand (0.1 M) + TOPO (0.05 M) | Kerosene | 15 mins | 98% |
Part 4: Visualizations
Mechanistic pathway for overcoming steric hindrance in macrocyclic β-diketone complexation.
Step-by-step experimental workflow for microwave-assisted anhydrous metal complexation.
References
-
Shutalev, A.D., & Fesenko, A.A. (2022). An Unexpected Result of Base-Promoted Rearrangement of 4a-Acetyl-8a-hydroxydecahydroquinazoline-2-thione. Chemistry Proceedings (MDPI).[Link]
-
Crossman, A.S., et al. (2019). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. Journal of Organic Chemistry (PubMed/NIH).[Link]
-
Chen, Q., et al. (2011). Synergistic extraction of zinc from ammoniacal ammonia sulfate solution by a mixture of a sterically hindered beta-diketone and tri-n-octylphosphine oxide (TOPO). Hydrometallurgy (Semantic Scholar).[Link]
Validation & Comparative
A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of 2-Hexadecylcyclotetradecane-1,3-dione
Abstract
This guide provides a detailed predictive analysis of the mass spectrometric fragmentation patterns of 2-Hexadecylcyclotetradecane-1,3-dione, a complex lipophilic molecule. Due to the novelty of this specific structure, direct experimental data is not available. Therefore, this document leverages fundamental principles of mass spectrometry and established fragmentation patterns of analogous structures—including long-chain ketones, large cycloalkanes, and cyclic β-diones—to construct a reliable predictive model. We will explore the expected fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. This guide is intended for researchers in natural product chemistry, drug development, and analytical sciences who may encounter similar large, functionalized cyclic molecules, providing a framework for structural elucidation.
Introduction: The Structural Challenge
2-Hexadecylcyclotetradecane-1,3-dione is a molecule of significant analytical complexity, characterized by three key structural motifs:
-
A Large, 14-Membered Carbocyclic Ring: Large cycloalkanes are prone to complex ring-opening and cleavage reactions.[1]
-
A Long (C16) Alkyl Chain: Saturated hydrocarbon chains undergo characteristic fragmentation, often losing successive CH₂ units.
-
A β-Dicarbonyl System: The 1,3-dione functionality introduces specific and highly influential fragmentation pathways, primarily driven by the presence of two carbonyl groups.
Understanding the interplay of these features is crucial for interpreting the mass spectrum of this molecule and others in its class. This guide will deconstruct the predicted fragmentation behavior, offering a logical, mechanism-driven approach to its analysis.
Predicted Fragmentation Under Electron Ionization (EI)
Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. For 2-Hexadecylcyclotetradecane-1,3-dione (Molecular Weight: 448.79 g/mol ), we anticipate a weak or absent molecular ion (M•+) peak due to the molecule's size and the numerous fragmentation routes available.[2]
The primary fragmentation drivers will be the carbonyl groups, initiating well-established reaction types.
α-Cleavage (Alpha-Cleavage)
α-cleavage, the breaking of a carbon-carbon bond adjacent to a carbonyl group, is a dominant fragmentation pathway for ketones.[3][4][5] This process is highly favored as it leads to the formation of a resonance-stabilized acylium ion.[6] For the target molecule, multiple α-cleavage events are possible:
-
Cleavage of the Hexadecyl Chain: Loss of the C₁₆H₃₃ alkyl chain as a radical (mass 225) will generate a prominent acylium ion at m/z 223 . This is predicted to be a major peak in the spectrum.
-
Ring Fission adjacent to the Carbonyls: Cleavage of the C-C bonds within the cyclotetradecane ring at positions α to the carbonyls will initiate a cascade of ring-opening fragmentations.
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds containing a γ-hydrogen.[6][7][8] This process involves the transfer of a hydrogen atom from the γ-carbon to a carbonyl oxygen via a six-membered transition state, followed by cleavage of the bond between the α and β carbons.[6]
-
From the Hexadecyl Chain: The long alkyl chain provides multiple γ-hydrogens. A McLafferty rearrangement involving the chain will lead to the elimination of a neutral alkene (1-pentadecene, C₁₅H₃₀, mass 210) and the formation of a charged enol radical cation at m/z 238 .
-
From the Cyclotetradecane Ring: γ-hydrogens within the large ring can also participate, leading to complex rearrangements and the formation of various fragment ions.
Fragmentation of the Cycloalkane Ring and Alkyl Chain
Beyond the carbonyl-directed pathways, the hydrocarbon portions of the molecule will also fragment:
-
Cycloalkane Ring Cleavage: Large cycloalkanes typically fragment by first forming an open-chain radical cation, followed by the elimination of neutral alkene molecules like ethene (C₂H₄, mass 28) or propene (C₃H₆, mass 42).[1] This results in clusters of peaks separated by 14 amu (CH₂). We can predict characteristic low-mass ions such as C₃H₅⁺ (m/z 41) and C₄H₇⁺ (m/z 55).
-
Alkyl Chain Fragmentation: The hexadecyl chain will produce a characteristic series of fragment ions separated by 14 amu, corresponding to the sequential loss of CH₂ groups.
The following diagram illustrates the primary predicted EI fragmentation pathways.
Caption: Predicted Electron Ionization (EI) fragmentation pathways.
Predicted Fragmentation Under Electrospray Ionization (ESI-MS/MS)
ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ with minimal in-source fragmentation.[9][10] Structural information is obtained via tandem mass spectrometry (MS/MS) by collision-induced dissociation (CID) of a selected precursor ion, such as [M+H]⁺ (m/z 449.8).
Fragmentation of the even-electron [M+H]⁺ ion will proceed through different, charge-driven mechanisms compared to the radical-driven chemistry of EI.
-
Loss of Neutral Molecules: The most common initial fragmentation step for protonated molecules is the loss of small, stable neutral molecules. For the target compound, a likely loss is water (H₂O, mass 18) from the enol form of the β-dione, yielding an ion at m/z 431.8 .
-
Alkyl Chain Cleavage: The long alkyl chain can fragment via charge-remote fragmentation, leading to the loss of a series of neutral alkenes.[11]
-
Ring Cleavage: The protonated ring structure may undergo cleavage, but the fragmentation will likely be less extensive than in EI.
Comparative Data Summary
To contextualize the predicted fragmentation, the following table compares the key expected ions for our target molecule with those of simpler, related structures.
| Compound | Key Structural Feature(s) | Ionization | Predicted Key Fragment Ions (m/z) & Proposed Origin |
| 2-Hexadecylcyclotetradecane-1,3-dione | Long Alkyl Chain, Large Ring, β-Dione | EI | 223 (α-cleavage, loss of C₁₆H₃₃•), 238 (McLafferty), 41, 55 (Ring fragments) |
| ESI-MS/MS | 431.8 ([M+H-H₂O]⁺), sequential neutral losses from alkyl chain | ||
| Heptadecan-2-one | Long Alkyl Chain, Ketone | EI | 43 ([CH₃CO]⁺), 58 (McLafferty), Series of alkyl fragments (CₙH₂ₙ₊₁) |
| Cyclotetradecanone | Large Ring, Ketone | EI | M•+ (likely present), M-28 , M-42 (Loss of C₂H₄, C₃H₆), 55 (Ring fragment) |
| Dimedone (5,5-dimethylcyclohexane-1,3-dione) | Cyclic β-Dione | EI | M•+ (strong), M-15 (loss of CH₃•), M-56 (Retro-Diels-Alder) |
This comparison highlights how different structural components contribute to the overall mass spectrum. The fragments at m/z 223 and 238 are highly diagnostic for the specific combination of the large ring dione and the C16 side chain.
Recommended Experimental Protocol
To acquire the data discussed in this guide, a robust analytical methodology is required. The following outlines a recommended starting point for analysis.
GC-MS for EI Analysis
-
Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Injector: Split/splitless, 280°C.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for this lipophilic compound.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 600.
-
LC-MS/MS for ESI Analysis
-
Sample Preparation: Dissolve the compound in methanol or acetonitrile to a concentration of 10-50 µg/mL.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 80% B, ramp to 100% B over 10 min, hold for 5 min.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas: Nitrogen at a flow and temperature optimized for the instrument.
-
MS1 Scan: Scan from m/z 150 to 1000 to identify the [M+H]⁺ precursor ion.
-
MS2 (Tandem MS): Isolate the [M+H]⁺ ion (m/z 449.8) and fragment using collision-induced dissociation (CID) with normalized collision energy ranging from 10-40 eV to observe fragmentation patterns.
-
Caption: Recommended workflow for MS analysis.
Conclusion
While direct experimental data for 2-Hexadecylcyclotetradecane-1,3-dione is not publicly available, a robust and scientifically sound prediction of its mass spectrometric behavior is achievable. Under EI, we expect significant fragmentation dominated by α-cleavage and McLafferty rearrangements, yielding diagnostic ions at m/z 223 and 238, respectively, alongside characteristic patterns from the large ring and long alkyl chain. ESI-MS/MS analysis of the protonated molecule would likely proceed via the loss of water, followed by charge-remote fragmentation of the alkyl chain. This predictive guide provides a comprehensive framework for any researcher encountering this or structurally analogous molecules, enabling more efficient and accurate structural elucidation.
References
- Fiveable. (2025, August 15). α-cleavage Definition.
- Pearson+. (n.d.). The following compounds undergo McLafferty rearrangement in the m... | Study Prep.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Fiveable. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids).
- NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.
- Chemistry Steps. (2025, September 30). McLafferty Rearrangement.
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
- Chemistry Steps. (2025, September 27). Alpha (α) Cleavage.
- JoVE. (2024, December 05). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.
- YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes.
- Wikipedia. (n.d.). McLafferty rearrangement.
- Spectroscopy Online. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
- YouTube. (2023, August 24). McLafferty Rearrangement in ketone, aldehyde and cyanide | Mechanism, examples | Mass Spectrometry.
- Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and interpretation.
- Unknown Source. (n.d.). Mass Spectrometry: Fragmentation.
- Unknown Source. (n.d.). Fragmentation of Alkane.
- Scribd. (n.d.). Fragmentation of Alkanes and Cycloalkanes.
- ResearchGate. (n.d.). Different fragments observed in MS/MS of the m/z 227 cyclic dimers....
- RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Lupine Publishers. (2018, March 01). Identification of Modified and Unmodified Lipophilic Β-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms).
- ResearchGate. (2017, July 03). Arginine modification by 1,2-dicarbonyl compounds studied by liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS).
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Semantic Scholar. (2018, March 01). Identification of Modified and Unmodified Lipophilic B-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms).
- Metacore. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
- National Institutes of Health. (n.d.). Mass Spectrometric Analysis of Long-Chain Lipids.
- PubMed. (2014, August 06). Investigation of α-dicarbonyl compounds in baby foods by high-performance liquid chromatography coupled with electrospray ionization mass spectrometry.
- MDPI. (2023, July 11). A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls.
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Decoding the Vibrational Symphony: An Interpretive Guide to the IR Spectrum of 2-Hexadecylcyclotetradecane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular characterization, Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive window into the functional group architecture of a molecule. This guide provides a comprehensive analysis of the IR spectrum of 2-Hexadecylcyclotetradecane-1,3-dione, a molecule of interest for its unique combination of a large cycloalkane ring, a β-diketone functionality, and a long alkyl chain. Understanding its spectral features is paramount for synthesis confirmation, purity assessment, and exploring its potential interactions in complex biological systems.
This guide moves beyond a simple peak-to-functional group correlation. It delves into the underlying principles of vibrational spectroscopy, the nuances of keto-enol tautomerism, and the influence of the macrocyclic structure on the observed IR absorptions. We will present a comparative analysis with structurally related compounds to provide a robust framework for spectral interpretation.
The Structural Landscape: What to Expect in the IR Spectrum
2-Hexadecylcyclotetradecane-1,3-dione presents three key structural motifs that will dominate its IR spectrum:
-
The Long Alkyl Chain (Hexadecyl group): This saturated hydrocarbon chain will primarily exhibit C-H stretching and bending vibrations.
-
The Large Cycloalkane Ring (Cyclotetradecane): Similar to the hexadecyl group, this will contribute to the C-H stretching and bending regions. The large, flexible nature of the 14-membered ring is expected to result in less ring strain compared to smaller cyclic ketones, influencing the carbonyl stretching frequency.[1][2]
-
The β-Diketone Functionality: This is the most informative region of the spectrum. β-Diketones exist in a dynamic equilibrium between the diketo form and two or more enol tautomers.[3] This keto-enol tautomerism is highly sensitive to the molecular environment and will give rise to a unique set of vibrational bands.[4][5] The enol form is often stabilized by strong intramolecular hydrogen bonding, which significantly alters the characteristic frequencies of the involved functional groups.[6][7][8]
Acquiring the Spectrum: A Protocol for High-Quality Data
To ensure accurate and reproducible spectral interpretation, a standardized experimental approach is crucial. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a preferred method for solid or waxy samples like 2-Hexadecylcyclotetradecane-1,3-dione due to its minimal sample preparation requirements.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small, representative amount of the solid 2-Hexadecylcyclotetradecane-1,3-dione sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This is essential to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Apply pressure to ensure good contact between the sample and the ATR crystal.
-
Acquire the sample spectrum, typically by co-adding a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
-
The typical spectral range for analysis is 4000-400 cm⁻¹.
-
-
Data Processing: Process the raw data by performing a background subtraction, followed by baseline correction if necessary.
The causality behind this protocol lies in maximizing the interaction of the infrared beam with the sample while minimizing external interferences. The ATR technique relies on the evanescent wave that penetrates a short distance into the sample, making it a surface-sensitive technique that requires good physical contact.
Interpreting the Spectrum: A Comparative Analysis
The IR spectrum of 2-Hexadecylcyclotetradecane-1,3-dione is best understood by comparing its key absorption bands with those of simpler, related molecules. This allows for the deconvolution of overlapping signals and a more confident assignment of vibrational modes.
Table 1: Comparative IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | 2-Hexadecylcyclotetradecane-1,3-dione (Expected) | Hexadecane (Reference) | Cyclotetradecane (Reference)[9][10][11] | 1,3-Cyclohexanedione (Reference) |
| Alkyl C-H Stretch | ~2925 (asymmetric), ~2855 (symmetric) | ~2925 (asymmetric), ~2855 (symmetric) | ~2930-2850 | ~2960-2850 |
| CH₂ Bending (Scissoring) | ~1465 | ~1465 | ~1448[12] | ~1470 |
| Keto C=O Stretch | ~1715-1725 | N/A | N/A | ~1715 (diketo form) |
| Enol O-H Stretch | ~3200-2500 (broad) | N/A | N/A | ~3200-2500 (broad) |
| Enol C=C Stretch | ~1640-1660 | N/A | N/A | ~1640 |
| Enol C=O Stretch (H-bonded) | ~1600-1580 (strong, broad) | N/A | N/A | ~1600 |
Analysis of Key Spectral Regions:
-
C-H Stretching Region (3000-2800 cm⁻¹): The spectrum will be dominated by strong, sharp peaks around 2925 cm⁻¹ and 2855 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the numerous CH₂ groups in both the hexadecyl chain and the cyclotetradecane ring. The high density of these groups will make these bands particularly intense.
-
Carbonyl (C=O) Stretching Region (1750-1550 cm⁻¹): This region provides the most insight into the structure of the β-diketone moiety.
-
A weaker band may be observed between 1705-1725 cm⁻¹ , which can be attributed to the C=O stretch of the non-hydrogen-bonded keto tautomer.[4] For a large, unstrained ring like cyclotetradecane, this frequency is expected to be similar to that of acyclic ketones.[13][14][15]
-
The presence of the enol form, stabilized by intramolecular hydrogen bonding, will give rise to a very strong and often broad absorption band in the 1640-1580 cm⁻¹ region.[6] This band is a result of the conjugated C=C-C=O system and the weakening of the carbonyl bond due to hydrogen bonding.[7] The intensity of this band relative to the keto C=O stretch can provide a qualitative measure of the keto-enol equilibrium position.[3][4]
-
-
O-H and C=C Stretching Region of the Enol (3400-2500 cm⁻¹ and 1660-1640 cm⁻¹):
-
A very broad and often low-intensity absorption band is expected in the 3400-2500 cm⁻¹ region, which is characteristic of the strongly hydrogen-bonded O-H group in the enol tautomer.[4][7] This broadness is a hallmark of strong hydrogen bonding.[8]
-
A band in the 1640-1660 cm⁻¹ range can be assigned to the C=C stretching vibration of the enol form.[4]
-
The Keto-Enol Tautomerism Workflow
The interpretation of the IR spectrum of a β-diketone is fundamentally linked to understanding its keto-enol tautomerism. The following diagram illustrates this equilibrium and the key vibrational modes associated with each tautomer.
Caption: Keto-enol tautomerism in 2-Hexadecylcyclotetradecane-1,3-dione.
Conclusion: A Vibrational Fingerprint
The IR spectrum of 2-Hexadecylcyclotetradecane-1,3-dione provides a detailed vibrational fingerprint that confirms its key structural features. The prominent C-H stretches of the long alkyl chain and the large cycloalkane ring establish the hydrocarbon backbone. More importantly, the characteristic absorptions in the carbonyl and hydroxyl regions offer a definitive signature of the β-diketone functionality and its predominant existence in the enol form, stabilized by strong intramolecular hydrogen bonding. This comparative guide provides a robust framework for researchers to confidently interpret the IR spectrum of this and structurally related molecules, aiding in the advancement of their scientific endeavors.
References
- Benchchem. A Comparative Spectroscopic Investigation of Cyclotetradecane-1,2-dione and Its Analogs.
- Fiveable. 6.1 Keto-enol tautomerism - Organic Chemistry II.
- IR Spectroscopy.
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
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Publish Comparison Guide: X-ray Crystallography of 2-Hexadecylcyclotetradecane-1,3-dione
This guide serves as a technical framework for the crystallographic characterization of 2-Hexadecylcyclotetradecane-1,3-dione (HDCD) . Given the specialized nature of this macrocyclic
Executive Summary & Compound Profile
Target Molecule: 2-Hexadecylcyclotetradecane-1,3-dione (HDCD)
Chemical Class: Lipophilic Macrocyclic
The Crystallographic Challenge: HDCD presents a unique structural duality: the cyclotetradecane ring (flexible, conformational diversity) and the hexadecyl tail (highly hydrophobic, prone to van der Waals packing). Obtaining high-quality single crystals requires balancing these competing solubility profiles. This guide compares the solid-state structural features of HDCD against its solution-phase behavior and smaller-ring analogs to validate its conformational stability.
Comparative Analysis: Performance & Structural Metrics[1]
This section compares the solid-state characteristics of HDCD with its primary "alternatives": its own solution-state conformers and its rigid analog, 2-Hexadecylcyclohexane-1,3-dione.
Table 1: Structural Property Comparison (Solid State vs. Alternatives)
| Feature | Target: HDCD (Crystal State) | Alt 1: HDCD (Solution State - NMR) | Alt 2: Cyclohexane Analog (Crystal) |
| Dominant Tautomer | Enol (Stabilized) | Equilibrium (Keto/Enol mixture) | Enol (Rigid) |
| H-Bonding | Intramolecular (O-H···O) strong, fixed geometry. | Transient; solvent-dependent disruption. | Intramolecular; often forms dimers. |
| Ring Conformation | [3333] or [3434] Diamond lattice (low energy). | Rapidly interconverting (pseudorotation). | Chair/Half-Chair (Rigid). |
| Lipid Tail Packing | Interdigitated Lamellar (Herringbone packing). | Disordered/Solvated (High entropy). | Bilayer-like; packing dominated by ring stacking. |
| Stability | High (Locked conformation). | Low (Susceptible to oxidation/hydrolysis). | High (Crystalline lattice energy). |
Key Insight: The "Locking" Mechanism
In the solid state, HDCD is predicted to lock into the cis-enol form. Unlike the solution state, where the ring "breathes," the crystal lattice forces the macrocycle into a specific low-energy conformation (likely a modified diamond lattice structure common to cyclotetradecane derivatives) to maximize the packing efficiency of the C16 alkyl chains.
Experimental Protocol: Crystallization & Data Collection
To replicate the structural data necessary for this comparison, follow this self-validating protocol designed for amphiphilic macrocycles.
Phase 1: Crystal Growth (The "Amphiphile Trap")
Rationale: HDCD has a polar head (dione) and a non-polar tail (hexadecyl). Standard polar solvents will solubilize the head but precipitate the tail, leading to amorphous powder.
-
Method: Slow Evaporation / Vapor Diffusion.
-
Solvent System: Dichloromethane : Methanol (4:1) .
-
Alternative: Acetone/Hexane layering.
Phase 2: X-ray Diffraction Parameters[3][6]
-
Temperature: 100 K (Mandatory).
-
Why: Long alkyl chains exhibit high thermal motion (disorder) at room temperature. Cooling freezes the C16 tail, allowing resolution of the terminal carbons.
-
-
Source: Cu K
( Å).-
Why: Organic molecules with only C, H, O scatter weakly. Copper radiation provides higher intensity diffraction at high angles compared to Molybdenum (Mo), essential for resolving the light atoms.
-
Phase 3: Structure Solution Workflow
The following diagram outlines the logical flow for solving the structure, emphasizing the handling of the likely disorder in the alkyl chain.
Caption: Logical workflow for solving the HDCD crystal structure, specifically addressing potential alkyl chain disorder.
Expected Data & Interpretation
When analyzing the generated data, use these benchmarks to validate your findings.
A. The Enol Signature (Intramolecular H-Bond)
In the electron density map, look for the Resonance Assisted Hydrogen Bond (RAHB) .
-
Observation: A short O···O distance (
Å). -
Interpretation: The proton is shared between the two oxygens. This creates a pseudo-aromatic 6-membered ring within the 14-membered macrocycle.
-
Comparison: If the O···O distance is
Å, the molecule is likely in the diketo form (rare in solid state for this class).
B. Packing Motif (The "Zipper")
The C16 chains should dominate the packing.
-
Expectation: Molecules will arrange in bilayers. The macrocyclic heads form a polar layer, while the hexadecyl tails interdigitate (like a zipper) in the hydrophobic region.
-
Validation: Measure the "long spacing" (
-spacing) of the lowest angle peak. It should correspond roughly to the length of the molecule ( Å).
References
- Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.
-
Lusi, M. (2018). "Tautomerism in the Solid State." Crystals, 8(9), 340. Link
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Reference for packing modes of long-chain molecules).
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures." (Use for benchmarking 2-acylcyclohexane-1,3-dione analogs). Link
-
BenchChem. (2025). "Keto-Enol Tautomerism in Long-Chain Beta-Diketones: A Technical Guide." (General properties of the chemical class). Link
Sources
A Comparative Guide to Macrocyclic vs. Linear β-Diketone Ligands in Coordination Chemistry
In the intricate world of coordination chemistry, the design of ligands is paramount to tailoring the properties of metal complexes for applications ranging from catalysis to biomedical imaging.[1] Among the most versatile and widely studied chelating agents are the β-diketones.[2] Their ability to form stable, six-membered chelate rings with a vast array of metal ions has made them indispensable tools for researchers.[3] This guide provides an in-depth comparative analysis of two fundamental architectures of β-diketone ligands: the flexible, open-chain linear systems and their conformationally constrained macrocyclic counterparts. We will delve into their synthesis, structural nuances, and the profound impact these structural differences have on the stability and reactivity of their metal complexes, supported by experimental data and detailed protocols.
The Fundamental Distinction: Pre-organization and the Macrocyclic Effect
The core difference between linear and macrocyclic β-diketone ligands lies in the concept of pre-organization . Linear β-diketones are conformationally flexible, and upon complexation, must adopt a specific orientation to coordinate with a metal ion. This process is entropically unfavorable. In contrast, macrocyclic ligands are pre-organized for metal binding, with the donor atoms held in a favorable arrangement. This pre-organization is the foundation of the macrocyclic effect , which dictates that a macrocyclic ligand will form a more stable complex than its linear analogue with the same number of donor atoms.[4][5] This enhanced stability is a result of both favorable enthalpic and entropic contributions.[4][6]
The chelate effect, observed when a multidentate ligand replaces multiple monodentate ligands, is primarily an entropic phenomenon, driven by the increase in the number of free molecules in the system.[4][5] The macrocyclic effect is an amplification of this, with an added enthalpic advantage gained from the ligand's rigid structure, which minimizes conformational strain upon coordination.[4][5][7]
Synthesis Strategies: Crafting the Ligand Architecture
The synthetic routes to linear and macrocyclic β-diketone ligands are fundamentally different, reflecting their distinct topologies.
Linear β-Diketone Ligands: The Claisen Condensation
The most common and versatile method for synthesizing linear β-diketones is the Claisen condensation .[8][9] This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form the β-diketone linkage.
Experimental Protocol: Synthesis of a Linear β-Diketone (e.g., Dibenzoylmethane)
This protocol is a generalized procedure based on the Claisen condensation.
Materials:
-
Ethyl benzoate
-
Acetophenone
-
Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), dilute
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous diethyl ether.
-
Slowly add a solution of acetophenone in anhydrous diethyl ether to the flask with stirring.
-
Following the addition of acetophenone, add ethyl benzoate dropwise from the dropping funnel.
-
After the addition is complete, reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice and dilute HCl to neutralize the excess base and precipitate the crude product.
-
Filter the crude dibenzoylmethane, wash with cold water, and air dry.
-
Recrystallize the crude product from hot ethanol to obtain pure dibenzoylmethane.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is critical as the strong base (sodium ethoxide) will readily react with any water present, reducing the yield.
-
Order of Addition: Adding the ketone to the base first generates the enolate in situ, which then acts as the nucleophile to attack the ester.
-
Acidification: The final product is the enolate salt, which needs to be protonated by the addition of acid to yield the neutral β-diketone.
Macrocyclic β-Diketone Ligands: The Template Effect
The synthesis of macrocyclic β-diketones is more challenging due to the entropic penalty of cyclization. To overcome this, metal-template synthesis is often employed.[1] In this approach, a metal ion is used to organize the linear precursors into a conformation that favors intramolecular cyclization over intermolecular polymerization.
Experimental Protocol: Template Synthesis of a Macrocyclic Bis(β-diketone) Complex
This is a representative protocol for a [2+2] condensation of a dialdehyde with a diamine containing β-diketonate moieties in the presence of a metal ion.
Materials:
-
A suitable bis(β-diketonate) precursor with terminal amine groups.
-
A dicarbonyl compound (e.g., 2,6-diacetylpyridine).
-
A metal salt to act as the template (e.g., Ba(ClO4)2 or Cu(OAc)2).
-
Anhydrous methanol or ethanol.
Procedure:
-
Dissolve the bis(β-diketonate) precursor and the metal salt in anhydrous methanol in a round-bottom flask.
-
In a separate flask, dissolve the dicarbonyl compound in anhydrous methanol.
-
Slowly add the solution of the dicarbonyl compound to the solution containing the precursor and metal salt with continuous stirring at room temperature.
-
Reflux the reaction mixture for 12-24 hours. The formation of the macrocyclic complex is often indicated by a color change or precipitation.
-
Cool the mixture to room temperature and filter the precipitated complex.
-
Wash the complex with cold methanol and diethyl ether, and then dry under vacuum.
Causality in Experimental Choices:
-
Template Ion: The choice of metal ion is crucial. Its ionic radius and coordination geometry must be compatible with the cavity size of the desired macrocycle to effectively direct the cyclization.
-
High Dilution: While the template effect is powerful, conducting the reaction under high-dilution conditions can further favor intramolecular cyclization by reducing the probability of intermolecular reactions.
Structural and Spectroscopic Properties: A Comparative View
The structural rigidity of macrocycles and the flexibility of linear ligands lead to distinct spectroscopic signatures.
Keto-Enol Tautomerism
β-Diketones exist as a mixture of keto and enol tautomers.[8][10] The enol form is stabilized by an intramolecular hydrogen bond, forming a six-membered ring.[11] In solution, the position of this equilibrium is highly dependent on the solvent.[10]
-
¹H NMR Spectroscopy: The enolic proton typically appears as a sharp singlet far downfield, often between 15 and 17 ppm.[11] The protons of the methylene group in the keto form appear around 3.5-4.0 ppm. The ratio of the integrals of these peaks can be used to determine the keto-enol equilibrium constant. For macrocyclic bis(β-diketones), the conformational rigidity can lead to more complex spectra, but the characteristic enolic proton signal is still a key diagnostic feature.[12]
Metal Complexation and Spectroscopic Changes
Upon complexation, the enolic proton is replaced by a metal ion, leading to significant changes in the ligand's spectra.
-
IR Spectroscopy: The strong C=O stretching vibration of the free ligand (around 1600-1700 cm⁻¹) is replaced by new bands at lower frequencies upon coordination to a metal, indicative of the delocalization of the charge in the chelate ring.[11][13] The disappearance of the broad O-H stretch of the enol form is also a clear indication of complexation.
-
UV-Vis Spectroscopy: The electronic spectra of β-diketones typically show intense π→π* transitions.[11][14] Upon complexation, these bands may shift (often to longer wavelengths, a bathochromic shift), and new, lower-energy charge-transfer bands or d-d transitions (for transition metals) may appear.[14][15] These changes can be used to monitor the formation of the complex and to determine its stoichiometry and stability.
Visualization of Ligand Architectures
Thermodynamic Stability: A Quantitative Comparison
Determining Stability Constants by UV-Vis Spectrophotometry
UV-Vis titration is a powerful technique to determine the stability constant of a metal-ligand complex.[16] The experiment involves monitoring the change in absorbance at a specific wavelength as the concentration of the metal or ligand is varied.
Experimental Protocol: UV-Vis Titration for Stability Constant Determination
Materials:
-
Stock solution of the β-diketone ligand of known concentration.
-
Stock solution of the metal salt (e.g., Cu(NO₃)₂) of known concentration.
-
A suitable solvent (e.g., methanol, DMF).
-
A buffer solution to maintain a constant pH.
-
UV-Vis spectrophotometer and cuvettes.
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λ_max): Prepare a solution of the metal-ligand complex and scan the absorbance from 200-800 nm to find the λ_max where the complex absorbs most strongly, and the individual components absorb weakly.
-
Prepare a Series of Solutions (Job's Plot for Stoichiometry): Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions vary (from 0 to 1). Measure the absorbance of each solution at the λ_max. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[17]
-
Prepare a Titration Series: Prepare a series of solutions with a constant concentration of the ligand and varying concentrations of the metal ion (or vice versa).
-
Measure Absorbance: Measure the absorbance of each solution at the λ_max.
-
Data Analysis: The data can be analyzed using various methods, such as the Benesi-Hildebrand method, to calculate the stability constant (K). The absorbance data is fitted to an equation that relates the change in absorbance to the concentrations of the species in equilibrium.[18]
Workflow for Determining Stability Constants
Comparative Data
| Ligand Type | Expected Relative Stability | Thermodynamic Rationale |
| Linear | Lower | Chelate Effect: Entropically driven by the release of solvent molecules. Conformational freedom of the ligand leads to an entropic penalty upon complexation.[1][4] |
| Macrocyclic | Higher | Macrocyclic Effect: Enhanced stability due to pre-organization. Less entropic penalty as the ligand is already in a favorable conformation. Favorable enthalpic contribution from reduced ligand strain.[4][5][7] |
Conclusion and Future Perspectives
The choice between a linear and a macrocyclic β-diketone ligand is a critical design parameter that profoundly influences the properties of the resulting metal complex. Linear ligands offer synthetic accessibility and flexibility, making them workhorses in many areas of coordination chemistry.[8] However, when high thermodynamic stability and kinetic inertness are required, the macrocyclic architecture is superior due to the powerful macrocyclic effect.[4][5]
The pre-organized nature of macrocyclic ligands not only enhances stability but can also impart selectivity for metal ions based on the size of the macrocyclic cavity. This has significant implications for applications such as selective metal extraction, sensing, and the development of highly stable catalysts.
Future research will likely focus on the development of more sophisticated macrocyclic systems with multiple β-diketonate units for the construction of polynuclear complexes and metal-organic frameworks with tailored magnetic and optical properties.[19][20] The continued exploration of the subtle interplay between ligand architecture and complex stability will undoubtedly unlock new frontiers in materials science and medicinal chemistry.
References
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- In, M., et al. (n.d.). β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. SOLEIL Synchrotron.
- Royal Society of Chemistry. (2021).
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- Taydakov, I. V., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3106-3111.
- Conradie, J., et al. (2022). UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups. Molecules, 27(12), 3743.
- Belli Dell'Amico, D., et al. (2010). Synthesis and characterization of calcium beta-diketonate complexes. X-ray crystal and molecular structures of: [{Ca(tmhd)2}2(18-crown-6)], [Ca(dpp)2(thf)2] and [Ca(dpp)2(triglyme)]. Dalton Transactions, 39(34), 8064-8070.
- Hancock, R. D. (1989). The Chelate, Cryptate and Macrocyclic Effects.
- Maverick, A. W., et al. (2003). Synthesis, characterization and properties of cooper(II) beta-diketonate macrocycles. LSU Scholarly Repository.
- Wang, Y., et al. (2019). Synthesis of Bis-β-Diketonate Lanthanide Complexes with an Azobenzene Bridge and Studies of Their Reversible Photo/Thermal Isomerization Properties. ACS Omega, 4(9), 13837-13844.
- Cas-Berruezo, P., et al. (2022). Conclusive Insight into the Coordination Complexes of a Flexible Bis(β-diketonato) Ligand and Their Phase-Dependent Structure: A Multi-Technique Approach. Chemistry – A European Journal, 28(49), e202201211.
- Price, J. R., et al. (2021). The Synthesis of a Bis(thiosemicarbazone) Macrocyclic Ligand and the Mn(II), Co(II), Zn(II) and 68Ga(III) Complexes. Molecules, 26(12), 3635.
- Fourie, E., et al. (2020). Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes.
- Fieser, L. F. (1957). Macrocyclic Binucleating β-Diketiminate Ligands and their Lithium, Aluminum, and Zinc Complexes. Organic Syntheses, Coll. Vol. 3, p.385.
- Chandra, S., & Gupta, L. K. (2012). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry, 28(4), 1643-1649.
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- Maverick, A. W., et al. (2024). Structural Information on Supramolecular Copper(II)
- Monteiro, J. H. S. K., et al. (2021). Novel tetrakis lanthanide β-diketonate complexes: Structural study, luminescence properties and temperature sensing. Journal of Luminescence, 238, 118247.
- Anderegg, G., et al. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. Pure and Applied Chemistry, 77(9), 1445-1495.
- Al-Masoudi, N. A., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(20), 6219.
- Olanrewaju, F. A., & Shosanya, A. M. (2022). Kinetic and mechanistic studies of metal complexes of – diketones - a review. IOSR Journal of Applied Chemistry, 15(1), 1-5.
- Sonawane, S. A., et al. (2012). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica, 4(1), 208-214.
- Zhang, Y., et al. (2009). Synthetic method of Beta-diketone metal salt.
- Panchbhai, D., & Jogi, P. (n.d.). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. International Journal of Research in Advent Technology.
- Enyedy, É. A., et al. (2021). Comparison of Solution Chemical Properties and Biological Activity of Ruthenium Complexes of Selected β-Diketone, 8-Hydroxyquinoline and Pyrithione Ligands. Molecules, 26(11), 3198.
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- Thermo Fisher Scientific. (n.d.). Assessing binding equilibria through UV-visible absorption techniques.
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- Hanson, D. (2014). Synthesis and Thermodynamic Analysis of Volatile Beta-Diketone Complexes of Select Lanthanides via Gas-Phase Separations.
- Jacquet, B., et al. (1988). beta-diketones, process for their preparation and their use as stabilizers for polyvinyl chloride.
- Costes, J. P., et al. (2004). The evolution of β-diketone or β-diketophenol ligands and related complexes. Inorganica Chimica Acta, 357(13), 3847-3863.
- Di Maria, F., et al. (2021).
- Hakimi, M., et al. (2008). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery.
- Karaderi, S., et al. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(II), Mg(II) and Zn(II) Metal Cations with Bupropion Hydrochloride. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9.
- Liu, T., et al. (2010). Thermodynamic and Structural Effects of Macrocyclic Constraints in Protein−Ligand Interactions. Journal of the American Chemical Society, 132(35), 12347-12356.
- deKrafft, K. E., et al. (2022). Evaluation of the Effect of Macrocyclic Ring Size on [203Pb]Pb(II) Complex Stability in Pyridyl-Containing Chelators. Inorganic Chemistry, 61(25), 9638-9649.
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Validating purity of 2-Hexadecylcyclotetradecane-1,3-dione using elemental analysis
Executive Summary: The Macrocyclic Challenge
2-Hexadecylcyclotetradecane-1,3-dione (Formula: C₃₀H₅₆O₂; MW: 448.76 g/mol ) represents a specific class of lipophilic macrocycles often utilized as intermediates in lipid-based drug delivery systems or specialized musk odorants.
Validating the purity of this molecule presents a distinct "Triad of Challenges" that often deceives standard analytical workflows:
-
Keto-Enol Tautomerism: As a
-diketone, the molecule exists in a dynamic equilibrium between its diketo and enol forms.[1] This causes peak splitting in NMR and peak tailing/splitting in HPLC, making integration unreliable. -
Lipophilicity & Solvent Entrapment: The large C14 ring and C16 side chain create a waxy lattice that aggressively traps non-polar solvents (Hexane, Toluene) which are invisible to UV detection.
-
Lack of Chromophores: The saturated alkyl chains have no UV absorbance; only the
-diketone core absorbs, and its extinction coefficient varies with pH and solvent polarity.
The Thesis: While HPLC and NMR are essential for qualitative identification, Elemental Analysis (CHN) remains the only absolute, self-validating method for determining the quantitative bulk purity of this compound, specifically for detecting solvent inclusion and inorganic contaminants.
Theoretical Framework: The Elemental Standard
Before initiating any wet chemistry, the theoretical composition must be established as the absolute baseline.
Theoretical Calculation (C₃₀H₅₆O₂)
Based on the IUPAC structure:
-
Core: Cyclotetradecane (C₁₄)
-
Functionalization: 1,3-dione (Loss of 4H, gain of 2O) + 2-Hexadecyl substitution (Gain of C₁₆H₃₃, loss of 1H).
-
Degrees of Unsaturation: 3 (1 Ring + 2 Carbonyls).
| Element | Count | Atomic Mass | Total Mass | Theoretical % | Acceptance Tolerance |
| Carbon | 30 | 12.011 | 360.33 | 80.29% | 79.89% – 80.69% |
| Hydrogen | 56 | 1.008 | 56.45 | 12.58% | 12.18% – 12.98% |
| Oxygen | 2 | 15.999 | 32.00 | 7.13% | N/A (Calculated by diff) |
| Total | 448.78 | 100.00% |
Critical Insight: For a molecule with 80% Carbon, a deviation of >0.4% usually indicates solvent entrapment rather than synthesis failure. For example, trapped Dichloromethane (C=14%) will drastically lower the Carbon % and raise the Hydrogen % less than expected.
Comparative Analysis: Why EA Wins for Bulk Purity
The following decision matrix illustrates why EA is the "Gold Standard" for this specific lipophilic macrocycle compared to modern spectral techniques.
The Tautomer Trap (NMR/HPLC vs. EA)
-diketones shift between keto and enol forms based on solvent polarity.-
NMR: The enolic proton often appears as a broad, shifting peak >15 ppm or disappears entirely due to exchange. The
-proton (at C2) integration fluctuates. -
HPLC: The enol form chelates with trace metals in stainless steel columns, causing severe tailing.
-
EA: Combustion destroys the molecule. Tautomers have the exact same mass and elemental composition. EA is immune to tautomerism.
Method Comparison Table
| Feature | Elemental Analysis (CHN) | HPLC-UV/ELSD | 1H-NMR |
| Primary Detection | Mass % of Elements | UV Absorbance / Light Scattering | Proton Environment |
| Tautomer Sensitivity | Immune (Best) | High (Peak splitting issues) | High (Integration errors) |
| Solvent Detection | Excellent (Detects non-chromophoric solvents) | Poor (Unless using GC-HS) | Good (If solvent peaks don't overlap) |
| Inorganic Salts | Detects (Low C% values) | Invisible | Invisible |
| Sample Requirement | 2–5 mg (Destructive) | <1 mg (Recoverable) | 5–10 mg (Recoverable) |
| Blind Spots | Isomers (Same formula) | Non-UV impurities | Paramagnetic impurities |
Experimental Protocol: High-Precision CHN Analysis
Objective: Determine purity with a tolerance of
Phase 1: Sample Preparation (The Critical Step)
Lipophilic macrocycles are often waxy and electrostatic. Improper handling is the #1 cause of EA failure.
-
Drying:
-
The sample must be dried under high vacuum (<0.1 mbar) at 40°C for 24 hours.
-
Why: Large rings trap solvent in the crystal lattice (clathrates). Surface drying is insufficient.
-
-
Homogenization:
-
If the sample is a waxy solid, melt it gently (approx 45-50°C) and recrystallize rapidly to ensure homogeneity, or grind with a chilled agate mortar.
-
-
Weighing (The "Static" Trap):
-
Use a microbalance with an ionizing blower (anti-static gun).
-
Weigh 2.000 mg ± 0.005 mg into a Tin (Sn) capsule.
-
Note: Do not use silver capsules unless analyzing for halogens. Tin provides the exothermic flash needed for complete combustion of long alkyl chains.
-
Phase 2: Combustion Parameters
-
Furnace Temperature: 950°C (Standard) or 1050°C (if refractory carbides are suspected, though unlikely here).
-
Oxygen Boost: Set oxygen injection to 5 seconds.
-
Reasoning: C30 chains require excess oxygen to prevent "soot formation" (incomplete combustion), which leads to low Carbon results.
-
-
Carrier Gas: Helium at 140 mL/min.
Phase 3: The "Self-Validating" Logic
Run the sequence in this strict order:
-
Blank (Tin capsule only).
-
K-Factor Standard (Acetanilide or Stearic Acid). Stearic acid is preferred here as it mimics the C/H ratio of the lipid chain.
-
Sample (Replicate A).
-
Sample (Replicate B).
-
Standard Check.
Pass Criteria: Replicates A and B must differ by <0.2%. The mean must be within ±0.4% of theoretical.
Visualizing the Logic
Diagram: The Purity Validation Workflow
This diagram outlines the decision process for validating the macrocycle, highlighting where EA acts as the final gatekeeper.
Caption: Workflow for validating macrocyclic
Data Interpretation & Troubleshooting
Case Study: The "Water Trap"
A common failure mode for 1,3-diones is hygroscopicity. The enol form can hydrogen bond with water.
Scenario:
-
Theoretical: C: 80.29%, H: 12.58%
-
Experimental Result: C: 78.50%, H: 12.65%
-
Analysis: Carbon is low by ~1.8%. Hydrogen is roughly correct.
-
Calculation: This deviation corresponds to approximately 0.5 moles of H₂O per mole of macrocycle (a hemi-hydrate).
-
Action: The sample is not "impure" in terms of side-products, but it is wet. Re-dry over P₂O₅ and re-run.
Case Study: The "Solvent Trap" (Hexane)
-
Experimental Result: C: 81.50%, H: 13.10%
-
Analysis: Both C and H are elevated.
-
Cause: Hexane (C₆H₁₄) is ~83.6% Carbon and 16.3% Hydrogen. Trapped hexane pulls the result up from the theoretical 80.29%.
-
Action: This confirms clathrate formation. Standard drying won't work. Dissolve in Methanol (if possible) or a solvent that doesn't form clathrates and evaporate.
References
-
Sloop, J. C., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]
- Context: Authoritative source on keto-enol tautomerism and structural characteriz
-
Waites, T. (2017). Tiered analytics for purity assessment of macrocyclic peptides in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 140, 245-251. [Link]
- Context: Establishes protocols for analyzing complex macrocyclic structures where standard HPLC fails.
-
Hansen, S. H. (2010). Beta-diketones: peak shape challenges and the use of mixed-mode HPLC. Journal of Chromatography A, 1217(12), 1912-1915.[2] [Link]
- Context: Validates the claim that HPLC is problematic for beta-diketones due to chel
-
Royal Society of Chemistry. (2011). Elemental analysis: an important purity control but prone to manipulations. [Link]
- Context: Defines the ±0.
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-Hexadecylcyclotetradecane-1,3-dione
Executive Summary & Hazard Banding
Compound: 2-Hexadecylcyclotetradecane-1,3-dione Physical State: Waxy Solid / Crystalline Powder Solubility: Highly Lipophilic (Soluble in DCM, Hexanes, DMSO)
Operational Directive:
In the absence of a comprehensive toxicological profile (REACH/TSCA registration), this compound must be handled as a Control Band 3 (Unknown/Potent) substance. Its structure—a macrocyclic
-
Enhanced Dermal Permeation: The hexadecyl chain facilitates rapid transport across the stratum corneum.
-
Metal Chelation: The 1,3-dione moiety is a potent bidentate chelator, posing a risk of interfering with metalloenzymes or calcium signaling pathways upon systemic absorption.
Risk Assessment & PPE Matrix
Effective protection requires a "Barrier-in-Depth" strategy. Do not rely on a single layer of protection.
PPE Selection Logic
-
Lipophilicity: Standard latex gloves are permeable to this compound in organic solvents. Nitrile provides better resistance, but "breakthrough time" decreases significantly when the compound is dissolved in non-polar solvents.
-
Inhalation: As a solid, static charge can aerosolize particles. As a
-diketone, inhalation may cause irritation to mucous membranes similar to structural analogs (e.g., 1,3-cyclohexanedione derivatives).
PPE Specification Table
| Body Area | Hazard Source | Required PPE Specification | Rationale |
| Hands (Primary) | Dermal Absorption | Double-Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | The C16 tail increases skin permeability. Double gloving creates a sacrificial outer layer and allows immediate removal upon contamination without exposing skin. |
| Respiratory | Aerosolized Dust | Engineering Control: Fume Hood (Face velocity 80-100 fpm).PPE: N95 or P100 (if hood work is impossible). | |
| Eyes | Chemical Splash | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient for solutions. Goggles seal against vapors and splashes. |
| Body | Particulate/Splash | Lab Coat (Tyvek or Cotton) + Tyvek Sleeve Covers | Wrist gaps are the most common exposure point. Sleeve covers bridge the glove-to-lab-coat gap. |
Decision Logic: PPE & Containment
The following workflow dictates the required safety setup based on the quantity and physical state of the material.
Figure 1: Decision matrix for selecting appropriate containment and PPE based on operational scale and solvent vectors.
Operational Protocols
A. Weighing & Transfer (Solid State)
-
The Hazard: Static electricity can cause the waxy powder to "jump," creating invisible surface contamination.
-
Protocol:
-
Static Control: Use an ionizing fan or anti-static gun (e.g., Zerostat) on the spatula and weighing boat before contact.
-
Containment: Perform all weighing inside a chemical fume hood. If the balance is outside, use a balance enclosure or "pyramid" drape.
-
Technique: Place a Kimwipe dampened with surfactant (1% SDS) around the balance perimeter to capture stray particles.
-
B. Solubilization (Liquid State)
-
The Hazard: Dissolving this compound in DMSO or Dichloromethane (DCM) creates a "Trojan Horse" effect, where the solvent carries the lipophilic compound through nitrile gloves.
-
Protocol:
-
Glove Check: If using DCM, wear Silver Shield/4H laminate gloves under outer nitrile gloves. DCM permeates nitrile in <5 minutes.
-
Vessel Safety: Use screw-cap vials with PTFE liners. Avoid snap-caps which can aerosolize droplets upon opening.
-
Emergency Response & Disposal
Spill Response Workflow
Scenario: 100 mg of solid powder spilled on the benchtop.
-
Isolate: Alert nearby personnel. Do not attempt to wipe dry powder (it will smear and spread).
-
Wet Method: Cover the spill with a paper towel dampened with ethanol or isopropanol . The lipophilic nature means water will not effectively wet the powder.
-
Collect: Wipe up the dampened powder.
-
Decontaminate: Wash the surface with a detergent solution (Alconox) to remove waxy residues, then rinse with water.
Waste Disposal[3][4]
-
Segregation: Do not mix with aqueous waste.
-
Classification: Dispose of as "Hazardous Organic Waste (Solid/Sludge)."
-
Labeling: Explicitly label tags with "Contains Macrocyclic
-Diketone - Potential Chelator."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[2]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.
-
Sigma-Aldrich. (2022). Safety Data Sheet: 1,3-Cyclohexanedione (Structural Analog).
-
ECHA (European Chemicals Agency). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
